molecular formula C8H6Cl2O2 B1294818 2-(2,5-Dichlorophenyl)acetic acid CAS No. 5398-79-8

2-(2,5-Dichlorophenyl)acetic acid

Cat. No.: B1294818
CAS No.: 5398-79-8
M. Wt: 205.03 g/mol
InChI Key: GWTUGCOXTFFBMM-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)acetic acid is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3045. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dichlorophenyl)acetic acid
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InChI

InChI=1S/C8H6Cl2O2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTUGCOXTFFBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40202288
Record name 2,5-Dichlorobenzeneacetic acid
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Molecular Weight

205.03 g/mol
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CAS No.

5398-79-8
Record name 2,5-Dichlorobenzeneacetic acid
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Record name Benzeneacetic acid, 2,5-dichloro-
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Record name 2,5-Dichlorobenzeneacetic acid
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Record name 2-(2,5-dichlorophenyl)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,5-Dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2,5-Dichlorophenyl)acetic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of relevant chemical and biological pathways.

Core Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. This allows for a quick and comparative assessment of its fundamental characteristics.

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₂[1][2][3][4]
Molecular Weight 205.04 g/mol [1][2][3][4]
Melting Point 105-107 °C[1]
Boiling Point 322.5 °C[1][4]
LogP (calculated) 2.6205[2]
pKa Data not available
Aqueous Solubility Data not available

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH. A widely accepted method for its determination is potentiometric titration.[5][6][7]

Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa can be determined from the titration curve, specifically at the half-equivalence point where the pH is equal to the pKa.[6][8]

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound of known concentration (e.g., 0.1 M) in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low).

    • Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

    • Incrementally add the standardized NaOH solution from a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • Determine the equivalence point, which is the point of the steepest slope on the curve.

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the acid.[6][8]

Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a compound's absorption and distribution in biological systems. A common method for its determination is the shake-flask method.

Principle: An excess amount of the solid compound is equilibrated with a specific volume of water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

  • Equilibration:

    • Add an excess amount of solid this compound to a known volume of distilled water in a sealed flask.

    • Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation:

    • Allow the undissolved solid to settle.

    • Carefully collect a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation and/or filtration.

  • Quantification:

    • Analyze the concentration of this compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

Visualizations: Logical Workflows and Potential Signaling Pathways

To further elucidate the context of this compound, the following diagrams, created using the DOT language, illustrate a plausible synthesis pathway and a potential biological mechanism of action based on its structural similarity to known active compounds.

Plausible Synthesis Workflow

G A Phenylacetic Acid B Chlorination A->B Reaction C 2,5-Dichlorophenylacetic Acid B->C Product D Chlorinating Agent (e.g., Cl2) Catalyst (e.g., FeCl3) D->B

Caption: A logical workflow for the synthesis of this compound.

Potential Biological Signaling Pathway: Auxin-like Activity

Given that structurally related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 3,4-dichlorophenylacetic acid act as synthetic auxins, it is plausible that this compound could exhibit similar biological activity.[9][10] The auxin signaling pathway is a key regulator of plant growth and development.

G cluster_0 Cell Exterior cluster_1 Cell Interior A This compound (Auxin Analog) B TIR1/AFB Receptor A->B Binds to D SCF-TIR1/AFB Complex B->D Forms C Aux/IAA Repressor C->D Recruited to G Auxin Response Factors (ARFs) C->G Represses E Ubiquitination of Aux/IAA D->E Leads to F 26S Proteasome Degradation E->F Targeted for F->C Degrades H Transcription of Auxin-Responsive Genes G->H Activates I Altered Gene Expression & Physiological Response H->I Results in

Caption: A potential auxin signaling pathway for this compound.

This guide serves as a foundational resource for understanding the key physicochemical properties of this compound. The provided experimental protocols offer a roadmap for obtaining missing data points, and the visualizations provide a logical framework for its synthesis and potential biological action. Further experimental validation is necessary to confirm the proposed synthesis and biological pathways.

References

Technical Guide: 2-(2,5-Dichlorophenyl)acetic acid (CAS: 5398-79-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 2-(2,5-Dichlorophenyl)acetic acid, a versatile chemical intermediate with applications in agrochemicals and as a potential building block in pharmaceutical synthesis. This guide consolidates its physicochemical properties, outlines a detailed synthetic protocol, and explores its primary biological mechanism of action as a synthetic auxin. Furthermore, it provides standardized experimental protocols for its analysis and biological evaluation, supported by clear graphical representations of key pathways and workflows to facilitate research and development.

Physicochemical Properties

This compound is a solid organic compound. Its key properties are summarized in the table below, providing a foundational dataset for laboratory use, analytical method development, and computational modeling.

PropertyValueReference(s)
CAS Number 5398-79-8[1]
Molecular Formula C₈H₆Cl₂O₂[1]
Molecular Weight 205.04 g/mol [1]
Melting Point 105-107 °C[1]
Boiling Point 322.5 °C (Predicted)[1]
pKa 3.87 ± 0.10 (Predicted)[No results found]
LogP 2.6205[2]
Appearance Off-white to tan crystalline solid[3]
Solubility Soluble in organic solvents (e.g., ethanol, acetone)[3]

Synthesis and Manufacturing

This compound can be synthesized from commercially available precursors. A common and effective method involves the Willgerodt-Kindler reaction, starting from 2,5-dichloroacetophenone. This reaction facilitates the conversion of an aryl alkyl ketone to a terminal thioamide, which is subsequently hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction

This protocol describes a representative two-step synthesis of this compound.

Step 1: Synthesis of 2-(2,5-dichlorophenyl)-N-morpholinoethanethioamide

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-dichloroacetophenone (1 equivalent), morpholine (3 equivalents), and elemental sulfur (2.5 equivalents).[4]

  • Reaction: Heat the mixture to reflux (approximately 120-140 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[4][5]

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like dichloromethane and washed with dilute hydrochloric acid to remove excess morpholine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude thioamide intermediate.

Step 2: Hydrolysis to this compound

  • Reagents & Setup: The crude thioamide from Step 1 is placed in a round-bottom flask with a reflux condenser. A solution of aqueous sodium hydroxide (e.g., 20-25%) is added.[6]

  • Reaction: The mixture is heated to reflux until the hydrolysis is complete (typically 4-6 hours), as monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities. The aqueous layer is then carefully acidified to a pH of approximately 2 using concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid product.

  • Isolation: The precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

G cluster_0 Synthesis Workflow A 2,5-Dichloroacetophenone C Willgerodt-Kindler Reaction (Reflux) A->C B Morpholine + Sulfur B->C D Thioamide Intermediate C->D Step 1 F Hydrolysis (Reflux) D->F E Aqueous NaOH E->F G Acidification (HCl) F->G Step 2 H This compound G->H Precipitation

A simplified workflow for the synthesis of the target compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is analogous to that of synthetic auxin herbicides, such as the well-characterized 2,4-Dichlorophenoxyacetic acid (2,4-D).[7] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but are resistant to the plant's metabolic degradation pathways. This leads to an unregulated and lethal overstimulation of auxin-responsive genes in susceptible plants.

Inferred Signaling Pathway: Synthetic Auxin Action

The mechanism involves the perception of the synthetic auxin by the TIR1/AFB family of F-box protein receptors. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome. The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of a wide array of downstream genes responsible for uncontrolled cell division, elongation, and ultimately, plant death.[7]

G cluster_pathway Inferred Synthetic Auxin Signaling Pathway Auxin 2-(2,5-Dichlorophenyl) acetic acid Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Promotes binding Proteasome 26S Proteasome AuxIAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses DNA Auxin Response Element (AuxRE) ARF->DNA Activates Genes Expression of Auxin-Responsive Genes DNA->Genes Transcription Response Uncontrolled Growth & Plant Death Genes->Response

The signaling cascade initiated by synthetic auxins like the title compound.

Application as a Pharmaceutical Intermediate

This compound serves as a structural motif and intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[1] While not a direct precursor to the most common NSAIDs, its structure is closely related to that of Diclofenac (2-(2-(2,6-dichloroanilino)phenyl)acetic acid). The phenylacetic acid moiety is a common pharmacophore in this class of drugs, which typically function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[8]

Recommended Experimental Protocols

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis and quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (acidified with 0.1% phosphoric or formic acid). A typical starting condition could be 60:40 (v/v) acetonitrile:acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 230 nm or 280 nm.

  • Sample Preparation: Samples should be accurately weighed and dissolved in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Quantification: A calibration curve should be generated using certified reference standards of known concentrations to ensure accurate quantification.

Biological Assay: Rice Root Inhibition Bioassay for Auxin Activity

This bioassay is a standard method to determine the auxin-like activity of a compound by measuring its effect on root elongation.

  • Materials: Germinated rice seedlings (2-3 days old), test tubes, filter paper, and solutions of this compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) in a suitable buffer. A negative control (buffer only) and a positive control (e.g., Indole-3-acetic acid or 2,4-D) should be included.

  • Procedure: a. Line each test tube with a strip of filter paper. b. Add a fixed volume of the respective test or control solution to each tube, ensuring the filter paper is saturated. c. Carefully measure the initial root length of 3-5 rice seedlings and place them on the filter paper in each tube. d. Seal the tubes and incubate them in the dark at a constant temperature (e.g., 25 °C) for 48-72 hours.

  • Data Analysis: a. After the incubation period, measure the final root length of each seedling. b. Calculate the percentage of root growth inhibition for each concentration relative to the negative control. c. Plot the percentage of inhibition against the logarithm of the compound's concentration to determine the dose-response curve and calculate the IC₅₀ value (the concentration causing 50% inhibition).

G cluster_1 Auxin Bioassay Workflow A Prepare Test Solutions (Varying Concentrations) C Incubate Seedlings in Test Solutions (Dark, 48-72h) A->C B Germinated Rice Seedlings (Measure Initial Root Length) B->C D Measure Final Root Length C->D E Calculate % Inhibition vs. Control D->E F Plot Dose-Response Curve & Determine IC50 E->F

Standard workflow for assessing auxin-like biological activity.

Conclusion

This compound is a compound with significant potential, primarily as a synthetic intermediate. Its structural analogy to synthetic auxins provides a clear and well-understood mechanism of biological action in plants, making it a subject of interest for agrochemical research. Furthermore, its phenylacetic acid core suggests utility as a scaffold in the development of novel pharmaceutical agents, particularly in the NSAID class. The protocols and data presented in this guide offer a robust starting point for researchers to explore and leverage the chemical and biological properties of this compound.

References

An In-depth Technical Guide to the Spectral Analysis of 2-(2,5-Dichlorophenyl)acetic acid using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 2-(2,5-Dichlorophenyl)acetic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predicted spectral analysis based on established NMR principles and data from analogous chemical structures. It also outlines a comprehensive experimental protocol for acquiring high-quality NMR data and illustrates a typical workflow for spectral analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~7.40Doublet1HH-6
~7.30Doublet of doublets1HH-4
~7.20Doublet1HH-3
~3.70Singlet2H-CH₂-

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~176-COOH
~135C-1
~133C-2
~131C-5
~130C-6
~129C-4
~128C-3
~40-CH₂-

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Experimental Protocols for NMR Data Acquisition

To obtain high-resolution NMR spectra of this compound, the following experimental protocol is recommended.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR spectroscopy.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. Other potential solvents include acetone-d₆ and DMSO-d₆.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is between 4-5 cm.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent shimming issues.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

2.2. NMR Instrument Parameters

The following are general parameters for a standard NMR spectrometer (e.g., 400 or 500 MHz). Optimization may be required based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

    • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Spectral Width: A spectral width of approximately 200-250 ppm.

Visualizations

3.1. Experimental Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Lock and Shim D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectra (e.g., to TMS) H->I J Peak Picking and Integration (1H) I->J K Assign Chemical Shifts and Coupling Constants J->K L Structure Elucidation K->L

NMR Analysis Workflow

3.2. Predicted ¹H NMR Spectrum Structure and Assignments

The following diagram illustrates the molecular structure of this compound with the predicted proton assignments corresponding to the data in Table 1.

Proton_Assignments cluster_structure This compound cluster_assignments Predicted 1H Assignments mol p_acid p_arom1 p_arom2 p_arom3 p_ch2 H_acid ~11-12 ppm -COOH H_arom1 ~7.40 ppm H-6 H_arom2 ~7.30 ppm H-4 H_arom3 ~7.20 ppm H-3 H_ch2 ~3.70 ppm -CH2- p_acid->H_acid p_arom1->H_arom1 p_arom2->H_arom2 p_arom3->H_arom3 p_ch2->H_ch2

¹H NMR Assignments

Concluding Remarks

This technical guide provides a foundational understanding of the expected NMR spectral characteristics of this compound. The predicted data, coupled with the detailed experimental protocol, offers a robust framework for researchers to acquire and interpret the NMR spectra of this compound. The provided workflow visualization further clarifies the logical steps involved in a comprehensive NMR analysis. It is important to note that experimental values may vary slightly based on solvent, concentration, and instrument calibration.

Mass Spectrometry of 2-(2,5-Dichlorophenyl)acetic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2-(2,5-Dichlorophenyl)acetic acid, a compound of interest in various research and development sectors. This document outlines a proposed fragmentation pathway based on established principles of mass spectrometry and data from related isomers, details a suitable experimental protocol for its analysis, and presents the expected mass spectral data in a clear, tabular format.

Predicted Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern under electron ionization (EI). The molecular ion and key fragment ions are summarized in the table below. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for M and M+2 peaks).

m/z (Nominal)Proposed Fragment IonChemical FormulaNotes
204[M]⁺[C₈H₆Cl₂O₂]⁺Molecular Ion
187[M - OH]⁺[C₈H₅Cl₂O]⁺Loss of a hydroxyl radical
159[M - COOH]⁺[C₇H₅Cl₂]⁺Loss of the carboxylic acid group (α-cleavage)
124[C₇H₅Cl]⁺[C₇H₅Cl]⁺Loss of a chlorine atom from the m/z 159 fragment
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion, a common fragment in compounds with a benzyl moiety
45[COOH]⁺[CHO₂]⁺Carboxylic acid fragment

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation is expected to proceed through several key pathways, primarily involving the carboxylic acid functional group and the dichlorophenyl moiety.

Fragmentation_Pathway M [C₈H₆Cl₂O₂]⁺˙ m/z = 204 F1 [C₇H₅Cl₂]⁺ m/z = 159 M->F1 - COOH F3 [C₈H₅Cl₂O]⁺ m/z = 187 M->F3 - OH F2 [C₇H₅Cl]⁺ m/z = 124 F1->F2 - Cl

Figure 1: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a general procedure for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS). Derivatization is often recommended for carboxylic acids to improve their volatility and chromatographic behavior.

Sample Preparation and Derivatization
  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Derivatization (Silylation):

    • To 100 µL of the standard solution in a vial, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane, BSTFA + 1% TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

Gas Chromatography (GC) Conditions
  • Instrument: Agilent 7890B GC System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Instrument: Agilent 5977A MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

  • Transfer Line Temperature: 280°C.

Data Analysis Workflow

The following workflow outlines the steps for processing and interpreting the acquired mass spectral data.

Data_Analysis_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Data Interpretation A Sample Injection (GC-MS) B Total Ion Chromatogram (TIC) Generation A->B C Peak Integration and Mass Spectrum Extraction B->C D Background Subtraction C->D E Library Search (e.g., NIST) D->E F Manual Spectral Interpretation D->F G Structure Confirmation E->G F->G

Figure 2: A typical workflow for GC-MS data analysis and interpretation.

This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided experimental protocol and predicted fragmentation data serve as a valuable resource for researchers engaged in the analysis and characterization of this and structurally related compounds. It is important to note that the fragmentation pattern is predicted and may vary slightly based on the specific instrumentation and experimental conditions used.

Solubility Profile of Dichlorophenylacetic Acid Derivatives in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of dichlorophenylacetic acid derivatives in various organic solvents. Understanding the solubility of active pharmaceutical ingredients (APIs) is a critical parameter in drug development, influencing formulation, bioavailability, and manufacturing processes. This document compiles available quantitative data, details experimental methodologies for solubility determination, and presents a visual workflow for these procedures.

Core Focus: 2-(2,5-Dichlorophenyl)acetic acid and its Isomer

Quantitative Solubility Data

The following table summarizes the solubility of 2,4-Dichlorophenoxyacetic acid in a range of organic solvents. This information is crucial for solvent screening and selection during pre-formulation and formulation development.

SolventTemperature (°C)Solubility
Acetone2567.3 g / 400 mL[1]
Benzene280.94 g / 100 mL[1]
Carbon Disulfide290.63 g / 100 mL[1]
Carbon Tetrachloride250.16 g / 100 mL[1]
Dioxane3178.5 g / 100 mL[1]
Ethanol (50%)2510.3 g / 100 mL[1]
Ethanol (95%)25100 g / 100 mL[1]
Ethyl Ether2527.0 g / 100 mL[1]
Isopropanol3124.8 g / 100 mL[1]
Methyl Isobutyl Ketone2525 g / 100 mL[1]
ortho-Dichlorobenzene250.52 g / 100 mL[1]
Toluene250.058 g / 100 mL[1]
EthanolNot Specified~30 mg/mL[2]
Dimethyl Sulfoxide (DMSO)Not Specified~30 mg/mL[2]
Dimethylformamide (DMF)Not Specified~30 mg/mL[2]

Experimental Protocols for Solubility Determination

The determination of API solubility is a fundamental experimental procedure in pharmaceutical sciences. The following outlines a general protocol for determining the equilibrium solubility of a compound like this compound.

Objective: To determine the saturation concentration of the analyte in a specific solvent at a controlled temperature.

Materials and Apparatus:

  • Analyte (e.g., this compound)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the analyte to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Place the vials in a constant temperature shaker. The system is agitated for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

  • Phase Separation: After equilibration, the vials are removed from the shaker. To separate the undissolved solid from the saturated solution, the samples are typically centrifuged at a high speed.

  • Sample Collection and Dilution: An aliquot of the clear supernatant is carefully withdrawn using a pipette. To prevent precipitation, the sample is immediately diluted with a known volume of a suitable solvent in which the analyte is highly soluble.

  • Quantification: The concentration of the analyte in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the analyte is used for quantification.

  • Calculation: The solubility is calculated by taking into account the dilution factor and is typically expressed in units such as mg/mL, g/L, or molarity.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical solubility determination experiment.

SolubilityDeterminationWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess analyte B Add to known volume of solvent A->B C Agitate at constant temperature B->C Incubate D Centrifuge sample C->D Equilibrium reached E Collect supernatant D->E Clear separation F Dilute sample E->F G Quantify using HPLC/UV-Vis F->G H Calculate solubility G->H Data processing

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of dichlorophenylacetic acid derivatives, leveraging available data for a close structural analog. For definitive solubility data for this compound, dedicated experimental studies are essential. The provided methodologies and workflow offer a robust framework for conducting such investigations.

References

2-(2,5-Dichlorophenyl)acetic Acid: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,5-Dichlorophenyl)acetic acid is a chlorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various organic compounds. Its structural motif is of significant interest in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs), and in the agrochemical industry as a precursor for herbicides and plant growth regulators. This technical guide provides a comprehensive overview of the available scientific and technical data for this compound, including its chemical properties, synthesis, and potential applications. Due to the limited publicly available data on the specific biological activity of this compound, this guide also discusses the pharmacology of structurally related compounds to provide a contextual framework for future research.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₈H₆Cl₂O₂.[1] Its physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReference
Molecular Formula C₈H₆Cl₂O₂[1]
Molecular Weight 205.04 g/mol [1]
CAS Number 5398-79-8[1]
Appearance White to off-white crystalline powder
Melting Point 105-107 °C[2]
Boiling Point 322.5 °C[2]
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone.
SMILES O=C(O)CC1=CC(Cl)=CC=C1Cl[1]
InChI InChI=1S/C8H6Cl2O2/c9-6-2-1-5(4-8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12)

Synthesis

A potential synthetic pathway could start from p-dichlorobenzene, proceeding through a Friedel-Crafts acylation to form 2,5-dichloroacetophenone. This intermediate can then undergo a Willgerodt-Kindler reaction or a similar homologation process to yield the desired phenylacetic acid derivative.

Alternatively, a route starting from 2,5-dichlorotoluene via oxidation of the methyl group to a carboxylic acid, followed by conversion to the acid chloride and subsequent Arndt-Eistert homologation, could also be envisioned.

A patented method for the preparation of the precursor 2,5-dichlorophenol involves the following steps[3]:

  • Friedel-Crafts Acylation: Reaction of p-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2,5-dichloroacetophenone.[3]

  • Baeyer-Villiger Oxidation: Oxidation of 2,5-dichloroacetophenone with a peroxy acid (e.g., m-CPBA) to yield 2,5-dichlorophenyl acetate.

  • Hydrolysis: Hydrolysis of the acetate ester under basic conditions to afford 2,5-dichlorophenol.[3]

This phenol could then be used in further steps to synthesize the target acetic acid.

Synthesis_Workflow cluster_precursor Precursor Synthesis (based on Patent CN104591973A) cluster_target Hypothetical Synthesis of Target Compound p_dichlorobenzene p-Dichlorobenzene dichloroacetophenone 2,5-Dichloroacetophenone p_dichlorobenzene->dichloroacetophenone Friedel-Crafts Acylation acetyl_chloride Acetyl Chloride acetyl_chloride->dichloroacetophenone AlCl3 AlCl3 AlCl3->dichloroacetophenone dichlorophenyl_acetate 2,5-Dichlorophenyl Acetate dichloroacetophenone->dichlorophenyl_acetate Baeyer-Villiger Oxidation peroxy_acid Peroxy Acid peroxy_acid->dichlorophenyl_acetate dichlorophenol 2,5-Dichlorophenol dichlorophenyl_acetate->dichlorophenol hydrolysis Hydrolysis (NaOH, H2O) hydrolysis->dichlorophenol target_compound This compound dichlorophenol->target_compound Further Steps (e.g., Kolbe-Schmitt reaction followed by reduction and side-chain manipulation) carboxylation_reagents Carboxylation Reagents (e.g., Haloform reaction on a methyl ketone precursor) carboxylation_reagents->target_compound

Hypothetical synthesis workflow for this compound.

Biological Activity and Mechanism of Action

Direct experimental data on the biological activity and mechanism of action of this compound is scarce in published literature. However, its structural similarity to known NSAIDs, such as diclofenac ([2-(2,6-dichloroanilino)phenyl]acetic acid), suggests that it may exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[4]

NSAIDs function by blocking the active site of COX-1 and COX-2, enzymes responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. Inhibition of their synthesis leads to the therapeutic effects of NSAIDs.

NSAID_Signaling_Pathway membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid pla2 pla2 Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_cox1 Prostaglandins (e.g., Gastric protection, Platelet aggregation) cox1->prostaglandins_cox1 prostaglandins_cox2 Prostaglandins (e.g., Inflammation, Pain, Fever) cox2->prostaglandins_cox2 nsaid This compound (Hypothesized) nsaid->cox1 Inhibition nsaid->cox2 Inhibition

Hypothesized mechanism of action via COX inhibition.

Regarding its potential as an agrochemical intermediate, the dichlorophenyl moiety is a common feature in many herbicides. For instance, the structurally related 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used systemic herbicide that mimics the plant hormone auxin, leading to uncontrolled growth and death in broadleaf weeds.[5][6][7][8] It is plausible that this compound could serve as a building block for new herbicidal compounds, though direct evidence of its own herbicidal activity is lacking.

Experimental Protocols

General Protocol for NSAID Synthesis using a Phenylacetic Acid Intermediate

The following is a generalized procedure for the amidation of a phenylacetic acid derivative, a common step in the synthesis of some NSAIDs.

Materials:

  • This compound

  • Amine of interest

  • Coupling agent (e.g., DCC, EDC)

  • Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent (1.1-1.5 equivalents) and stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve the amine of interest (1 equivalent) and the base (1.5-2 equivalents) in the anhydrous solvent.

  • Slowly add the amine solution to the activated acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Experimental_Workflow start Start dissolve_acid Dissolve this compound in anhydrous solvent start->dissolve_acid add_coupling_agent Add coupling agent dissolve_acid->add_coupling_agent activate_acid Stir for 30 min to activate carboxylic acid add_coupling_agent->activate_acid add_amine Slowly add amine solution to activated acid activate_acid->add_amine prepare_amine Prepare solution of amine and base prepare_amine->add_amine react Stir at room temperature for 12-24 hours add_amine->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Quench, extract, wash, and dry monitor->workup Reaction complete purify Purify by chromatography or recrystallization workup->purify end End purify->end

Generalized workflow for NSAID synthesis from a phenylacetic acid intermediate.

Conclusion and Future Directions

This compound is a research chemical with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. While its physicochemical properties are documented, there is a notable absence of published data on its specific biological activities and mechanisms of action. Future research should focus on the biological evaluation of this compound, including in vitro and in vivo studies to determine its potential as an NSAID or herbicide. Detailed synthetic protocols and characterization data would also be valuable contributions to the scientific literature. The information provided in this guide serves as a foundation for researchers interested in exploring the chemical and biological landscape of this and related dichlorinated phenylacetic acid derivatives.

References

In-depth Technical Guide: 2-(2,5-Dichlorophenyl)acetic Acid In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of specific data regarding the in vitro mechanism of action for 2-(2,5-Dichlorophenyl)acetic acid. While this compound is available commercially and used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, detailed studies elucidating its specific molecular targets, cellular effects, and signaling pathways are not present in the public domain. This guide summarizes the limited information available and highlights the distinction from the well-studied, but structurally different, herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).

General Chemical Properties and Known Applications

This compound, also known as 2,5-Dichlorobenzeneacetic acid, is categorized as an electrophilic compound, indicating its potential to react with nucleophiles such as alcohols, amines, and thiols.[1] This general reactivity is a fundamental chemical characteristic but does not in itself describe a specific biological mechanism of action. Its primary documented application is as a chemical intermediate in the manufacturing of other compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and certain agrochemicals.

Absence of In Vitro Mechanistic Data

Extensive searches of scientific databases for in vitro studies on this compound did not yield any specific information regarding its mechanism of action. Consequently, the following core components of a technical guide cannot be provided:

  • Quantitative Data: No published IC50 values, binding affinities, or other quantitative metrics for the biological activity of this compound were found. Therefore, no data tables can be presented.

  • Experimental Protocols: Detailed methodologies for key experiments investigating the mechanism of action are absent from the literature.

  • Signaling Pathways: There is no information on any signaling pathways modulated by this compound, preventing the creation of any pathway diagrams.

Distinction from 2,4-Dichlorophenoxyacetic Acid (2,4-D)

It is crucial to distinguish this compound from the structurally related but distinct compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). 2,4-D is a widely studied herbicide with a well-documented mechanism of action as a synthetic auxin. In susceptible plants, 2,4-D mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual death. In vitro studies on 2,4-D have explored its effects on various cellular processes, including:

  • Endocrine Disruption Potential: In vitro assays have been conducted to evaluate the potential of 2,4-D to interact with androgen and estrogen receptors and to interfere with steroidogenesis.[2]

  • Cellular Effects in Mammalian Cells: Studies have investigated the in vitro effects of 2,4-D on mammalian cells, observing impacts on cell division and differentiation at certain concentrations.[3]

  • Metabolism and Reactivity: Research has examined the formation of reactive metabolites of 2,4-D, such as 2,4-D-CoA thioester, and their potential for covalent binding to proteins.[4]

The availability of such detailed information for 2,4-D underscores the current knowledge gap regarding the specific in vitro mechanism of action of this compound.

Conclusion

Based on the current body of scientific literature, an in-depth technical guide on the in vitro mechanism of action of this compound cannot be constructed. The necessary experimental data on its molecular targets, cellular effects, and associated signaling pathways are not available. Future research is required to elucidate the biological activity of this compound. For researchers, scientists, and drug development professionals, it is important to note this lack of data and to avoid extrapolating the known mechanisms of other dichlorinated phenyl derivatives, such as 2,4-D, to this compound due to their distinct chemical structures.

References

A Theoretical Investigation of 2-(2,5-Dichlorophenyl)acetic Acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-Dichlorophenyl)acetic acid is a halogenated aromatic carboxylic acid. Its structural motif is found in various biologically active compounds, and it serves as a key intermediate in the synthesis of pharmaceuticals, notably as a building block for non-steroidal anti-inflammatory drugs (NSAIDs). The positioning of the chlorine atoms on the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictate its pharmacokinetic and pharmacodynamic profiles.

While extensive experimental and theoretical research has been conducted on related isomers, particularly 2-(2,4-Dichlorophenyl)acetic acid, a notable gap exists in the scientific literature regarding dedicated theoretical studies on the 2,5-dichloro isomer. This technical guide aims to bridge this gap by outlining the established theoretical methodologies that can be applied to elucidate the structural, electronic, and biological properties of this compound. By leveraging computational techniques, researchers can predict molecular characteristics, understand potential mechanisms of action, and guide further experimental work in drug discovery and development.

This document provides a summary of the known physicochemical properties of this compound, details the standard computational protocols for its theoretical analysis, and illustrates key workflows and potential biological pathways through diagrams.

Physicochemical and Computational Data Summary

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₂[Biosynth][1], [ChemScene][2]
Molecular Weight 205.04 g/mol [Biosynth][1], [ChemScene][2]
CAS Number 5398-79-8[MySkinRecipes][3], [ChemScene][2]
Melting Point 105-107°C[MySkinRecipes][3]
Boiling Point 322.5°C[MySkinRecipes][3], [Biosynth][1]
Flash Point 148.9°C[Biosynth][1]
SMILES C1=CC(=C(C=C1Cl)CC(=O)O)Cl[Biosynth][1]
Topological Polar Surface Area (TPSA) 37.3 Ų[ChemScene][2]
logP (Octanol-Water Partition Coefficient) 2.6205[ChemScene][2]
Hydrogen Bond Donors 1[ChemScene][2]
Hydrogen Bond Acceptors 1[ChemScene][2]
Rotatable Bonds 2[ChemScene][2]

Experimental and Computational Protocols

The following sections detail the standard methodologies for conducting theoretical studies on small organic molecules like this compound. These protocols are based on widely accepted practices in computational chemistry and drug design.

Density Functional Theory (DFT) Analysis

DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It is routinely employed to predict geometries, vibrational frequencies, and a variety of molecular properties.

1. Geometry Optimization:

  • Objective: To find the lowest energy conformation of the molecule.

  • Protocol:

    • The initial 3D structure of this compound is generated using a molecular builder.

    • A geometry optimization calculation is performed using a suitable density functional and basis set. A common and effective combination for organic molecules is the B3LYP functional with a 6-31G(d,p) basis set. For higher accuracy, larger basis sets like 6-311++G(d,p) can be employed.

    • The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

    • A frequency calculation is then performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

2. Vibrational Frequency Analysis:

  • Objective: To predict the infrared (IR) and Raman spectra of the molecule.

  • Protocol:

    • Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.

    • The output provides the vibrational modes and their corresponding frequencies. These theoretical frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental spectra.

    • The results can be used to assign vibrational modes to experimental IR and Raman spectra.

3. Molecular Orbital and Electronic Property Analysis:

  • Objective: To understand the electronic characteristics of the molecule, including reactivity and charge distribution.

  • Protocol:

    • From the optimized geometry, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are calculated. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.

    • A Natural Bond Orbital (NBO) analysis can be performed to study charge distribution, hybridization, and intramolecular interactions.

    • The Molecular Electrostatic Potential (MEP) surface is calculated and visualized to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is crucial for understanding potential drug-target interactions.

1. Preparation of the Receptor:

  • Objective: To prepare the 3D structure of the target protein for docking.

  • Protocol:

    • The crystal structure of the target protein (e.g., Cyclooxygenase-2, PDB ID: 5IKR) is downloaded from the Protein Data Bank (PDB).

    • Water molecules, co-crystallized ligands, and any other non-essential molecules are removed from the PDB file.

    • Hydrogen atoms are added to the protein structure, as they are typically not resolved in X-ray crystallography.

    • The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are assigned based on the physiological pH.

    • Partial charges are assigned to all atoms of the receptor using a force field such as AMBER or CHARMM.

2. Preparation of the Ligand:

  • Objective: To prepare the 3D structure of this compound for docking.

  • Protocol:

    • The 3D structure of the ligand is generated and its geometry is optimized using a quantum mechanical method (like DFT as described above) or a suitable molecular mechanics force field.

    • Partial charges are assigned to the ligand atoms.

    • The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

3. Docking Simulation:

  • Objective: To predict the binding mode and affinity of the ligand to the receptor.

  • Protocol:

    • A docking software (e.g., AutoDock, GOLD, Glide) is used to perform the simulation.

    • A "grid box" is defined around the active site of the receptor to specify the search space for the docking algorithm.

    • The docking algorithm, often a genetic algorithm or a Monte Carlo method, samples a large number of possible conformations and orientations (poses) of the ligand within the active site.

    • Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).

    • The resulting poses are clustered and ranked based on their scores. The pose with the lowest binding energy is typically considered the most probable binding mode.

4. Analysis of Results:

  • Objective: To analyze the predicted binding mode and interactions.

  • Protocol:

    • The top-ranked poses are visualized in a molecular graphics program (e.g., PyMOL, Chimera).

    • The non-covalent interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are identified and analyzed.

    • The predicted binding affinity is used to estimate the potency of the compound as a potential inhibitor.

Visualizations: Workflows and Pathways

G cluster_0 Computational Chemistry Workflow for this compound cluster_1 Docking Studies mol_structure 1. Initial Molecular Structure dft_opt 2. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_structure->dft_opt freq_calc 3. Vibrational Frequency Calculation dft_opt->freq_calc electronic_prop 4. Electronic Property Analysis (HOMO, LUMO, MEP) dft_opt->electronic_prop ligand_prep 5b. Ligand Preparation (Optimized Structure) dft_opt->ligand_prep receptor_prep 5a. Receptor Preparation (e.g., COX-2) docking 6. Molecular Docking (e.g., AutoDock) receptor_prep->docking ligand_prep->docking analysis 7. Binding Mode & Affinity Analysis docking->analysis analysis->electronic_prop

Caption: A general workflow for the theoretical study of a small molecule.

G cluster_0 Simplified Cyclooxygenase (COX) Signaling Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaid This compound (Potential NSAID) nsaid->cox Inhibition

Caption: Potential mechanism of action via COX enzyme inhibition.

Conclusion and Future Directions

While dedicated theoretical studies on this compound are currently lacking in the published literature, the computational methodologies to thoroughly characterize this molecule are well-established and robust. This technical guide provides a comprehensive framework for researchers to initiate such studies.

By applying Density Functional Theory, one can obtain detailed insights into the molecule's geometry, stability, and electronic properties, which are fundamental to understanding its behavior. Furthermore, molecular docking simulations can be employed to explore its potential as a modulator of biological targets, such as the COX enzymes, given its role as a precursor to NSAIDs.

Future theoretical work on this compound should focus on performing the DFT and molecular docking studies outlined herein. Comparing the results of these studies with those of its isomers, such as the 2,4-dichloro and 3,4-dichloro analogs, would provide valuable structure-activity relationship (SAR) data. Such computational investigations would not only enrich the fundamental understanding of this compound but also accelerate its potential development in medicinal chemistry and materials science. The synergy between these theoretical predictions and targeted experimental validation will be paramount in unlocking the full potential of this compound.

References

The Synthetic Lineage of 2-(2,5-Dichlorophenyl)acetic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-Dichlorophenyl)acetic acid is a significant chemical intermediate, primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals. Its structural motif, featuring a dichlorinated phenyl ring attached to an acetic acid moiety, is a key component in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. This technical guide provides a comprehensive overview of the historical development and core synthetic methodologies for producing this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development and organic synthesis.

Historical Perspective

The synthesis of phenylacetic acid and its derivatives has been a subject of chemical exploration since the late 19th and early 20th centuries. Early methods focused on the hydrolysis of benzyl cyanides and the carbonation of benzylmagnesium halides. The introduction of halogen substituents on the phenyl ring, driven by the need to modulate the biological activity of resulting compounds, led to the development of specific synthetic strategies for various isomers of dichlorophenylacetic acid. While a definitive timeline for the very first synthesis of this compound is not prominently documented in seminal literature, its preparation would have logically followed the establishment of reliable methods for the synthesis of its precursors, such as 2,5-dichlorotoluene and 1,4-dichlorobenzene, and the adaptation of classical phenylacetic acid syntheses to these chlorinated starting materials. The impetus for its synthesis has been largely propelled by the pharmaceutical industry's demand for tailored precursors for active pharmaceutical ingredients.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the construction of the acetic acid side chain on a pre-functionalized dichlorophenyl core. The most prevalent and industrially viable routes are detailed below.

I. Synthesis from 2,5-Dichlorotoluene

This classical and often cost-effective approach involves the functionalization of the methyl group of 2,5-dichlorotoluene. The overall transformation is a three-step process: side-chain chlorination, cyanation, and subsequent hydrolysis.

Synthesis_from_Dichlorotoluene start 2,5-Dichlorotoluene step1 Side-Chain Chlorination start->step1 Cl2, UV light or radical initiator intermediate1 2,5-Dichlorobenzyl chloride step1->intermediate1 step2 Cyanation intermediate1->step2 NaCN or KCN intermediate2 2,5-Dichlorobenzyl cyanide (2-(2,5-Dichlorophenyl)acetonitrile) step2->intermediate2 step3 Hydrolysis intermediate2->step3 H2O, H+ or OH- product This compound step3->product

Fig. 1: Synthesis pathway from 2,5-Dichlorotoluene.

Experimental Protocols:

  • Step 1: Side-Chain Chlorination of 2,5-Dichlorotoluene

    • Methodology: 2,5-Dichlorotoluene is subjected to free-radical chlorination. This is typically achieved by bubbling chlorine gas through the heated starting material in the presence of a radical initiator, such as UV light or azobisisobutyronitrile (AIBN).

    • Protocol: In a reaction vessel equipped with a gas inlet, reflux condenser, and a light source, 2,5-dichlorotoluene is heated to 120-140 °C. Chlorine gas is introduced at a controlled rate while irradiating the mixture with UV light. The reaction progress is monitored by GC analysis until the desired conversion to 2,5-dichlorobenzyl chloride is achieved. The crude product is then purified by vacuum distillation.

  • Step 2: Cyanation of 2,5-Dichlorobenzyl chloride

    • Methodology: The benzylic chloride is converted to the corresponding nitrile via a nucleophilic substitution reaction with a cyanide salt.

    • Protocol: 2,5-Dichlorobenzyl chloride is dissolved in a suitable solvent, such as aqueous ethanol or a phase-transfer catalyst system (e.g., toluene/water with a quaternary ammonium salt). Sodium cyanide or potassium cyanide is added, and the mixture is heated to reflux for several hours. After completion, the solvent is removed, and the crude 2,5-dichlorobenzyl cyanide is isolated.

  • Step 3: Hydrolysis of 2,5-Dichlorobenzyl cyanide

    • Methodology: The nitrile group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

    • Protocol: The crude 2,5-dichlorobenzyl cyanide is refluxed with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide). For basic hydrolysis, the reaction mixture is first heated, and then acidified to precipitate the carboxylic acid. The resulting solid this compound is collected by filtration, washed with water, and can be further purified by recrystallization.

Quantitative Data Summary (Typical Yields):

StepProductTypical Yield
12,5-Dichlorobenzyl chloride70-85%
22,5-Dichlorobenzyl cyanide85-95%
3This compound>90% (from cyanide)
II. Synthesis from 1,4-Dichlorobenzene via Friedel-Crafts Acylation

This route introduces the two-carbon side chain in a stepwise manner, starting with the acylation of 1,4-dichlorobenzene.

Synthesis_from_Dichlorobenzene start 1,4-Dichlorobenzene step1 Friedel-Crafts Acylation start->step1 Acetyl chloride, AlCl3 intermediate1 2,5-Dichloroacetophenone step1->intermediate1 step2 Willgerodt-Kindler Reaction (or alternative homologation) intermediate1->step2 S8, Morpholine; then Hydrolysis product This compound step2->product

Fig. 2: Synthesis pathway from 1,4-Dichlorobenzene.

Experimental Protocols:

  • Step 1: Friedel-Crafts Acylation of 1,4-Dichlorobenzene

    • Methodology: An acetyl group is introduced onto the 1,4-dichlorobenzene ring using acetyl chloride and a Lewis acid catalyst, typically aluminum chloride.[1]

    • Protocol: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or excess 1,4-dichlorobenzene), acetyl chloride is added dropwise at a low temperature (0-5 °C). 1,4-Dichlorobenzene is then added, and the mixture is allowed to warm to room temperature and stirred until the reaction is complete. The reaction is quenched by pouring it onto ice and hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting 2,5-dichloroacetophenone is purified by distillation or recrystallization.[1]

  • Step 2: Willgerodt-Kindler Reaction of 2,5-Dichloroacetophenone

    • Methodology: This reaction converts the aryl alkyl ketone into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.[2][3] The reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine.[2][3]

    • Protocol: A mixture of 2,5-dichloroacetophenone, sulfur, and morpholine is heated at reflux for several hours. After the reaction is complete, the excess morpholine is removed. The intermediate thiomorpholide is then hydrolyzed by heating with a strong aqueous acid or base to yield this compound.

Quantitative Data Summary (Typical Yields):

StepProductTypical Yield
12,5-Dichloroacetophenone75-90%[1]
2This compound60-80% (from acetophenone)
III. Synthesis from 2,5-Dichlorobenzoic Acid via Homologation

While less common for industrial-scale production, homologation reactions provide a direct method for extending the carbon chain of a carboxylic acid. The Arndt-Eistert synthesis is a classic example of such a transformation.[4][5][6]

Synthesis_from_Dichlorobenzoic_Acid start 2,5-Dichlorobenzoic acid step1 Acid Chloride Formation start->step1 SOCl2 or (COCl)2 intermediate1 2,5-Dichlorobenzoyl chloride step1->intermediate1 step2 Reaction with Diazomethane intermediate1->step2 CH2N2 intermediate2 Diazo ketone intermediate step2->intermediate2 step3 Wolff Rearrangement intermediate2->step3 Ag2O, heat, or light intermediate3 Ketene intermediate step3->intermediate3 step4 Hydrolysis intermediate3->step4 H2O product This compound step4->product

Fig. 3: Arndt-Eistert homologation of 2,5-Dichlorobenzoic acid.

Experimental Protocol (General Outline):

  • Methodology: 2,5-Dichlorobenzoic acid is first converted to its acid chloride. This is followed by a reaction with diazomethane to form a diazoketone. The diazoketone then undergoes a Wolff rearrangement in the presence of a catalyst (like silver oxide) and a nucleophile (water) to yield the homologated carboxylic acid.[7]

  • Protocol:

    • 2,5-Dichlorobenzoic acid is treated with thionyl chloride or oxalyl chloride to form 2,5-dichlorobenzoyl chloride.

    • The acid chloride is then reacted with an ethereal solution of diazomethane at low temperature to yield the corresponding diazoketone.

    • The diazoketone is then treated with a suspension of silver oxide in water and heated to induce the Wolff rearrangement and subsequent hydrolysis of the resulting ketene to form this compound.

Quantitative Data Summary:

The Arndt-Eistert synthesis is generally high-yielding, often exceeding 70-80%, but its use of the hazardous and explosive diazomethane limits its applicability on a large industrial scale.

Conclusion

The synthesis of this compound is well-established, with several viable routes available to the synthetic chemist. The choice of a particular method is often dictated by factors such as the cost and availability of starting materials, scalability, and safety considerations. The route commencing from 2,5-dichlorotoluene is a robust and frequently employed industrial method. The Friedel-Crafts acylation of 1,4-dichlorobenzene followed by the Willgerodt-Kindler reaction offers a solid alternative. While homologation reactions like the Arndt-Eistert synthesis are mechanistically elegant, they are generally more suited for laboratory-scale synthesis due to the nature of the reagents involved. This guide provides the foundational knowledge and practical protocols necessary for the synthesis of this important pharmaceutical intermediate, empowering researchers and developers in their pursuit of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of VHL-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. The von Hippel-Lindau (VHL) E3 ligase is among the most extensively utilized E3 ligases in PROTAC design due to its widespread tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[1][3]

These application notes provide a comprehensive guide for the synthesis and evaluation of VHL-based PROTACs. While the specific starting material, 2-(2,5-Dichlorophenyl)acetic acid, is not a recognized precursor for the synthesis of established VHL ligands according to current scientific literature and patent databases, this document will detail the synthesis and application of a widely used VHL ligand to exemplify the PROTAC development workflow.

VHL-based PROTAC Mechanism of Action

The fundamental mechanism of a VHL-based PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the VHL E3 ligase complex. This proximity induces the poly-ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC VHL-based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: VHL-based PROTAC mechanism of action.

Synthesis of a VHL Ligand and PROTAC Assembly

The synthesis of a potent VHL ligand is a critical first step in developing a VHL-based PROTAC. While numerous VHL ligands have been developed, a common and effective ligand serves as a good example for synthetic protocols. The following is an illustrative synthetic workflow for a generic VHL ligand and its subsequent conjugation to a POI ligand to form a PROTAC.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Starting Materials (e.g., Hydroxyproline derivative) Intermediate1 VHL Ligand Core Synthesis Start->Intermediate1 VHL_Ligand Functionalized VHL Ligand (with attachment point for linker) Intermediate1->VHL_Ligand Coupling Coupling Reaction (e.g., Amide bond formation) VHL_Ligand->Coupling POI_Ligand POI Ligand (with attachment point for linker) POI_Ligand->Coupling Linker Linker Synthesis/ Functionalization Linker->Coupling PROTAC_Crude Crude PROTAC Coupling->PROTAC_Crude Purification Purification (e.g., HPLC) PROTAC_Crude->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Figure 2: General workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Synthesis of a VHL Ligand (Illustrative Example)

This protocol describes a representative synthesis of a VHL ligand. Note that specific reagents and conditions may vary depending on the desired final structure.

  • Step 1: Protection of Hydroxyproline: Commercially available (2S,4R)-4-hydroxyproline is protected at the nitrogen atom, typically with a Boc group.

  • Step 2: Amide Coupling: The carboxylic acid of the protected hydroxyproline is coupled with a suitable amine-containing aromatic moiety. This is often achieved using standard peptide coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base such as DIPEA in a solvent like DMF.

  • Step 3: Functionalization: The aromatic ring is further functionalized to introduce the necessary groups for VHL binding. This can involve reactions like Suzuki couplings or nucleophilic aromatic substitutions.

  • Step 4: Deprotection and Final Coupling: The protecting group on the hydroxyproline nitrogen is removed, and the resulting amine is coupled with another building block to complete the VHL ligand.

  • Step 5: Linker Attachment: A linker with a reactive functional group (e.g., a carboxylic acid or an amine) is attached to a suitable position on the VHL ligand, often through an amide bond formation.

Protocol 2: PROTAC Synthesis via Amide Coupling
  • Activation: Dissolve the POI ligand-linker conjugate (containing a terminal carboxylic acid) in an anhydrous aprotic solvent such as DMF. Add a peptide coupling reagent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: To the activated mixture, add a solution of the VHL ligand (containing a free amine, 1 equivalent) in DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions to remove excess reagents and byproducts. The crude PROTAC is then purified by preparative HPLC to yield the final product.

Protocol 3: Western Blot for Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin), followed by HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the POI signal to the loading control to determine the extent of protein degradation.

Protocol 4: Isothermal Titration Calorimetry (ITC) for Binding Affinity
  • Sample Preparation: Purify the POI and the VHL-ElonginB-ElonginC (VBC) complex. Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch.

  • Binary Binding Assays:

    • POI-PROTAC: Titrate the PROTAC into the ITC cell containing the POI.

    • VHL-PROTAC: Titrate the PROTAC into the ITC cell containing the VBC complex.

  • Ternary Complex Formation: To measure the affinity of the POI for the pre-formed VBC-PROTAC complex, titrate the POI into the ITC cell containing both the VBC complex and the PROTAC.

  • Data Analysis: Analyze the resulting thermograms to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) for each interaction.

Data Presentation

The efficacy of a synthesized PROTAC is evaluated based on several quantitative parameters. The following tables provide a template for presenting such data for a hypothetical PROTAC, "Compound X".

Table 1: In Vitro Degradation of Target Protein by Compound X

Cell LineDC50 (nM)Dmax (%)Timepoint (h)
Cell Line A15>9524
Cell Line B259224
Cell Line C508824

DC50: Concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 2: Binding Affinities of Compound X Determined by ITC

Binding InteractionKd (nM)
Compound X to POI50
Compound X to VBC Complex120
POI to [VBC + Compound X]30

Signaling Pathway Visualization

PROTAC-mediated degradation of a target protein can have significant downstream effects on cellular signaling pathways. The following is a generic example of how to visualize the impact of degrading a hypothetical kinase on a signaling cascade.

Signaling_Pathway cluster_pathway Impact of PROTAC on a Kinase Signaling Pathway Receptor Receptor Kinase_A Kinase A (Target POI) Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (e.g., Proliferation, Survival) Transcription_Factor->Gene_Expression PROTAC PROTAC-mediated Degradation PROTAC->Kinase_A Inhibits Pathway

Figure 3: Effect of PROTAC-mediated kinase degradation.

Conclusion

The development of VHL-based PROTACs is a promising strategy for targeted protein degradation. A systematic approach involving the rational design and synthesis of the PROTAC molecule, followed by rigorous in vitro and in vivo evaluation, is crucial for success. The protocols and guidelines presented in these application notes provide a framework for researchers to design, synthesize, and characterize novel VHL-based PROTACs for therapeutic applications.

References

Application Notes and Protocols for 2-(2,5-Dichlorophenyl)acetic acid as a Novel E3 Ligase Ligand Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate target proteins.[2][3] A critical component of any PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the protein of interest (POI).[4] While ligands for E3 ligases such as Cereblon (CRBN) and VHL are widely used, the development of novel, structurally distinct E3 ligase ligands is crucial for expanding the scope and refining the properties of PROTACs.[5][6]

This document provides detailed application notes and protocols for the use of 2-(2,5-Dichlorophenyl)acetic acid as a versatile building block for the synthesis of novel E3 ligase ligands, particularly focusing on the generation of phenyl-glutarimide based CRBN ligands. The dichlorophenyl moiety offers a unique substitution pattern that can be exploited to fine-tune the binding affinity, selectivity, and physicochemical properties of the resulting PROTACs.

Application Notes

Rationale for using this compound:

The 2,5-dichloro substitution pattern on the phenyl ring of the acetic acid building block provides several potential advantages in the design of novel CRBN ligands:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms can influence the acidity of the benzylic protons and the overall electronic distribution of the aromatic ring, potentially impacting binding interactions with the E3 ligase.

  • Enhanced Binding Interactions: The chlorine substituents can participate in favorable halogen bonding or hydrophobic interactions within the ligand-binding pocket of CRBN, potentially increasing binding affinity and selectivity.

  • Improved Physicochemical Properties: The lipophilicity introduced by the chlorine atoms can be strategically balanced with other functionalities to optimize the solubility, permeability, and metabolic stability of the final PROTAC molecule.

  • Structural Diversity: This building block allows for the creation of a new chemical space for CRBN ligands beyond the traditional thalidomide-based scaffolds, potentially leading to PROTACs with novel degradation profiles and reduced off-target effects.[1]

Proposed Synthetic Strategy:

While a direct synthesis of a CRBN ligand from this compound has not been explicitly reported, a plausible synthetic route can be proposed based on established methods for the synthesis of phenyl-glutarimide derivatives.[7] The core of this strategy involves the condensation of a 2-(2,5-dichlorophenyl)acetyl derivative with a protected glutamine or glutamic acid derivative to form the glutarimide ring, which is the key pharmacophore for CRBN binding.

Quantitative Data Summary

The following tables provide a representative summary of the type of quantitative data that should be generated when characterizing a novel PROTAC derived from a this compound-based E3 ligase ligand. Please note that the data presented here are hypothetical and for illustrative purposes only.

Table 1: In Vitro Binding and Ternary Complex Formation

Compound IDCRBN Binding Affinity (Kd, nM)Ternary Complex Formation (EC50, nM) with POI
Novel-PROTAC-1 5025
Novel-PROTAC-2 7540
Reference-PROTAC (Thalidomide-based) 10050

Table 2: In Vitro Protein Degradation

Compound IDTarget Protein Degradation (DC50, nM)Maximum Degradation (Dmax, %)
Novel-PROTAC-1 1095
Novel-PROTAC-2 2590
Reference-PROTAC (Thalidomide-based) 5085

Table 3: Cellular Activity

Compound IDAnti-proliferative Activity (IC50, nM) in Target Cell Line
Novel-PROTAC-1 15
Novel-PROTAC-2 30
Reference-PROTAC (Thalidomide-based) 60

Experimental Protocols

Protocol 1: Proposed Synthesis of a 2-(2,5-Dichlorophenyl)-glutarimide CRBN Ligand

This protocol outlines a proposed multi-step synthesis of a novel CRBN ligand incorporating the 2-(2,5-dichlorophenyl) moiety.

Step 1: Synthesis of 2-(2,5-Dichlorophenyl)acetyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-(2,5-dichlorophenyl)acetyl chloride, which can be used in the next step without further purification.

Step 2: Amidation with L-Glutamine methyl ester hydrochloride

  • Dissolve L-Glutamine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add triethylamine (2.2 eq) at 0 °C.

  • Slowly add a solution of 2-(2,5-dichlorophenyl)acetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the amide intermediate.

Step 3: Cyclization to form the Glutarimide Ring

  • Dissolve the amide intermediate (1.0 eq) in a suitable solvent such as acetic acid.

  • Add a dehydrating agent like acetic anhydride (2.0 eq) and a catalyst, for example, sodium acetate (0.5 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with saturated NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the final 2-(2,5-dichlorophenyl)-glutarimide CRBN ligand.

Protocol 2: PROTAC Synthesis via Amide Coupling

This protocol describes the synthesis of a PROTAC molecule by coupling the novel CRBN ligand (with a suitable linker attachment point) to a POI-binding ligand.

  • To a solution of the amine-functionalized POI ligand (1.0 eq) and the carboxylic acid-functionalized CRBN ligand-linker conjugate (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.5 eq) and a base like diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC molecule by preparative HPLC to obtain the final product.

Protocol 3: AlphaLISA Assay for Ternary Complex Formation

This protocol details the use of an Amplified Luminescent Proximity Homestead Assay (AlphaLISA) to quantify the formation of the ternary complex (POI-PROTAC-E3 ligase).

Materials:

  • His-tagged CRBN E3 ligase complex

  • GST-tagged Protein of Interest (POI)

  • Novel PROTAC

  • AlphaLISA anti-His Acceptor beads

  • AlphaLISA Glutathione Donor beads

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well white opaque assay plates

Procedure:

  • Prepare serial dilutions of the novel PROTAC in assay buffer.

  • In a 384-well plate, add 5 µL of a mixture containing His-CRBN and GST-POI at their final desired concentrations (e.g., 10 nM each).

  • Add 5 µL of the PROTAC serial dilutions to the wells. Include a vehicle control (DMSO).

  • Incubate the plate at room temperature for 60 minutes to allow for ternary complex formation.

  • Prepare a mixture of anti-His Acceptor beads and Glutathione Donor beads in assay buffer according to the manufacturer's instructions.

  • Add 10 µL of the bead mixture to all wells.

  • Seal the plate and incubate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaLISA-compatible plate reader.

  • Plot the AlphaLISA signal against the PROTAC concentration to determine the EC50 for ternary complex formation.

Protocol 4: Western Blot for Protein Degradation

This protocol describes the use of Western blotting to measure the degradation of the target protein in cells treated with the novel PROTAC.

Materials:

  • Target cell line expressing the POI

  • Novel PROTAC

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the novel PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).

Visualizations

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) POI->Ternary_Complex PROTAC Novel PROTAC (POI Binder - Linker - CRBN Ligand) PROTAC->Ternary_Complex CRBN CRBN E3 Ligase Complex CRBN->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_Synthesis_Workflow cluster_ligand_synthesis CRBN Ligand Synthesis cluster_protac_assembly PROTAC Assembly Start This compound Step1 Activation (e.g., Acyl Chloride Formation) Start->Step1 Step2 Amidation with Protected Glutamine Step1->Step2 Step3 Cyclization to Glutarimide Ring Step2->Step3 CRBN_Ligand Novel CRBN Ligand Step3->CRBN_Ligand Couple1 Couple Linker to CRBN Ligand CRBN_Ligand->Couple1 POI_Ligand POI-Binding Ligand (with linker attachment point) Couple2 Couple POI Ligand to CRBN Ligand-Linker POI_Ligand->Couple2 Linker Linker Linker->Couple1 Couple1->Couple2 Final_PROTAC Final PROTAC Molecule Couple2->Final_PROTAC Experimental_Evaluation_Workflow Start Synthesized Novel PROTAC Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cellular_Assays Cellular Assays Start->Cellular_Assays AlphaLISA AlphaLISA (Ternary Complex Formation) Biochemical_Assays->AlphaLISA Binding_Assay CRBN Binding Assay (e.g., SPR, ITC) Biochemical_Assays->Binding_Assay Degradation_Assay Western Blot (Protein Degradation) Cellular_Assays->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cellular_Assays->Viability_Assay Data_Analysis Data Analysis (Kd, EC50, DC50, Dmax, IC50) AlphaLISA->Data_Analysis Binding_Assay->Data_Analysis Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis

References

Application Notes and Protocols for the Synthesis of 2-(2,5-Dichlorophenyl)acetic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of 2-(2,5-dichlorophenyl)acetic acid derivatives in the field of drug discovery. This class of compounds, characterized by a dichlorinated phenyl ring attached to an acetic acid moiety, represents a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. The strategic placement of the chlorine atoms at the 2 and 5 positions of the phenyl ring influences the molecule's electronic properties and steric hindrance, offering a unique profile for interaction with biological targets.

This document outlines detailed protocols for the synthesis of key derivatives, summarizes available quantitative biological data, and visualizes relevant chemical and biological pathways to facilitate further research and development.

Rationale for Drug Discovery

The this compound scaffold is a promising starting point for the synthesis of new chemical entities. The carboxylic acid group serves as a versatile handle for the introduction of various functional groups, enabling the generation of diverse chemical libraries of esters, amides, and other derivatives. This chemical diversity allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, which is a critical aspect of the drug discovery process. The dichlorophenyl moiety contributes to the lipophilicity of the molecules, which can enhance cell membrane permeability and interaction with hydrophobic pockets of target proteins.

Synthesis of this compound Derivatives

The primary derivatives of this compound explored in drug discovery are amides and esters. The synthesis of these compounds typically involves the activation of the carboxylic acid group followed by reaction with a suitable amine or alcohol.

General Workflow for Derivative Synthesis

The following diagram illustrates the general workflow for the synthesis of amide and ester derivatives from this compound.

G start This compound activation Carboxylic Acid Activation (e.g., with SOCl₂, EDC/HOBt) start->activation amide_coupling Amide Coupling (with R₁R₂NH) activation->amide_coupling ester_coupling Esterification (with R₃OH) activation->ester_coupling amide_product Amide Derivative amide_coupling->amide_product ester_product Ester Derivative ester_coupling->ester_product purification Purification (e.g., Chromatography, Recrystallization) amide_product->purification ester_product->purification analysis Structural Analysis (NMR, MS, IR) purification->analysis final_product Pure Derivative analysis->final_product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-(2,5-dichlorophenyl)acetamides

This protocol describes a general method for the synthesis of amide derivatives of this compound using a carbodiimide coupling agent.

Materials:

  • This compound

  • Substituted aniline or other primary/secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15-20 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM.

  • Slowly add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Protocol 2: Synthesis of Alkyl 2-(2,5-dichlorophenyl)acetates

This protocol outlines a general procedure for the esterification of this compound using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM, add a solution of DCC (1.1 eq) in anhydrous DCM at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure ester derivative.

Biological Activity and Quantitative Data

Derivatives of dichlorophenylacetic acid have shown promise as both anti-inflammatory and anticancer agents. While specific data for a wide range of 2,5-dichloro derivatives is still emerging, the available information and data from structurally related compounds provide a strong basis for further investigation.

Anti-inflammatory Activity

The anti-inflammatory effects of phenylacetic acid derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

Table 1: Anti-inflammatory Activity of Dichlorophenoxy Acetic Acid Derivatives

Compound ID Structure Target Activity Reference
1k 5-(2,4-dichloro-phenoxy)-acetic acid (3-benzyl-4-oxo-thiazolidin-2-ylidene)-hydrazide COX-2 68.32% inhibition [1]

| 1m | 5-(2,4-dichloro-phenoxy)-acetic acid (3-cyclohexyl-4-oxo-thiazolidin-2-ylidene)-hydrazide | TNF-α | 68.43% suppression |[1] |

Note: Data for 2,4-dichloro derivatives are presented to highlight the potential of the dichlorophenylacetic acid scaffold.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of dichlorophenylacetic acid derivatives against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Dichlorophenylacetic Acid Derivatives

Compound ID Derivative Type Cancer Cell Line IC₅₀ (µM) Reference
4j 2-Indolinone from 2,6-dichlorophenylacetic acid SW620 (Colon) 2.1 [2]
1g2a 2-Phenylacrylonitrile from 2,6-dichlorophenylacetic acid HCT116 (Colon) 0.0059 [2]
11 3,6-Diunsaturated 2,5-diketopiperazine from 2,6-dichlorophenylacetic acid HeLa (Cervical) 0.7 [2]

| 1i | Amide of 4-(2,5-Dichlorophenoxy)benzoic acid | Not Specified | Potent Activity |[3] |

Note: The table includes data on derivatives of different isomers of dichlorophenylacetic acid to illustrate the anticancer potential of this structural class.

Signaling Pathways in Drug Action

The biological effects of this compound derivatives are likely mediated through the modulation of key signaling pathways involved in inflammation and cancer.

Potential Anti-inflammatory Mechanism via NF-κB and COX-2 Inhibition

A plausible mechanism of action for the anti-inflammatory effects of these derivatives is the inhibition of the NF-κB signaling pathway and the downstream expression of pro-inflammatory enzymes like COX-2.

G cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation NF-κB NF-κB NF-κB Translocation->NF-κB Gene Transcription Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators (COX-2, TNF-α, IL-6) NF-κB->Gene Transcription 2_5_Derivative 2-(2,5-Dichlorophenyl) acetic acid derivative 2_5_Derivative->IKK Activation Inhibition 2_5_Derivative->Gene Transcription Inhibition

References

Application Notes and Protocols for the Purity Testing of 2-(2,5-Dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-Dichlorophenyl)acetic acid is a chemical intermediate with applications in the synthesis of pharmaceuticals and other bioactive molecules. The purity of this compound is critical as impurities can affect the safety, efficacy, and stability of the final product. These application notes provide detailed analytical methods for the determination of the purity of this compound, including the identification and quantification of potential process-related impurities and degradation products. The methodologies described herein are based on common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) and are intended to serve as a comprehensive guide for quality control and assurance.

Potential Impurities in this compound

The impurity profile of this compound is largely dependent on the synthetic route employed in its manufacture. A plausible synthetic pathway involves the Willgerodt-Kindler reaction of 2',5'-dichloroacetophenone, followed by hydrolysis of the resulting thioamide. Another potential route is the hydrolysis of 2-(2,5-dichlorophenyl)acetonitrile. Based on these synthetic pathways, a range of potential impurities may be present in the final product.

Common Impurities:

  • Starting Materials:

    • 2',5'-Dichloroacetophenone

    • 2,5-Dichlorobenzyl cyanide (2-(2,5-dichlorophenyl)acetonitrile)

    • Morpholine (if used in the Willgerodt-Kindler reaction)

    • Sulfur (if used in the Willgerodt-Kindler reaction)

  • Intermediates:

    • N-(2-(2,5-dichlorophenyl)acetyl)morpholine (from incomplete hydrolysis)

    • 2-(2,5-Dichlorophenyl)thioacetamide (from the Willgerodt-Kindler reaction)

  • By-products:

    • Isomeric dichlorophenylacetic acids (e.g., 2,4-, 3,4-, 2,3-, 3,5-, and 2,6-isomers)

    • Over-chlorinated or under-chlorinated phenylacetic acid derivatives

    • 2,5-Dichlorobenzoic acid (from oxidation of intermediates)

  • Degradation Products:

    • Oxidative degradation products

    • Photolytic degradation products

A thorough understanding of the synthetic process is crucial for identifying and controlling potential impurities.

Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Determination

This section details a reverse-phase HPLC method suitable for the assay of this compound and for the separation and quantification of its non-volatile impurities. The method parameters are adapted from validated methods for closely related dichlorophenylacetic acid isomers and would require validation for this specific analyte.

Experimental Protocol: HPLC Method

Instrumentation:

  • HPLC system equipped with a UV detector or a Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile and 0.1% phosphoric acid in water. The ratio can be optimized for best separation (e.g., 60:40 v/v for isocratic elution).

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the test sample in the mobile phase to obtain a concentration similar to the standard solution.

Data Analysis:

The purity of the sample is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For assay, the concentration is determined by comparing the peak area of the sample to that of the reference standard.

Quantitative Data (Typical Performance for a Related Isomer):

The following table summarizes typical validation parameters for an HPLC method for a dichlorophenylacetic acid isomer. These values provide a benchmark for the expected performance of the method for this compound, which must be confirmed through a full method validation study.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 3.0%< 2.0%
Limit of Detection (LOD) Reportable~0.05 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10~0.15 µg/mL
Robustness No significant impact on resultsMethod is robust to minor variations in mobile phase composition, pH, and flow rate.

Experimental Workflow: HPLC Analysis

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc inject Injection of Sample and Standard hplc->inject run Chromatographic Run inject->run detect UV Detection at 230 nm run->detect data Data Acquisition and Processing detect->data report Purity and Assay Calculation data->report

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents and certain by-products. Due to the carboxylic acid group, derivatization is often required to improve the volatility and chromatographic performance of this compound.

Experimental Protocol: GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Derivatization (Example with BSTFA):

  • Accurately weigh about 1 mg of the sample into a vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

ParameterCondition
Column Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial 80 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Injection Volume 1 µL (split or splitless)
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

Data Analysis:

Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST) and quantified using an internal standard or by area percent, assuming a response factor of 1 for all components.

Quantitative Data (Typical Performance for a Related Isomer):

The following table provides expected performance characteristics for a GC-MS method for a related compound. These should be verified through method validation for this compound.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.995> 0.998
Accuracy (% Recovery) 80.0 - 120.0%90.0 - 110.0%
Precision (% RSD)
- Repeatability≤ 15.0%< 10.0%
Limit of Detection (LOD) Reportable~0.1 ppm
Limit of Quantitation (LOQ) S/N ratio ≥ 10~0.3 ppm

Experimental Workflow: GC-MS Analysis

GCMS_Workflow sample_prep Sample Preparation derivatization Derivatization (e.g., with BSTFA) sample_prep->derivatization gcms_setup GC-MS System Setup derivatization->gcms_setup injection Injection into GC gcms_setup->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization mass_analysis Mass Analysis ionization->mass_analysis data_processing Data Processing and Library Search mass_analysis->data_processing quantification Impurity Identification and Quantification data_processing->quantification Validation_Parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Robustness Robustness MethodValidation->Robustness LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Range Range Linearity->Range Accuracy->Range Precision->Range

Application Note: HPLC Analysis of 2-(2,5-Dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(2,5-Dichlorophenyl)acetic acid. The developed isocratic reverse-phase method is designed for accuracy, precision, and high-throughput, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. This document provides comprehensive experimental protocols, data presentation, and a visual workflow to ensure successful implementation.

Introduction

This compound is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. A reliable and validated analytical method is crucial for monitoring its purity, stability, and concentration in various samples. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of non-volatile organic compounds due to its high resolution, sensitivity, and reproducibility.

This application note describes a straightforward and efficient isocratic reverse-phase HPLC method for the determination of this compound. The method utilizes a C18 column and a mobile phase consisting of a mixture of acetonitrile and acidified water to achieve optimal separation and peak shape.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (or Formic acid, analytical grade)

    • Methanol (HPLC grade)

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC grade water. Add 1.0 mL of phosphoric acid to the mixture and sonicate for 15 minutes to degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The performance of the HPLC method was evaluated for its linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25378.1
50755.4
1001510.2
Correlation Coefficient (r²) 0.9998
Table 2: Precision (Repeatability)
Concentration (µg/mL)Replicate 1 (Area)Replicate 2 (Area)Replicate 3 (Area)Replicate 4 (Area)Replicate 5 (Area)Replicate 6 (Area)Mean Area% RSD
50754.8756.1753.9755.5757.0754.2755.250.15
Table 3: Accuracy (Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2524.899.2
5050.3100.6
7574.599.3
Mean Recovery (%) 99.7

Experimental Workflow Diagram

HPLC_Workflow prep Preparation of Solutions std_prep Standard Preparation prep->std_prep sample_prep Sample Preparation prep->sample_prep injection Sample Injection std_prep->injection sample_prep->injection hplc_system HPLC System Setup chrom_cond Set Chromatographic Conditions hplc_system->chrom_cond chrom_cond->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing & Analysis data_acq->data_proc report Reporting Results data_proc->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is simple, accurate, precise, and linear over a wide concentration range. The provided protocols and workflow diagram should enable researchers, scientists, and drug development professionals to readily implement this method for their analytical needs.

Application Note: A Proposed LC-MS/MS Method for the Quantitative Analysis of 2-(2,5-Dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "LC-MS/MS analysis of 2-(2,5-Dichlorophenyl)acetic acid" did not yield specific methods for this particular isomer. The search results are predominantly for the closely related and widely studied herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D).

Given the lack of direct methods for the 2,5-dichloro isomer, the following application note has been developed by adapting established protocols for 2,4-D. This serves as a comprehensive starting point for method development. Key parameters, especially mass spectrometry transitions, are proposed based on the known structure and will require empirical optimization for this compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound is a halogenated aromatic compound. The development of a sensitive and selective analytical method is essential for its detection and quantification in various matrices for research, environmental, and safety assessment purposes. This document outlines a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound. The protocols are based on well-established methods for the analysis of the isomeric herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), and provide a robust framework for method development and validation.

Principle The analytical workflow involves the extraction and purification of this compound from the sample matrix, followed by instrumental analysis using LC-MS/MS. A reversed-phase chromatographic separation is used to isolate the analyte from other matrix components. Detection is achieved via tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. Negative Electrospray Ionization (ESI) is proposed, as it is effective for acidic compounds.

Detailed Experimental Protocols

Protocol 1: Sample Preparation The choice of sample preparation is matrix-dependent. Below are three adapted protocols for water, solid (e.g., soil, food), and biological (e.g., serum) matrices.

A. For Water Samples (Adapted from Salting-Out Assisted Liquid-Liquid Extraction - SALLE) This method is suitable for cleaning up water samples for analysis.[1][2]

  • Transfer 4 mL of the water sample into a centrifuge tube.

  • Adjust the sample pH to 2 using 0.02 M HCl to ensure the analyte is in its protonated form.

  • Add 1 mL of acetonitrile (as the extraction solvent).

  • Add 5 mL of a 5% (w/v) sodium chloride solution to facilitate the phase separation.

  • Vortex the mixture vigorously for 3 minutes to ensure thorough extraction.

  • Centrifuge to separate the layers.

  • Carefully collect the upper acetonitrile layer and transfer it to an autosampler vial for LC-MS/MS analysis.

B. For Solid Samples (e.g., Soil, Corn - Adapted from QuEChERS-like method) This protocol uses an alkaline hydrolysis step to release bound residues, followed by an acetonitrile extraction.[1][3]

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of water and 300 µL of 5 N sodium hydroxide solution.

  • Shake vigorously for 30 minutes to hydrolyze esters and release the acid form of the analyte.

  • Add 300 µL of 5 N sulfuric acid to neutralize the sample, followed by 10 mL of acetonitrile.

  • Shake for an additional 2 minutes.

  • Add a salt mixture of 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride.

  • Shake immediately for 2 minutes to prevent the formation of salt clumps and induce phase separation.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Collect an aliquot of the acetonitrile supernatant for analysis. It may be necessary to dilute the extract (e.g., 1:1 with water) before injection.[3][4]

C. For Serum Samples (Adapted from Protein Precipitation) This is a simple and rapid method for cleaning up serum samples.[5]

  • Pipette 100 µL of rat serum into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex-mix for 3 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial.

Protocol 2: LC-MS/MS Instrumental Analysis The following conditions are proposed as a starting point for method development.

A. Liquid Chromatography (LC) Conditions

Parameter Recommended Setting
Column Zorbax Eclipse XDB-C18, 3.5 µm, 2.1 x 150 mm (or equivalent)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.35 mL/min
Injection Volume 5 µL
Column Temp. 25°C

| Gradient | 50% B to 100% B in 1 min, hold for 3 min, return to 50% B over 1 min, equilibrate for 2 min. |

B. Mass Spectrometry (MS/MS) Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative[1]

  • Capillary Voltage: 2500 V

  • Source Temperature: 350°C

  • Nebulizer Pressure: 60 psi

  • Drying Gas Flow: 5 L/min

Proposed Multiple Reaction Monitoring (MRM) Transitions for this compound The molecular weight of this compound is 219.04. The precursor ion in negative mode ([M-H]⁻) is m/z 219. Product ions must be determined experimentally by infusing a standard. The proposed transitions are based on typical fragmentation patterns of similar molecules (e.g., loss of COOH).

Analyte Precursor Ion (m/z) Product Ion (m/z) Function Collision Energy (eV)
This compound 219 161 (Proposed) Quantifier 10 (To be optimized)

| this compound | 219 | 125 (Proposed) | Qualifier | 25 (To be optimized) |

Data Presentation

The following tables summarize typical method performance characteristics achieved for 2,4-D analysis, which can serve as a benchmark for the development of the this compound method.

Table 1: Expected Method Performance in Water Samples [2][6]

Parameter Expected Value
Limit of Detection (LOD) 0.03 µg/L
Limit of Quantification (LOQ) 0.10 µg/L
Linearity Range 0.1 - 50 µg/L
Correlation Coefficient (R²) > 0.999

| Mean Recovery | 95 - 115% |

Table 2: Expected Method Performance in Solid/Complex Matrices [3][4]

Parameter Expected Value
Linearity Range 2 - 250 ng/mL
Correlation Coefficient (R²) > 0.997
Mean Recovery 86 - 107%

| Precision (RSD) | < 12% |

Visualization of Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing Sample Sample Collection (Water, Soil, Serum) Extraction Extraction & Cleanup (SALLE, QuEChERS, or PPT) Sample->Extraction FinalExtract Final Extract in Solvent Extraction->FinalExtract Injection Autosampler Injection FinalExtract->Injection LC LC Separation (C18 Reversed-Phase) Injection->LC MS MS/MS Detection (Negative ESI, MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of this compound.

References

Application Notes and Protocols: 2-(2,5-Dichlorophenyl)acetic Acid in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-Dichlorophenyl)acetic acid and its derivatives are crucial starting materials in the synthesis of a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). The most prominent member of this class is Diclofenac, a widely used medication for treating pain and inflammatory conditions such as arthritis. The anti-inflammatory effects of these agents are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation.[1] This document provides detailed protocols for the synthesis of Diclofenac and its analogues, as well as methodologies for evaluating their anti-inflammatory activity.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for NSAIDs derived from this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.[1] COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa. In contrast, COX-2 is typically induced at sites of inflammation. By inhibiting COX enzymes, these drugs reduce the production of prostaglandins, thereby alleviating pain and reducing inflammation. The structural characteristics of these compounds, including the phenylacetic acid group and the dichlorophenyl ring, allow for effective binding to the active site of the COX enzymes.

COX_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins Prostaglandins COX-1 (constitutive)->Prostaglandins Physiological Functions COX-2 (inducible)->Prostaglandins Inflammatory Response Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain GI Protection GI Protection Prostaglandins->GI Protection NSAIDs NSAIDs NSAIDs->COX-1 (constitutive) NSAIDs->COX-2 (inducible)

Caption: Cyclooxygenase (COX) signaling pathway and NSAID inhibition.

Experimental Protocols

Synthesis of Diclofenac Sodium

A common route for the synthesis of Diclofenac sodium involves the condensation of 2,6-dichloroaniline with a suitable phenylacetic acid derivative. The following is a representative multi-step synthesis protocol.[2][3]

Step 1: Synthesis of N-(2,6-dichlorophenyl)anthranilic acid

  • To a solution of 2-chlorobenzoic acid and 2,6-dichloroaniline in a suitable solvent, add sodium hydroxide and a copper catalyst.

  • Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, acidify the reaction mixture to precipitate the product.

  • Filter, wash, and dry the crude N-(2,6-dichlorophenyl)anthranilic acid.

Step 2: Reduction to 2-((2,6-dichlorophenyl)amino)benzyl alcohol

  • Suspend the N-(2,6-dichlorophenyl)anthranilic acid in a dry ether solvent.

  • Slowly add a solution of lithium aluminum hydride (LiAlH4) to the suspension under an inert atmosphere.

  • Stir the reaction mixture at room temperature until the reduction is complete.

  • Carefully quench the excess LiAlH4 with water and an aqueous base.

  • Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the crude alcohol.

Step 3: Chlorination to 2-((2,6-dichlorophenyl)amino)benzyl chloride

  • Dissolve the 2-((2,6-dichlorophenyl)amino)benzyl alcohol in a suitable solvent like dichloromethane.

  • Add thionyl chloride dropwise to the solution at a low temperature.

  • Stir the reaction mixture until the conversion is complete.

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the benzyl chloride derivative.

Step 4: Cyanation to 2-((2,6-dichlorophenyl)amino)benzyl cyanide

  • React the 2-((2,6-dichlorophenyl)amino)benzyl chloride with sodium cyanide in a polar aprotic solvent.

  • Heat the reaction mixture to facilitate the nucleophilic substitution.

  • After completion, quench the reaction and extract the product.

  • Purify the crude product to obtain the benzyl cyanide.

Step 5: Hydrolysis to Diclofenac

  • Hydrolyze the nitrile group of 2-((2,6-dichlorophenyl)amino)benzyl cyanide using a strong base like sodium hydroxide in an aqueous-alcoholic solution.

  • Reflux the mixture until the hydrolysis is complete.

  • Acidify the reaction mixture to precipitate Diclofenac acid.

  • Filter, wash, and dry the product.

Step 6: Salt Formation to Diclofenac Sodium

  • Dissolve the Diclofenac acid in a suitable solvent.

  • Add an equimolar amount of sodium hydroxide or sodium bicarbonate solution.

  • Crystallize the Diclofenac sodium from the solution.

  • Filter, wash with a cold solvent, and dry to obtain the final product.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[4][5][6]

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compound (Diclofenac analogue) and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Diclofenac sodium)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups: control (vehicle), reference drug, and test compound groups (at various doses).

  • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

  • Calculate the percentage of inhibition of paw edema for each group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.[7][8]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitor (e.g., Diclofenac)

  • Assay buffer (e.g., Tris-HCl)

  • Detection system to measure prostaglandin production (e.g., ELISA kit for PGE2)

Procedure:

  • In a 96-well plate, add the assay buffer, a heme cofactor, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Add various concentrations of the test compound or reference inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding a stop solution (e.g., HCl).

  • Quantify the amount of prostaglandin E2 (PGE2) produced in each well using an ELISA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start Start Precursor This compound derivative Start->Precursor Reaction Chemical Synthesis Precursor->Reaction Purification Purification & Characterization Reaction->Purification Compound Synthesized Analogue Purification->Compound InVitro In Vitro Assay (COX Inhibition) Compound->InVitro InVivo In Vivo Assay (Paw Edema) Compound->InVivo DataAnalysis Data Analysis (IC50, % Inhibition) InVitro->DataAnalysis InVivo->DataAnalysis

Caption: Experimental workflow for synthesis and evaluation.

Quantitative Data Summary

The following tables summarize the anti-inflammatory activity of various Diclofenac analogues, with data extracted from published research.

Table 1: In Vivo Anti-inflammatory Activity of Diclofenac Analogues (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Time (h)% Inhibition of Paw EdemaReference
Diclofenac Sodium3355.4[9]
Compound 93362.1[9]
Diclofenac Sodium3550.2[9]
Compound 93568.5[9]

*Compound 9 is a 4-aminobenzenesulfonamide derivative of Diclofenac.[9]

Table 2: In Vitro COX-2 Inhibitory Activity of Diclofenac Analogues

CompoundIC50 (µM) vs COX-2Reference
Diclofenac0.11[10]
2',6'-diethyl analogue0.08[10]
2',6'-diisopropyl analogue0.15[10]
2'-methyl analogue0.80[10]

Conclusion

This compound serves as a valuable scaffold for the development of potent anti-inflammatory agents. The protocols outlined in this document provide a framework for the synthesis and evaluation of novel Diclofenac analogues. The quantitative data presented demonstrates that structural modifications to the Diclofenac backbone can lead to compounds with enhanced anti-inflammatory activity. Further research in this area may lead to the discovery of new NSAIDs with improved efficacy and safety profiles.

References

Application Notes and Protocols: 2-(2,5-Dichlorophenyl)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-Dichlorophenyl)acetic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in synthetic organic and medicinal chemistry. While direct therapeutic applications of this compound are not extensively documented, its primary significance lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules.[1] Its structural features, including the dichlorinated phenyl ring and the carboxylic acid moiety, make it a valuable precursor for the development of various therapeutic agents, most notably Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] The strategic placement of the chlorine atoms on the phenyl ring can influence the physicochemical properties and biological activity of the resulting derivatives.

This document provides an overview of the application of this compound in medicinal chemistry, focusing on its role as a synthetic intermediate. It includes a summary of its physicochemical properties, a general experimental protocol for its use in amide synthesis, and a discussion of the relevant biological pathways of the compounds it can be used to create.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₈H₆Cl₂O₂[1]
Molecular Weight 205.04 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 105-107 °C[1]
Boiling Point 322.5 °C[1]
CAS Number 5398-79-8[1]

Application in the Synthesis of NSAID Scaffolds

The most prominent application of dichlorophenylacetic acid derivatives in medicinal chemistry is in the synthesis of NSAIDs. A prime example is the widely used drug Diclofenac, which is 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid. While Diclofenac itself is synthesized from the 2,6-dichloro isomer, the general synthetic strategies are applicable to this compound for the creation of novel NSAID candidates. The core reaction involves the formation of an amide bond between the carboxylic acid and an appropriate aniline derivative.

Below is a generalized workflow for the synthesis of an NSAID-like molecule starting from a dichlorophenylacetic acid.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product A This compound C Amide Coupling (e.g., using DCC, EDC) A->C B Substituted Aniline B->C D N-Aryl-2-(2,5-dichlorophenyl)acetamide (NSAID Scaffold) C->D AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_homeostatic PGs_inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_inflammatory NSAID NSAID Derivative NSAID->COX1 Inhibition (Side Effects) NSAID->COX2 Inhibition (Therapeutic Effect)

References

Application Note: Protocols for Coupling 2-(2,5-Dichlorophenyl)acetic Acid to Amine- and Hydroxyl-Functionalized Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The conjugation of small molecules to linkers is a cornerstone of modern drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other targeted therapeutic agents. 2-(2,5-Dichlorophenyl)acetic acid is an aryl-acetic acid derivative that can serve as a building block in such constructs. The critical step in this process is the efficient formation of a stable covalent bond, typically an amide or ester, between the carboxylic acid moiety of the molecule and a functional group on the linker. This document provides detailed protocols for the coupling of this compound to amine- and hydroxyl-terminated linkers using standard, high-efficiency coupling reagents.

Reaction Principle Direct reaction between a carboxylic acid and an amine or alcohol is generally unfavorable and requires high temperatures. Therefore, coupling reagents are employed to "activate" the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. The activated intermediate, often an active ester, is then susceptible to nucleophilic attack by the amine or alcohol on the linker, resulting in the formation of a stable amide or ester bond under mild reaction conditions.[1]

Protocol 1: Amide Bond Formation with an Amine-Terminated Linker using HATU

This protocol describes the coupling of this compound to a linker containing a primary or secondary amine, using the highly efficient uronium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][3][4]

Materials and Reagents

  • This compound

  • Amine-terminated linker (e.g., NH2-PEG-linker)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 10% Citric Acid Solution

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Protocol

  • Preparation: In a clean, dry reaction flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: To this solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[5]

  • Coupling: In a separate vial, dissolve the amine-terminated linker (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution to the activated acid mixture.[5]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).[6]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash the organic layer sequentially with 10% citric acid solution, water, saturated NaHCO₃ solution, and finally with brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure conjugate.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

Protocol 2: Ester Bond Formation with a Hydroxyl-Terminated Linker using DCC/DMAP

This protocol details the esterification of this compound with a hydroxyl-terminated linker using the carbodiimide coupling reagent N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[2][5]

Materials and Reagents

  • This compound

  • Hydroxyl-terminated linker (e.g., HO-PEG-linker)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Filtration setup (e.g., Büchner funnel)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Protocol

  • Preparation: In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the hydroxyl-terminated linker (1.0 equivalent), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Coupling: Cool the mixture to 0 °C in an ice bath. In a separate vial, dissolve DCC (1.1 equivalents) in anhydrous DCM. Add the DCC solution dropwise to the reaction mixture.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[2][5]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.[5]

    • Combine the filtrates and concentrate under reduced pressure.

    • Redissolve the residue in DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ester conjugate.

  • Characterization: Confirm the structure and purity of the final product using LC-MS and NMR spectroscopy.

Data Presentation: Summary of Coupling Conditions

ParameterProtocol 1: Amide Coupling (HATU)Protocol 2: Ester Coupling (DCC/DMAP)
Acid 1.0 eq.1.0 eq.
Linker (Amine/Alcohol) 1.0 eq.1.0 eq.
Coupling Reagent HATU (1.1 eq.)DCC (1.1 eq.)
Additive / Base DIPEA (2.0 eq.)DMAP (0.1 eq.)
Solvent Anhydrous DMFAnhydrous DCM
Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 2 - 4 hours12 - 24 hours
Expected Yield 70 - 95%50 - 80%

Visualizations

G General Workflow for Coupling this compound to a Linker cluster_prep 1. Preparation cluster_activation 2. Activation & Coupling cluster_reaction 3. Reaction & Monitoring cluster_workup 4. Work-up & Purification cluster_char 5. Characterization prep_acid Dissolve Acid (1.0 eq) in Anhydrous Solvent activation Add Coupling Reagent & Base/Additive prep_acid->activation prep_linker Dissolve Linker (1.0 eq) in Anhydrous Solvent coupling Add Linker Solution to Activated Acid activation->coupling reaction Stir at RT (2-24h) coupling->reaction monitoring Monitor by TLC / LC-MS reaction->monitoring workup Aqueous Wash (Acid/Base/Brine) monitoring->workup If complete purification Column Chromatography workup->purification characterization Confirm Structure (LC-MS, NMR) purification->characterization

Caption: Workflow for coupling this compound.

References

Application Notes and Protocols: Aryl Sulfonamides for Targeted Degradation of RBM39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that only block a protein's function, degraders lead to the removal of the target protein.[1][4] A fascinating class of molecules that mediate TPD are "molecular glues," which induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.[3][5][6]

This document provides detailed application notes and protocols for the use of aryl sulfonamides, such as indisulam, tasisulam, and E7820, as molecular glue degraders that target the RNA-binding protein 39 (RBM39) for degradation.[7][8][9] These compounds redirect the CUL4-DCAF15 E3 ubiquitin ligase to recognize RBM39 as a substrate, marking it for destruction by the proteasome.[7][9][10] The degradation of RBM39, a key splicing factor, leads to widespread changes in RNA splicing, which can be cytotoxic to cancer cells, particularly those of hematopoietic and lymphoid origin.[9][11][12]

While the initial user query mentioned 2-(2,5-Dichlorophenyl)acetic acid, the well-characterized molecular glues that target RBM39 for degradation are aryl sulfonamides. This document will focus on the established science surrounding these compounds.

Mechanism of Action: Aryl Sulfonamide-Mediated RBM39 Degradation

Aryl sulfonamides function by creating a novel protein-protein interaction surface between the E3 ligase substrate receptor DCAF15 and the RRM2 domain of RBM39.[7][8][10] This induced proximity allows the CRL4-DCAF15 E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on RBM39.[7][13] The resulting polyubiquitin chain is then recognized by the 26S proteasome, which unfolds and degrades RBM39.[4][13]

G cluster_pathway Mechanism of RBM39 Degradation ArylSulfonamide Aryl Sulfonamide (e.g., Indisulam) TernaryComplex Ternary Complex (RBM39-Sulfonamide-DCAF15) ArylSulfonamide->TernaryComplex Binds DCAF15 DCAF15-CUL4-DDB1 E3 Ligase Complex DCAF15->TernaryComplex Forms RBM39 RBM39 (Target Protein) RBM39->TernaryComplex Recruited to Ubiquitination Polyubiquitination of RBM39 TernaryComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degradation of RBM39 Proteasome->Degradation Mediates Splicing Altered RNA Splicing Degradation->Splicing Leads to Apoptosis Cancer Cell Apoptosis Splicing->Apoptosis Results in

Aryl Sulfonamide-Mediated Degradation of RBM39

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of aryl sulfonamides in inducing RBM39 degradation and their effects on cancer cells.

Table 1: RBM39 Degradation Potency

CompoundCell LineAssay TypeDC₅₀ (nM)Time PointReference
IndisulamAML Patient CellsWestern Blot12.6 - 4636 hours[11]
IndisulamSH-SY5YHTRF~10024 hours[14]
E7820DLD1Western BlotNot specified72 hours[15]

Table 2: Ternary Complex Formation

CompoundComponentsAssay TypeKDapp (µM)Reference
E7820DDB1-DCAF15 + RBM39RRM2TR-FRET2.0[8]
IndisulamDDB1-DCAF15 + RBM39RRM2TR-FRET2.1[8]
TasisulamDDB1-DCAF15 + RBM39RRM2TR-FRET3.5[8]

Table 3: Anti-proliferative Activity

CompoundCell LineAssay TypeEC₅₀ (nM)Reference
TasisulamEndothelial CellsCord Formation34[16]
IndisulamNeuroblastomaCell ViabilityNot specified[12]

Experimental Protocols

Detailed protocols for key experiments to characterize aryl sulfonamide-mediated RBM39 degradation are provided below.

G cluster_workflow Experimental Workflow for Characterizing RBM39 Degraders Start Start DegradationAssay RBM39 Degradation Assay (Western Blot / HTRF) Start->DegradationAssay TernaryAssay Ternary Complex Formation (TR-FRET) DegradationAssay->TernaryAssay ViabilityAssay Cell Viability Assay (MTT / CellTiter-Glo) DegradationAssay->ViabilityAssay ProteasomeInhibition Proteasome Inhibition (Rescue Experiment) DegradationAssay->ProteasomeInhibition DataAnalysis Data Analysis (DC₅₀, KDapp, IC₅₀) TernaryAssay->DataAnalysis ViabilityAssay->DataAnalysis ProteasomeInhibition->DataAnalysis End End DataAnalysis->End

General Experimental Workflow
Protocol 1: RBM39 Degradation Assay (Western Blot)

This protocol is used to quantify the reduction in RBM39 protein levels following treatment with an aryl sulfonamide.[16][17]

Materials:

  • Cancer cell line of interest (e.g., SH-SY5Y, K562)[11][16]

  • Complete cell culture medium

  • Aryl sulfonamide compound (e.g., indisulam)

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-RBM39, anti-loading control (e.g., GAPDH, Vinculin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with a dose-response range of the aryl sulfonamide or a vehicle control for a specified time (e.g., 6-24 hours).[11][16]

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.[17]

    • Lyse cells in RIPA buffer on ice for 15-30 minutes.[18]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[16][17]

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against RBM39 and a loading control overnight at 4°C.[16]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane three times with TBST.

  • Data Acquisition and Analysis:

    • Apply chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the RBM39 signal to the loading control signal.

    • Calculate the percentage of RBM39 remaining relative to the vehicle-treated control to determine DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[17]

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

This assay measures the proximity-based interaction between DCAF15 and RBM39 in the presence of a molecular glue.[7][16]

Materials:

  • Recombinant biotinylated DDB1-DCAF15 complex

  • Recombinant fluorescently labeled RBM39 RRM2 domain (e.g., BodipyFL-labeled)

  • Aryl sulfonamide compound

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Microplate

  • TR-FRET plate reader

Procedure:

  • Assay Setup:

    • Add a fixed concentration of biotinylated DDB1-DCAF15 to the wells of a microplate.

    • Add varying concentrations of the aryl sulfonamide.

    • Add a fixed concentration of fluorescently labeled RBM39 RRM2.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.[16]

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

    • The TR-FRET signal is proportional to the amount of ternary complex formed.

    • Plot the TR-FRET signal against the compound concentration to determine the apparent dissociation constant (KDapp).[16]

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This luminescent assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[19][20]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • Aryl sulfonamide compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment:

    • Prepare serial dilutions of the aryl sulfonamide in complete culture medium.

    • Treat the cells with the compound dilutions and a vehicle control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Data Analysis:

    • Measure luminescence using a luminometer.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.[19]

Protocol 4: Proteasome Inhibition (Rescue) Experiment

This experiment confirms that the observed protein reduction is due to proteasomal degradation.[17]

Materials:

  • Cell line and culture reagents

  • Aryl sulfonamide compound

  • Proteasome inhibitor (e.g., MG132) or neddylation inhibitor (e.g., MLN4924)[11][17]

  • Western blot reagents (as in Protocol 1)

Procedure:

  • Cell Seeding and Culture:

    • Follow step 1 from Protocol 1.

  • Pre-treatment:

    • Pre-treat cells with a proteasome or neddylation inhibitor for 1-2 hours.[17]

  • Co-treatment:

    • Add the aryl sulfonamide at a concentration known to cause significant degradation (e.g., 5x DC₅₀) to the inhibitor-containing media.

    • Include control wells: vehicle only, degrader only, and inhibitor only.

  • Incubation:

    • Incubate for the same duration as the initial degradation experiment.

  • Lysis and Western Blot:

    • Follow steps 2-5 from Protocol 1.

Expected Outcome: If the aryl sulfonamide induces degradation via the proteasome, pre-treatment with a proteasome or neddylation inhibitor should "rescue" or prevent the degradation of RBM39, resulting in protein levels similar to the vehicle control.[11][17]

References

Application Notes & Protocols: Biological Screening of 2-(2,5-Dichlorophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Derivatives of 2-(2,5-Dichlorophenyl)acetic acid are structurally related to the phenylacetic acid class of compounds, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1] This structural similarity suggests a potential for these derivatives to exhibit anti-inflammatory, analgesic, and antipyretic properties, likely through the inhibition of key inflammatory mediators.[1][2] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1]

These application notes provide a comprehensive framework for the initial biological screening of novel this compound derivatives. The protocols detailed below outline a logical screening cascade, beginning with essential cytotoxicity evaluation to determine a safe therapeutic window, followed by specific assays to elucidate the potential anti-inflammatory mechanism of action. This includes direct enzyme inhibition assays for COX-1 and COX-2, as well as cell-based assays to measure the inhibition of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Proposed Biological Screening Workflow

A systematic approach is crucial for efficiently evaluating novel compounds. The following workflow is recommended for screening this compound derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (Mechanism of Action) cluster_2 Phase 3: Tertiary Screening (Cellular Effects) A Compound Synthesis & Purification B Cytotoxicity Assays (e.g., MTT, SRB) Determine IC50/CC50 A->B C COX-1/COX-2 Enzyme Inhibition Assay B->C Select non-toxic concentrations D Nitric Oxide (NO) Production Assay (LPS-stimulated Macrophages) B->D Select non-toxic concentrations E Pro-inflammatory Cytokine Quantification (ELISA) (TNF-α, IL-6) D->E G AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor 2-(2,5-Dichlorophenyl) acetic acid derivative Inhibitor->COX Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Crystallization of 2-(2,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the crystallization of 2-(2,5-Dichlorophenyl)acetic acid. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

PropertyThis compound2,6-Dichlorophenylacetic acid2,4-Dichlorophenylacetic acid
Molecular FormulaC₈H₆Cl₂O₂[1]C₈H₆Cl₂O₂[2]C₈H₆Cl₂O₂
Molecular Weight205.04 g/mol [1]205.03 g/mol [2]205.03 g/mol
Melting Point105-107°C[3]158-159°C[4]130-132°C
Boiling Point322.5°C[5]Not availableNot available
AppearanceCrystalline solidColorless solid[6]Crystalline solid[7]

Q2: Which solvent systems are recommended for the crystallization of this compound?

For aromatic carboxylic acids like this compound, a mixed solvent system is often effective. Based on protocols for the structurally similar 2,6-dichlorophenylacetic acid, an aqueous ethanol solution is a good starting point.[4][8] Toluene and a heptane/ethyl acetate mixture have also been shown to be effective for the 2,6-isomer.[8] The ideal solvent or solvent system should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[9]

Q3: What is polymorphism and could it affect the crystallization of this compound?

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have distinct physical properties, including solubility, melting point, and stability. While there is no specific study on the polymorphism of this compound, a study on the related compound 2-((2,6-dichlorophenyl)amino)benzoic acid revealed the existence of multiple polymorphs.[10] Therefore, it is possible that this compound also exhibits polymorphism, which could lead to variability in crystallization outcomes.

Troubleshooting Guide

Q1: What should I do if no crystals form after cooling the solution?

If no crystals form, the solution is likely not supersaturated. Here are several steps you can take:

  • Induce nucleation: Try scratching the inside of the flask with a glass rod at the surface of the solution.[11] The microscopic scratches on the glass can provide nucleation sites.

  • Seed the solution: If you have a small amount of solid product from a previous experiment, add a tiny crystal to the solution to act as a template for crystal growth.[11]

  • Reduce the solvent volume: The concentration of the solute may be too low. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[12]

  • Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.[11]

  • Add an anti-solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" in which your compound is insoluble. Add the anti-solvent dropwise until the solution becomes slightly cloudy, then gently heat until it is clear again before allowing it to cool slowly.

Q2: My compound is "oiling out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly. To remedy this:

  • Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and then allow the solution to cool more slowly.[12]

  • Lower the crystallization temperature: If possible, use a solvent with a lower boiling point.

  • Slow down the cooling process: Insulate the flask to ensure a gradual decrease in temperature. An ideal crystallization should show some crystal formation in about 5 minutes, with continued growth over 20 minutes.[12]

Q3: The yield of my recrystallized product is very low. What are the common causes?

A low yield can be attributed to several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor.[12] To check this, you can try evaporating some of the filtrate to see if a substantial amount of solid remains.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time at a low enough temperature to maximize crystal formation.

  • Washing with a solvent that is too warm: When washing the collected crystals, use an ice-cold solvent to minimize dissolution of the product.[4]

Q4: The crystals I obtained are colored, but the pure compound should be white. How can I remove colored impurities?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Experimental Protocols

Adapted Recrystallization of this compound from Aqueous Ethanol

Disclaimer: This protocol is adapted from procedures for the recrystallization of 2,6-dichlorophenylacetic acid and may require optimization for the 2,5-isomer.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 80% aqueous ethanol. Start with a small volume of solvent and add more in portions while heating and stirring until the solid is fully dissolved.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-warm a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove any solid impurities.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 50% aqueous ethanol to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Visualizations

Crystallization_Troubleshooting_Workflow start Start Crystallization (Dissolve in Hot Solvent) cool Allow to Cool Slowly start->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does it 'Oil Out'? crystals_form->oiling_out Yes troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent - Cool Further crystals_form->troubleshoot_no_crystals No collect Collect Crystals (Vacuum Filtration) oiling_out->collect No troubleshoot_oiling Troubleshoot: - Reheat - Add More Solvent - Cool Slower oiling_out->troubleshoot_oiling Yes end Pure Crystals collect->end troubleshoot_no_crystals->cool troubleshoot_oiling->cool

Caption: A workflow diagram for troubleshooting common crystallization issues.

Crystallization_Parameters cluster_parameters Key Parameters cluster_outcomes Crystallization Outcomes solvent_choice Solvent Choice purity Purity solvent_choice->purity yield Yield solvent_choice->yield polymorph Polymorph solvent_choice->polymorph cooling_rate Cooling Rate crystal_size Crystal Size cooling_rate->crystal_size Slower = Larger cooling_rate->purity Slower = Higher concentration Concentration concentration->crystal_size concentration->yield impurities Impurities impurities->crystal_size Can Inhibit Growth impurities->purity Inversely Affects

Caption: The relationship between key parameters and crystallization outcomes.

References

Technical Support Center: 2-(2,5-Dichlorophenyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,5-Dichlorophenyl)acetic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities in the synthesis of this compound can be categorized based on the synthetic route employed. The primary sources of impurities include unreacted starting materials, byproducts from side reactions, isomeric impurities, and residual solvents.

Q2: How do isomeric impurities arise and how can they be controlled?

A2: Isomeric impurities, such as 2,4-dichlorophenylacetic acid or 3,5-dichlorophenylacetic acid, typically originate from the starting materials. For instance, if the synthesis begins with the chlorination of toluene, a mixture of dichlorotoluene isomers may be produced. To control isomeric impurities, it is crucial to use highly pure starting materials and to purify intermediates at each step of the synthesis.

Q3: What are the potential byproducts of the Willgerodt-Kindler reaction if this route is used?

A3: The Willgerodt-Kindler reaction, which converts 2,5-dichloroacetophenone to the corresponding thioamide intermediate, can sometimes lead to complex mixtures.[1] Potential byproducts include the corresponding amide (from premature hydrolysis of the thioamide) and unreacted starting ketone. The formation of the carboxylic acid is a common side reaction resulting from the hydrolysis of the amide.[1]

Q4: Can residual solvents be a significant issue?

A4: Yes, residual solvents from reaction and purification steps are a common source of impurities. The specific solvents will depend on the synthetic and purification methods used. It is essential to adequately dry the final product, often under vacuum at an elevated temperature, to remove residual solvents.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Final Product
Potential Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more reagent.
Suboptimal reaction conditions Review the experimental protocol and ensure that the temperature, pressure, and stoichiometry of reagents are correct.
Product loss during workup or purification Optimize the extraction and purification procedures. For example, in an acid-base extraction, ensure the pH is adjusted correctly to fully protonate or deprotonate the target compound.
Issue 2: Presence of Unexpected Peaks in the Final Product's Analytical Spectrum (e.g., NMR, LC-MS)
Potential Cause Troubleshooting Step
Contamination from glassware or reagents Ensure all glassware is thoroughly cleaned and dried. Use high-purity reagents and solvents.
Formation of byproducts Refer to the synthesis pathway diagram to identify potential side reactions. Adjust reaction conditions (e.g., temperature, reaction time) to minimize byproduct formation.
Degradation of the product 2,5-Dichlorophenylacetic acid can undergo autoxidation.[2] Store the final product under an inert atmosphere and away from light.

Summary of Potential Impurities

The following table summarizes the common impurities based on the synthetic route.

Synthetic RouteStarting Material(s)Potential Impurities
From 2,5-Dichlorobenzyl Cyanide 2,5-Dichlorobenzyl chloride, Sodium cyanideUnreacted 2,5-dichlorobenzyl chloride, 2,5-Dichlorobenzyl alcohol (from hydrolysis of the chloride), 2,5-Dichlorobenzoic acid (from over-oxidation or hydrolysis of the nitrile under harsh conditions)
From 2,5-Dichloroacetophenone (via Willgerodt-Kindler) 2,5-Dichloroacetophenone, Sulfur, MorpholineUnreacted 2,5-dichloroacetophenone, 2,5-Dichlorophenylacetamide, Other isomers of dichloroacetophenone
From 2,5-Dichlorotoluene 2,5-DichlorotolueneUnreacted 2,5-dichlorotoluene, 2,5-Dichlorobenzaldehyde, 2,5-Dichlorobenzoic acid, Isomers of dichlorotoluene (e.g., 2,4- or 3,5-dichlorotoluene)

Experimental Protocols

Synthesis of this compound from 2,5-Dichlorobenzyl Cyanide

This two-step protocol involves the synthesis of 2,5-dichlorobenzyl cyanide followed by its hydrolysis.

Step 1: Synthesis of 2,5-Dichlorobenzyl Cyanide

  • In a well-ventilated fume hood, dissolve 2,5-dichlorobenzyl chloride in a suitable organic solvent such as ethanol or acetone.

  • In a separate flask, prepare a solution of sodium cyanide in water.

  • Slowly add the sodium cyanide solution to the 2,5-dichlorobenzyl chloride solution with vigorous stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,5-dichlorobenzyl cyanide.

Step 2: Hydrolysis of 2,5-Dichlorobenzyl Cyanide

  • To the crude 2,5-dichlorobenzyl cyanide, add a solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by the evolution of ammonia (if basic hydrolysis) or by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If acidic hydrolysis was performed, carefully neutralize the solution with a base to precipitate the carboxylic acid. If basic hydrolysis was performed, acidify the solution with a strong acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Synthesis_from_Cyanide start 2,5-Dichlorobenzyl Chloride intermediate 2,5-Dichlorobenzyl Cyanide start->intermediate Nucleophilic Substitution reagent1 NaCN product This compound intermediate->product Hydrolysis reagent2 H2O, H+ or OH-

Caption: Synthesis of this compound from 2,5-dichlorobenzyl cyanide.

Willgerodt_Kindler_Synthesis start 2,5-Dichloroacetophenone intermediate Thioamide Intermediate start->intermediate Willgerodt-Kindler Reaction reagents S8, Morpholine product This compound intermediate->product Hydrolysis reagent2 H2O, H+

Caption: Synthesis via the Willgerodt-Kindler reaction.

Troubleshooting_Workflow start Impurity Detected identify Identify Impurity (NMR, LC-MS, GC-MS) start->identify source Determine Source of Impurity identify->source starting_material Starting Material Impurity source->starting_material Isomeric/Related Substance side_product Side-Reaction Product source->side_product Unexpected Peak residual_solvent Residual Solvent source->residual_solvent Solvent Peak purify_sm Purify Starting Material starting_material->purify_sm optimize_rxn Optimize Reaction Conditions side_product->optimize_rxn improve_drying Improve Drying Procedure residual_solvent->improve_drying repurify Repurify Final Product (Recrystallization, Chromatography) purify_sm->repurify optimize_rxn->repurify improve_drying->repurify end Pure Product repurify->end

Caption: Troubleshooting workflow for impurity identification and remediation.

References

troubleshooting low yield in 2-(2,5-Dichlorophenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies to address low yields and other common issues encountered during the synthesis of 2-(2,5-Dichlorophenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently employed laboratory method is the hydrolysis of 2,5-dichlorobenzyl cyanide.[1] This can be carried out under either acidic or basic conditions to yield the final carboxylic acid product. Alternative, less common routes include the Willgerodt-Kindler reaction of 2,5-dichloroacetophenone.

Q2: How can I monitor the progress of the hydrolysis reaction?

A2: The reaction progress is effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase is a mixture of ethyl acetate and hexane. The starting nitrile is the least polar, the intermediate amide is of medium polarity, and the final carboxylic acid product is the most polar, resulting in the lowest Rf value. The reaction is complete when the starting material spot on the TLC plate has disappeared.[1]

Q3: What is the most common byproduct in the hydrolysis of 2,5-dichlorobenzyl cyanide?

A3: The most significant byproduct is 2,5-dichlorophenylacetamide, which results from the incomplete hydrolysis of the nitrile.[1] If the reaction is not driven to completion, this amide can be a major contaminant and a primary cause of low yield of the desired carboxylic acid.

Q4: My final product is an oil and will not crystallize. What can I do?

A4: An oily product typically indicates the presence of impurities that inhibit crystallization. It is recommended to purify the crude product using column chromatography on silica gel to remove these impurities. After chromatography, attempting recrystallization from a suitable solvent system should yield a solid product. Seeding the solution with a pure crystal, if available, can also induce crystallization.

Troubleshooting Guide for Low Yield

Low product yield is a common issue in the synthesis of this compound. The following guide addresses potential causes and provides systematic solutions.

Problem 1: Reaction is Incomplete

Symptom: TLC analysis of the crude product shows the presence of the starting material (2,5-dichlorobenzyl cyanide) and/or the intermediate (2,5-dichlorophenylacetamide).

Cause: The hydrolysis of the intermediate amide to the carboxylic acid is often the rate-limiting step. Insufficient reaction time, temperature, or reagent concentration can lead to an incomplete reaction.

Solutions:

  • Extend Reaction Time: Continue to reflux the reaction mixture and monitor its progress by TLC every few hours until the starting material and amide spots are no longer visible.

  • Increase Temperature: If extending the time is ineffective, cautiously increasing the reaction temperature may improve the rate of hydrolysis.

  • Increase Reagent Concentration: Using a higher concentration of the acid or base can help drive the reaction to completion. For example, if using 1 N NaOH is slow, switching to 6 M NaOH or 6 M HCl can be more effective.[1]

Problem 2: Impure Starting Materials

Symptom: The reaction is sluggish, or unexpected spots appear on the TLC plate, leading to a low yield of the desired product after workup.

Cause: Impurities present in the initial 2,5-dichlorobenzyl cyanide can interfere with the hydrolysis reaction. These impurities may originate from the synthesis of the cyanide itself, such as over-chlorination products of 2,5-dichlorotoluene.

Solutions:

  • Verify Purity: Before starting the reaction, assess the purity of the 2,5-dichlorobenzyl cyanide using techniques like NMR or GC-MS.

  • Purify the Starting Material: If impurities are detected, purify the starting nitrile by recrystallization or distillation.

Problem 3: Suboptimal Reaction Conditions

Symptom: Consistently low yields are obtained despite complete conversion of the starting material.

Cause: The choice of hydrolysis conditions (acidic vs. basic), solvent, and temperature can significantly influence the overall yield and purity of the final product.

Solutions:

  • Review Hydrolysis Method: Both acidic and basic hydrolysis can be effective, but one may be superior depending on the substrate and available equipment. Compare your conditions to established protocols.

  • Optimize Conditions: Systematically vary reaction parameters such as temperature, reaction time, and reagent concentration to find the optimal conditions for your setup. Refer to the data table below for a comparison of typical conditions.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_hydrolysis Check for Incomplete Hydrolysis (TLC shows amide/nitrile) start->check_hydrolysis review_conditions Review Reaction Conditions (Temp, Time, Concentration) check_hydrolysis->review_conditions No force_reaction Force Reaction to Completion: - Extend reaction time - Increase temperature - Increase reagent concentration check_hydrolysis->force_reaction Yes check_purity Assess Starting Material Purity review_conditions->check_purity Optimal optimize Optimize Conditions: - Switch hydrolysis method (acid/base) - Adjust solvent/temperature review_conditions->optimize Suboptimal purify_sm Purify Starting Material (Recrystallization or Distillation) check_purity->purify_sm Impure end_ok Problem Resolved check_purity->end_ok Pure force_reaction->end_ok optimize->end_ok purify_sm->end_ok

Caption: Troubleshooting decision tree for low yield.

Data Presentation

The following table summarizes typical conditions for the hydrolysis of dichlorobenzyl cyanides. While specific yield data for the 2,5-isomer is not widely published, these conditions provide a general guideline for optimization.

Hydrolysis MethodReagentTypical SolventTemperature (°C)Reaction Time (h)Reported Yield (%)Notes
Acidic Hydrolysis 6M - 12M HCl or H₂SO₄Water, Acetic Acid100 - 1303 - 875 - 95Can be vigorous. Slower but often cleaner workup.[2]
Basic Hydrolysis 1M - 6M NaOH or KOHWater, Ethanol80 - 1104 - 2480 - 90Risk of side reactions if conditions are too harsh. Requires acidification step.[2]

Experimental Protocols

Protocol 1: Acidic Hydrolysis of 2,5-Dichlorobenzyl Cyanide
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dichlorobenzyl cyanide (1.0 eq) with a 3:2 mixture of concentrated sulfuric acid and water.

  • Reaction: Heat the mixture to reflux (approx. 120-130°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting nitrile spot (high Rf) is no longer visible. This typically takes 3-5 hours.

  • Workup: Allow the reaction mixture to cool slightly, then carefully pour it over crushed ice with stirring. The crude this compound will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acid.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol or a toluene/hexane mixture, to obtain the pure product. Dry the crystals under vacuum.

Protocol 2: Basic Hydrolysis of 2,5-Dichlorobenzyl Cyanide
  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2,5-dichlorobenzyl cyanide (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide (2.0 - 3.0 eq, e.g., 6M NaOH).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) with stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material has been consumed. This can take 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted nitrile or neutral byproducts.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with concentrated hydrochloric acid. The this compound will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent. Dry the purified product under vacuum.

General Synthesis and Purification Workflow

G cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start 2,5-Dichlorobenzyl Cyanide hydrolysis Hydrolysis (Acid or Base, Reflux) start->hydrolysis crude Crude Reaction Mixture hydrolysis->crude quench Quench / Acidification crude->quench filtration Vacuum Filtration quench->filtration crude_solid Crude Solid Product filtration->crude_solid recrystallization Recrystallization (e.g., Aqueous Ethanol) crude_solid->recrystallization drying Drying under Vacuum recrystallization->drying final_product Pure 2-(2,5-Dichlorophenyl) -acetic acid drying->final_product

Caption: General workflow for synthesis and purification.

Alternative Synthetic Pathway

Willgerodt-Kindler Reaction

Willgerodt-Kindler Reaction Pathway

G ketone 2,5-Dichloro- acetophenone thioamide Thioamide Intermediate ketone->thioamide Willgerodt-Kindler Reaction reagents Sulfur (S) Morpholine reagents->thioamide hydrolysis Hydrolysis (H₃O⁺ or OH⁻) thioamide->hydrolysis product 2-(2,5-Dichlorophenyl) -acetic acid hydrolysis->product

Caption: Simplified Willgerodt-Kindler reaction pathway.

References

Technical Support Center: Purification of 2-(2,5-Dichlorophenyl)acetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-(2,5-Dichlorophenyl)acetic acid by recrystallization. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during the recrystallization of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used, preventing the solution from becoming supersaturated. - The cooling process is too rapid. - The concentration of the compound is too low.- Evaporate some of the solvent to increase the concentration and allow the solution to cool again. - Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. - Add a seed crystal of pure this compound. - Ensure a slow cooling rate by allowing the flask to cool to room temperature on the benchtop before transferring to an ice bath.
"Oiling Out" Instead of Crystallizing - The melting point of the compound is lower than the boiling point of the solvent. - High concentration of impurities. - The solution is cooling too quickly.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. - Try a different solvent or a solvent mixture with a lower boiling point.
Poor Recovery of Purified Product - Too much solvent was used, leading to significant loss of the product in the mother liquor. - Premature crystallization during hot filtration. - Incomplete crystallization.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. - To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration and add a slight excess of hot solvent before filtering. The excess solvent can be evaporated after filtration.
Crystals are Colored - Presence of colored impurities in the crude product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product, potentially reducing the yield.
Low Purity of the Final Product - Inefficient removal of impurities. - Co-precipitation of impurities with the product. - Rapid crystallization trapping impurities within the crystal lattice.- Ensure the correct solvent is chosen; the impurities should be highly soluble in the cold solvent while the desired product is not. - A second recrystallization may be necessary to achieve higher purity. - Slow cooling is crucial for the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How can I determine the appropriate amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude product.[2] Start by adding a small volume of solvent to your crude material and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid is fully dissolved. Avoid adding a large excess of solvent as this will reduce the recovery yield.[3]

Q3: What are the common impurities found in crude this compound?

A3: Common impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and residual solvents. The exact nature of the impurities will depend on the synthetic route used to prepare the acid.

Q4: Should I perform a hot filtration?

A4: A hot filtration is necessary if there are insoluble impurities (e.g., dust, solid reagents) or if you have used activated charcoal to decolorize the solution.[4] This step should be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel.[4]

Q5: How can I maximize the yield of my recrystallization?

A5: To maximize the yield, ensure you use the minimum amount of hot solvent for dissolution and cool the solution thoroughly in an ice bath to induce maximum crystallization.[5] Washing the collected crystals should be done with a minimal amount of ice-cold solvent to avoid dissolving the product.[5]

Experimental Protocol: Recrystallization of this compound

Disclaimer: This is a general protocol and may require optimization based on the purity of the starting material and the specific equipment used. The quantitative data provided in the subsequent table is for the related compound 2,6-Dichlorophenylacetic acid and should be used as an illustrative guide.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 80% aqueous ethanol)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the recrystallization solvent and heat the mixture to boiling while stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration. Place a piece of fluted filter paper in a pre-heated funnel placed on top of a pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Quantitative Data Summary

The following table provides illustrative data on the purification of a similar compound, 2,6-Dichlorophenylacetic acid, by recrystallization from different solvent systems. This data can be used as a reference for what might be expected when purifying this compound.

Recrystallization Solvent SystemInitial Purity (%)Purity after 1st Recrystallization (%)Yield (%)
Aqueous Ethanol (80% EtOH)90.098.585
Toluene90.097.075
Heptane/Ethyl Acetate (3:1)90.096.580

Note: Data is illustrative and based on typical results for the purification of 2,6-Dichlorophenylacetic acid. Actual results may vary.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve check_insoluble Insoluble Impurities? dissolve->check_insoluble hot_filtration Hot Filtration check_insoluble->hot_filtration Yes cool Slow Cooling & Ice Bath check_insoluble->cool No hot_filtration->cool filtration Vacuum Filtration cool->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Stability of 2-(2,5-Dichlorophenyl)acetic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(2,5-Dichlorophenyl)acetic acid in various solution-based experimental settings. The information is presented in a question-and-answer format to directly address common challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation. What are the most likely causes?

A1: Degradation of this compound in solution can be triggered by several factors. The most common are:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Degradation caused by dissolved oxygen or oxidizing agents. This can sometimes be initiated by exposure to light.

  • Photodegradation: Direct degradation by exposure to light, particularly UV radiation.

  • Thermal Degradation: Increased temperature can accelerate all degradation pathways.

Q2: What are the typical degradation products of dichlorophenylacetic acid derivatives?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on structurally similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and Diclofenac, potential degradation products could include:

  • 2,5-Dichlorophenol: Formed via cleavage of the acetic acid side chain.

  • Glycolic acid: Another product of side-chain cleavage.[1][2]

  • Hydroxylated derivatives: Formed through oxidative processes.

  • Indolinone derivatives: In the case of related compounds like Diclofenac, intramolecular cyclization can occur under stress conditions.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is expected to be significantly influenced by pH. Generally, for phenylacetic acid derivatives, both acidic and basic conditions can catalyze hydrolysis. For the related compound 2,4-D, degradation is pH-dependent, with increased rates observed at both low and high pH values.[1][3] It is crucial to determine the optimal pH range for your specific application to minimize degradation.

Q4: What solvents are recommended for preparing stock solutions of this compound?

A4: this compound is more soluble in organic solvents than in water.[4] Recommended solvents for stock solutions include:

  • Ethanol

  • Methanol

  • Acetone

  • Dimethyl sulfoxide (DMSO)

For aqueous experiments, a concentrated stock solution in an organic solvent can be diluted into the aqueous buffer. However, it is important to be aware that some organic solvents can also participate in degradation reactions under certain conditions.

Section 2: Troubleshooting Guides

This section provides a structured approach to identifying and resolving stability issues with this compound solutions.

Troubleshooting Workflow

start Instability Observed (e.g., color change, precipitation, loss of activity) check_solution Check Solution Preparation - Correct solvent? - Freshly prepared? start->check_solution check_storage Review Storage Conditions - Temperature? - Light exposure? start->check_storage check_ph Verify Solution pH start->check_ph check_impurities Consider Potential Impurities - Oxidizing agents? - Metal ions? start->check_impurities action_prepare_fresh Prepare Fresh Solution check_solution->action_prepare_fresh action_protect_light Protect from Light (e.g., amber vials) check_storage->action_protect_light action_control_temp Control Temperature (e.g., store at 2-8°C) check_storage->action_control_temp action_adjust_ph Adjust and Buffer pH check_ph->action_adjust_ph action_use_high_purity Use High-Purity Solvents/Reagents check_impurities->action_use_high_purity end_stable Solution Stabilized action_prepare_fresh->end_stable action_protect_light->end_stable action_control_temp->end_stable action_adjust_ph->end_stable action_use_high_purity->end_stable

Caption: Troubleshooting workflow for stability issues.

Issue 1: Rapid loss of compound potency in an aqueous buffer.

Possible Cause Troubleshooting Step Recommended Action
pH-mediated hydrolysis Measure the pH of your buffer. The stability of similar compounds is known to be pH-dependent.Conduct a pH stability profile study. Prepare your solution in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the concentration of this compound over time using a stability-indicating analytical method like HPLC.
Oxidation Check if your buffer was prepared with de-gassed water. Consider the presence of any oxidizing agents.Prepare buffers with freshly de-gassed water. If compatible with your experiment, consider adding an antioxidant.
Microbial contamination If the solution has been stored for an extended period at room temperature, microbial growth could be a factor.Filter-sterilize the solution and store it at a lower temperature (e.g., 2-8°C).

Issue 2: Color change or precipitation in the solution upon storage.

Possible Cause Troubleshooting Step Recommended Action
Photodegradation Review the storage conditions. Was the solution exposed to ambient or UV light?Store solutions in amber vials or wrap containers in aluminum foil to protect from light. Conduct a photostability study to confirm light sensitivity.
Exceeding Solubility Limit Verify the concentration of your solution against the known solubility in that solvent system. Temperature changes can also affect solubility.If the concentration is too high, prepare a more dilute solution. If temperature is a factor, ensure consistent storage temperatures. For aqueous solutions, a small percentage of a co-solvent like ethanol or DMSO may improve solubility.
Formation of Insoluble Degradants A color change often indicates the formation of new chemical species.Analyze the solution using HPLC or LC-MS to identify potential degradation products. This will help in understanding the degradation pathway.

Section 3: Quantitative Data on Stability of Structurally Related Compounds

Direct quantitative stability data for this compound is limited. The following tables summarize stability data for the structurally related compound 2,4-Dichlorophenoxyacetic acid (2,4-D) to provide an indication of potential stability characteristics.

Table 1: Thermal Degradation of 2,4-D in the presence of H₂O₂

Temperature (°C)Half-life (minutes)
10> 700
20~ 200
30~ 60
40~ 20
50< 10
Data is illustrative and based on the thermal enhancement of 2,4-D degradation in the presence of an oxidizing agent. The half-life was significantly reduced with increasing temperature.[5][6]

Table 2: Effect of pH on Photodegradation of 2,4-D

pHDegradation Efficiency (%) after 60 min
398.4
5~85
7~70
9~60
Illustrative data showing that acidic pH can enhance the photocatalytic degradation of 2,4-D.[7]

Section 4: Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.

cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (e.g., 60°C in dark) start->thermal photo Photodegradation (e.g., ICH compliant light chamber) start->photo sample Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) acid->sample base->sample oxidation->sample thermal->sample photo->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze evaluate Evaluate Results - % Degradation - Identify Degradants analyze->evaluate

Caption: Workflow for a forced degradation study.

1. Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~50 µg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~50 µg/mL. Incubate at 60°C.

    • Oxidation: Dilute the stock solution with a 3% solution of H₂O₂ to a final concentration of ~50 µg/mL. Keep at room temperature, protected from light.

    • Thermal Degradation: Dilute the stock solution with water or a suitable buffer to a final concentration of ~50 µg/mL. Incubate at 60°C in the dark.

    • Photodegradation: Expose a solution of the compound (~50 µg/mL) to a calibrated light source as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

  • Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent compound from any potential degradation products.

1. Initial Method Parameters (starting point, requires optimization):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 230 nm or 280 nm, to be determined by UV scan).

  • Column Temperature: 30°C.

2. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines.

  • Specificity: Analyze samples from the forced degradation study to demonstrate that the peaks for degradation products are well-resolved from the parent peak. Peak purity analysis using a diode array detector is recommended.

  • Linearity, Accuracy, and Precision: These parameters should be established over a suitable concentration range.

References

Technical Support Center: Improving the Solubility of 2-(2,5-Dichlorophenyl)acetic acid for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common challenges related to the solubility of 2-(2,5-Dichlorophenyl)acetic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a weakly acidic compound with limited solubility in aqueous solutions at neutral pH. Its solubility is expected to be significantly higher in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Due to its acidic nature, the aqueous solubility of this compound is highly dependent on pH.

Q2: I am having difficulty dissolving this compound in my aqueous buffer for a cell-based assay. What should I do?

A2: Precipitation of the compound upon dilution of a stock solution into an aqueous buffer is a common issue. Here are a few strategies to overcome this:

  • Prepare a High-Concentration Stock in an Organic Solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution.

  • Stepwise Dilution: When preparing your working solution, perform a stepwise dilution of the organic stock into your pre-warmed aqueous buffer while vortexing or stirring. This gradual dilution can help prevent the compound from crashing out of solution.

  • pH Adjustment: As an acidic compound, the solubility of this compound in aqueous solutions can be significantly increased by raising the pH. By making the solution more basic (e.g., pH > 7.4), the carboxylic acid group will deprotonate, forming a more soluble salt. You can adjust the pH of your final working solution using a dilute solution of sodium hydroxide (NaOH). However, ensure the final pH is compatible with your assay system.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q4: Can I use heat to improve the solubility of this compound?

A4: Gentle warming can be used to aid in the dissolution of the compound in an organic solvent when preparing a stock solution. However, it is important to ensure the compound is thermally stable and does not degrade at the temperature used. Avoid repeated heating and cooling cycles.

Q5: Are there other methods to enhance the solubility of this compound?

A5: Yes, other techniques can be employed for poorly soluble compounds. These include the use of co-solvents (e.g., polyethylene glycol) or solubilizing agents like cyclodextrins. However, the compatibility of these agents with your specific assay must be validated.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound does not dissolve in aqueous buffer. The compound has low intrinsic aqueous solubility at the working pH.Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, ethanol) and dilute it into the aqueous buffer. Alternatively, increase the pH of the aqueous buffer to deprotonate the carboxylic acid and increase solubility.
Compound precipitates when diluting the organic stock into the aqueous buffer. The compound is "crashing out" due to a rapid change in solvent polarity.Perform a stepwise dilution, adding the stock solution slowly to the pre-warmed buffer while vortexing. Consider preparing an intermediate dilution in a solvent mixture (e.g., 50:50 organic solvent:buffer) before the final dilution.
The final concentration of the organic solvent is too high for the assay. The stock solution concentration is too low, requiring a large volume for dilution.Prepare a more concentrated stock solution in the organic solvent. If solubility in the pure organic solvent is limiting, gently warm the solution to dissolve a higher concentration.
Variability in experimental results. Inconsistent solubility or precipitation of the compound between experiments.Ensure the compound is fully dissolved in the stock solution before each use by vortexing. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution by storing it in aliquots.

Data Presentation: Solubility of Dichlorophenylacetic Acid Analogs

Solvent 2,4-Dichlorophenoxyacetic acid 2,6-Dichlorophenylacetic acid
Dimethyl Sulfoxide (DMSO) ~30 mg/mL[1]Slightly Soluble
Ethanol ~30 mg/mL[1]Data not available
Methanol Data not availableSlightly Soluble
1:1 Ethanol:PBS (pH 7.2) ~0.5 mg/mL[1]Data not available
Aqueous Buffer (neutral pH) Sparingly soluble[1]Limited solubility

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 205.04 g/mol ) in DMSO.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh the Compound: Accurately weigh out approximately 2.05 mg of this compound and place it in a clean, dry microcentrifuge tube.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution, then vortex again.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution by pH Adjustment

This protocol describes the preparation of a working solution of this compound in an aqueous buffer by adjusting the pH.

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare a Suspension: Add the desired amount of this compound to the required volume of the aqueous buffer to form a suspension.

  • Adjust pH: While stirring the suspension, slowly add the 1 M NaOH solution dropwise.

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Complete Dissolution: Continue adding NaOH until the compound is fully dissolved and the desired final pH is reached. Ensure the final pH is compatible with your experimental system.

  • Final Volume Adjustment: If necessary, adjust the final volume with the aqueous buffer.

Visualizations

experimental_workflow Experimental Workflow for Compound Solubilization start Start with solid This compound stock_prep Prepare 10 mM stock solution in 100% DMSO start->stock_prep dissolve Vortex and gently warm (if necessary) to fully dissolve stock_prep->dissolve storage Store stock solution in aliquots at -20°C dissolve->storage working_prep Prepare working solution in aqueous buffer storage->working_prep dilution Perform stepwise dilution of stock into pre-warmed buffer working_prep->dilution check_sol Check for precipitation dilution->check_sol assay Add to assay check_sol->assay No troubleshoot Troubleshoot solubility check_sol->troubleshoot Yes

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting Solubility Issues start Compound precipitates in aqueous buffer is_stock Is a concentrated organic stock solution being used? start->is_stock make_stock Prepare a concentrated stock in DMSO or ethanol is_stock->make_stock No is_dilution Is stepwise dilution being performed? is_stock->is_dilution Yes make_stock->is_dilution do_dilution Perform stepwise dilution into pre-warmed buffer is_dilution->do_dilution No is_ph Is pH adjustment an option for the assay? is_dilution->is_ph Yes do_dilution->is_ph adjust_ph Increase pH of the final solution with dilute NaOH is_ph->adjust_ph Yes consider_other Consider co-solvents or solubilizing agents is_ph->consider_other No success Solubility Improved adjust_ph->success consider_other->success

Caption: Decision tree for troubleshooting solubility problems.

References

Technical Support Center: Synthesis of 2-(2,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of 2-(2,5-Dichlorophenyl)acetic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
SYN-001 Low or no yield in the Grignard reaction. 1. Inactive magnesium surface (oxide layer).[1] 2. Presence of moisture in reagents or glassware.[1] 3. Impure starting materials (e.g., wet solvent or alkyl halide).1. Activate the magnesium turnings by crushing them, using a crystal of iodine, or a few drops of 1,2-dibromoethane.[1] 2. Flame-dry all glassware before use and ensure all solvents and reagents are anhydrous.[1] 3. Use freshly distilled solvents and ensure the purity of the 2,5-dichlorobenzyl halide.
SYN-002 Formation of significant byproducts in the nitrile synthesis from 2,5-dichlorobenzyl chloride. 1. Reaction with cyanide at the nitrogen atom, forming isonitrile. 2. Hydrolysis of the benzyl halide to the corresponding alcohol.[2] 3. Wurtz-type coupling of the Grignard reagent with the starting alkyl halide, leading to a dimer.[3]1. Use a polar aprotic solvent like DMSO or acetone to favor cyanide's carbon-end nucleophilicity.[2] 2. Ensure anhydrous conditions to prevent hydrolysis.[2] 3. Add the alkyl halide slowly to the Grignard reagent to minimize its concentration and reduce coupling.
SYN-003 Incomplete hydrolysis of 2-(2,5-dichlorophenyl)acetonitrile. 1. Insufficient reaction time or temperature. 2. Inadequate concentration of acid or base catalyst.1. Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or HPLC. 2. Use a higher concentration of the acid or base, or consider using a stronger acid/base.
PUR-001 Difficulty in purifying the final this compound product. 1. Presence of unreacted starting materials or byproducts with similar polarity. 2. Oily product that is difficult to crystallize.1. Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate with a small amount of acetic acid) to separate impurities.[4] 2. Attempt recrystallization from a different solvent or solvent mixture. If the product remains oily, consider converting it to a salt (e.g., sodium salt), washing with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the pure acid.[5]
SCA-001 Runaway reaction during scale-up of the Grignard reaction. The Grignard reaction is highly exothermic, and heat dissipation can be challenging on a larger scale.[4][6]1. Ensure efficient stirring and cooling of the reaction vessel. 2. Add the alkyl halide slowly and monitor the internal temperature carefully. 3. Consider using a semi-batch or continuous flow process for better heat management on an industrial scale.[7]

Frequently Asked Questions (FAQs)

1. What are the common synthetic routes for this compound?

There are three primary routes for the synthesis of this compound:

  • From 2,5-Dichlorobenzyl Halide: This involves two main pathways:

    • Nitrile Hydrolysis: 2,5-Dichlorobenzyl chloride is reacted with a cyanide salt (e.g., NaCN, KCN) to form 2-(2,5-dichlorophenyl)acetonitrile, which is then hydrolyzed under acidic or basic conditions to yield the final product.[8]

    • Grignard Carboxylation: 2,5-Dichlorobenzyl chloride or bromide is used to form a Grignard reagent, which is then reacted with carbon dioxide (dry ice) followed by an acidic workup.[9]

  • Willgerodt-Kindler Reaction: This method typically starts from 2,5-dichloroacetophenone, which is reacted with sulfur and a secondary amine (like morpholine) to form a thioamide intermediate. This intermediate is then hydrolyzed to the desired carboxylic acid.[10]

  • Malonic Ester Synthesis: This route involves the alkylation of a malonic ester with 2,5-dichlorobenzyl halide, followed by hydrolysis and decarboxylation to give the final product.[11]

2. What are the main challenges in scaling up the synthesis of this compound?

The main challenges include:

  • Handling of Hazardous Reagents: The use of highly toxic cyanide salts in the nitrile hydrolysis route requires stringent safety protocols, especially at an industrial scale.

  • Exothermic Reactions: The Grignard reaction is highly exothermic and can be difficult to control on a large scale, posing a risk of a runaway reaction.[6]

  • Impurity Profile: Side reactions can lead to impurities that are difficult to separate from the final product, affecting yield and purity.

  • Waste Management: Some synthetic routes generate significant amounts of waste that require proper disposal, adding to the overall cost and environmental impact.

3. How can the purity of the final product be assessed?

The purity of this compound can be determined using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Chromatography: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for identifying and quantifying impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can confirm the structure of the compound and detect the presence of any structural isomers or byproducts.

4. What are the typical yields for the different synthetic routes?

The reported yields can vary depending on the specific reaction conditions and scale. The following table provides a general comparison:

Synthesis RouteStarting MaterialKey StepsReported Yield (%)
Nitrile Hydrolysis2,5-Dichlorobenzyl ChlorideCyanation, Hydrolysis60-80
Grignard Carboxylation2,5-Dichlorobenzyl ChlorideGrignard formation, Carboxylation70-85
Willgerodt-Kindler2,5-DichloroacetophenoneThioamide formation, Hydrolysis50-70
Malonic Ester Synthesis2,5-Dichlorobenzyl HalideAlkylation, Hydrolysis, Decarboxylation70-90

Note: These are approximate yields and can be optimized.

Experimental Protocols

Synthesis of this compound via Nitrile Hydrolysis

This two-step protocol involves the formation of the nitrile intermediate followed by its hydrolysis.

Step 1: Synthesis of 2-(2,5-Dichlorophenyl)acetonitrile

  • Materials: 2,5-Dichlorobenzyl chloride, Sodium cyanide, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, dissolve sodium cyanide in a mixture of ethanol and water.

    • Slowly add a solution of 2,5-dichlorobenzyl chloride in ethanol to the cyanide solution at room temperature with vigorous stirring.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 2-(2,5-dichlorophenyl)acetonitrile.

Step 2: Hydrolysis of 2-(2,5-Dichlorophenyl)acetonitrile

  • Materials: 2-(2,5-Dichlorophenyl)acetonitrile, Sulfuric acid (or Sodium hydroxide), Water.

  • Procedure (Acid Hydrolysis):

    • To the crude nitrile, add a mixture of water and concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain the crude this compound.

    • Recrystallize from a suitable solvent (e.g., aqueous ethanol) for further purification.[4]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_route1 Route 1: Nitrile Hydrolysis cluster_route2 Route 2: Grignard Carboxylation cluster_end Final Product A 2,5-Dichlorobenzyl Chloride B Cyanation (NaCN) A->B Step 1a E Grignard Formation (Mg, Ether) A->E Step 1b C 2-(2,5-Dichlorophenyl)acetonitrile B->C D Hydrolysis (H₂SO₄/H₂O) C->D Step 2a H This compound D->H F 2,5-Dichlorobenzyl- magnesium Chloride E->F G Carboxylation (CO₂, H₃O⁺) F->G Step 2b G->H

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Grignard Reaction C1 Check for Moisture Start->C1 S1 Flame-dry glassware, use anhydrous solvents C1->S1 Yes C2 Check Mg Activation C1->C2 No S1->C2 S2 Activate Mg with I₂ or 1,2-dibromoethane C2->S2 No C3 Check for Side Reactions (Wurtz Coupling) C2->C3 Yes S2->C3 S3 Slow addition of alkyl halide C3->S3 End Yield Improved S3->End

Caption: Troubleshooting logic for low yield in Grignard reaction.

Caption: Interrelated parameters for reaction optimization.

References

Technical Support Center: Synthesis of 2-(2,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,5-Dichlorophenyl)acetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: Several common synthetic routes are employed for the synthesis of this compound. The choice of method often depends on the available starting materials, scalability, and desired purity. The most prevalent methods include:

  • Hydrolysis of 2-(2,5-Dichlorophenyl)acetonitrile: This is a widely used method where the corresponding dichlorobenzyl cyanide is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.[1]

  • Grignard Reaction: This route involves the reaction of a 2,5-dichlorobenzylmagnesium halide (a Grignard reagent) with carbon dioxide, followed by an acidic workup.[1][2]

  • Willgerodt-Kindler Reaction: This reaction can convert 2,5-dichloroacetophenone to the corresponding thioamide, which is then hydrolyzed to produce the desired phenylacetic acid.[1][3]

  • Oxidation of 2-(2,5-Dichlorophenyl)ethanol or 2,5-Dichlorotoluene: A suitable oxidizing agent can be used to convert the alcohol or the methyl group of the corresponding toluene derivative to a carboxylic acid.[1]

Q2: What are the potential impurities I might encounter during the synthesis of this compound?

A2: Impurities can arise from various sources, including unreacted starting materials, side reactions, and the manufacturing process itself. Common impurities can be categorized as:

  • Starting Materials: Unreacted 2,5-dichlorobenzyl chloride, 2,5-dichloroacetophenone, or other precursors.

  • Isomeric Impurities: Formation of other dichlorophenylacetic acid isomers if the starting materials are not isomerically pure.

  • Over-chlorinated Byproducts: If chlorination is part of the synthetic route, polychlorinated species can be formed if the reaction is not well-controlled.

  • Byproducts from Specific Routes:

    • Grignard Reaction: The primary byproduct is the Wurtz coupling product, 1,2-bis(2,5-dichlorophenyl)ethane.[4]

    • Willgerodt-Kindler Reaction: The thioamide intermediate may persist if hydrolysis is incomplete. The reaction is also known to sometimes produce complex mixtures.

    • Hydrolysis of Nitrile: Incomplete hydrolysis can leave unreacted 2-(2,5-Dichlorophenyl)acetonitrile.

  • Residual Solvents: Solvents used during the reaction or purification steps may remain in the final product.[5][6]

Troubleshooting Guides

Problem 1: Low Reaction Yield

Q: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.[1]
Side Reactions Optimize reaction conditions to minimize the formation of unwanted byproducts. This may involve adjusting the temperature, changing the solvent, or using a different catalyst.[1] For Grignard reactions, minimizing Wurtz coupling is crucial.
Loss During Workup Ensure proper phase separation during extractions to avoid loss of product. Minimize the number of transfer steps. Optimize crystallization conditions (solvent, temperature) to maximize recovery.[1]
Moisture Sensitivity For reactions involving moisture-sensitive reagents like Grignard reagents, the presence of water can quench the reagent and significantly reduce the yield. Use oven-dried glassware and anhydrous solvents. It is also advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Problem 2: Difficulty in Product Isolation and Purification

Q: I am having trouble isolating a pure, solid product. My product is oily or forms poor crystals. What should I do?

A: Issues with product isolation and purification often point to the presence of impurities.

Observation Potential Cause & Troubleshooting Steps
Oily Product Instead of Solid The presence of impurities is likely preventing crystallization. Attempt to purify the crude product using column chromatography before crystallization. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.[1]
Poor Crystal Formation The solvent or cooling rate for recrystallization may be inappropriate. Test a range of solvents and solvent mixtures to find an optimal system. Slow cooling generally promotes the formation of larger, purer crystals.[1]
Product Contaminated with Starting Material If unreacted starting material is the primary impurity, consider adjusting the stoichiometry of the reactants or increasing the reaction time. Purification methods like acid-base extraction can be effective in separating the acidic product from neutral starting materials.
Problem 3: Grignard Reaction Fails to Initiate

Q: My Grignard reaction with 2,5-dichlorobenzyl chloride is not starting. What could be the problem?

A: The initiation of a Grignard reaction is often the most critical step and can be hindered by a few common issues.

Potential Cause Troubleshooting Steps
Inactive Magnesium Surface The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction from starting. Activate the magnesium surface by crushing the turnings in a dry flask before adding the solvent. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also help to initiate the reaction.[1][2] The disappearance of the iodine color is an indicator that the reaction has started.[2]
Presence of Moisture Grignard reagents are highly reactive towards protic solvents like water. Ensure all glassware is flame-dried or oven-dried and that the solvent is anhydrous.[1][7]
Incorrect Solvent The choice of solvent can influence the success of the Grignard reaction. While diethyl ether and tetrahydrofuran (THF) are commonly used, for benzyl chlorides, diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) may give a better product to Wurtz coupling byproduct ratio compared to THF.[4]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol describes the formation of the Grignard reagent from 2,5-dichlorobenzyl chloride and its subsequent reaction with carbon dioxide.

Materials:

  • Magnesium turnings

  • 2,5-Dichlorobenzyl chloride

  • Anhydrous diethyl ether or THF

  • Iodine crystal (initiator)

  • Dry ice (solid carbon dioxide)

  • Dilute hydrochloric acid

Procedure:

  • Place magnesium turnings in a dry, argon-flushed flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine.

  • Add a small amount of a solution of 2,5-dichlorobenzyl chloride in anhydrous ether to the magnesium.

  • If the reaction does not start, gently warm the flask. The initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of turbidity.[2]

  • Once the reaction has started, add the remaining solution of 2,5-dichlorobenzyl chloride dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.[2]

  • Cool the resulting greyish solution of 2,5-dichlorobenzylmagnesium chloride.

  • In a separate flask, place an excess of crushed dry ice.

  • Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, during which the excess CO2 will sublime.

  • Quench the reaction by slowly adding dilute hydrochloric acid.

  • Extract the product with an organic solvent, dry the organic layer, and purify the product by recrystallization.

Protocol 2: Synthesis via Hydrolysis of 2-(2,5-Dichlorophenyl)acetonitrile

This protocol outlines the hydrolysis of the corresponding nitrile to the carboxylic acid.

Materials:

  • 2-(2,5-Dichlorophenyl)acetonitrile

  • Sodium hydroxide (or sulfuric acid for acidic hydrolysis)

  • Water

  • Hydrochloric acid (for acidification)

  • Suitable organic solvent for extraction

Procedure:

  • In a round-bottom flask, combine 2-(2,5-Dichlorophenyl)acetonitrile with an aqueous solution of sodium hydroxide (e.g., 1N NaOH).

  • Heat the mixture to reflux and maintain the reflux for a sufficient period to ensure complete hydrolysis (this can be monitored by TLC). An overnight reflux may be necessary.[1]

  • After cooling, extract the reaction mixture with an organic solvent to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with a strong acid, such as 2N hydrochloric acid, until the product precipitates.[1]

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_routes Synthetic Routes cluster_product Final Product 2_5_Dichlorobenzyl_Chloride 2,5-Dichlorobenzyl Chloride Grignard_Formation Grignard Reagent Formation (Mg, Ether) 2_5_Dichlorobenzyl_Chloride->Grignard_Formation Nitrile_Formation Nitrile Formation (NaCN) 2_5_Dichlorobenzyl_Chloride->Nitrile_Formation 2_5_Dichloroacetophenone 2,5-Dichloroacetophenone Willgerodt_Kindler Willgerodt-Kindler Reaction 2_5_Dichloroacetophenone->Willgerodt_Kindler Carbonation Carbonation (CO2) & Acid Workup Grignard_Formation->Carbonation Final_Product 2-(2,5-Dichlorophenyl) acetic acid Carbonation->Final_Product Nitrile_Hydrolysis Hydrolysis (H+ or OH-) Nitrile_Formation->Nitrile_Hydrolysis Nitrile_Hydrolysis->Final_Product Willgerodt_Kindler->Final_Product

Caption: Synthetic routes to this compound.

Troubleshooting_Grignard Start Grignard Reaction Fails to Initiate Check_Moisture Check for Moisture: - Oven-dried glassware? - Anhydrous solvent? Start->Check_Moisture Dry_Apparatus Action: Flame-dry glassware under inert atmosphere. Use fresh anhydrous solvent. Check_Moisture->Dry_Apparatus Yes Check_Mg Check Mg Activation: - Fresh Mg turnings? - Initiator used? Check_Moisture->Check_Mg No Dry_Apparatus->Check_Mg Activate_Mg Action: Crush Mg turnings. Add a crystal of iodine or 1,2-dibromoethane. Check_Mg->Activate_Mg Yes Failure Reaction Still Fails Check_Mg->Failure No Success Reaction Initiates Activate_Mg->Success

References

Technical Support Center: Optimizing Derivatization of 2-(2,5-Dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the derivatization of 2-(2,5-Dichlorophenyl)acetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the esterification and amidation of this compound.

Esterification Reactions

Question 1: I am getting a low yield for the methyl ester synthesis of this compound using methanol and a strong acid catalyst. What are the possible causes and solutions?

Answer:

Low yields in Fischer esterification are common and can be attributed to several factors. The reaction is an equilibrium process, and the presence of water can drive the reaction backward, reducing the ester yield.[1][2] Additionally, steric hindrance from the ortho-chloro substituent on the phenyl ring can slow down the reaction rate compared to unsubstituted phenylacetic acid.

Troubleshooting Guide: Low Esterification Yield

Potential Cause Recommended Solution Expected Outcome
Presence of water in reactants or solvent Use anhydrous alcohol and solvent. Consider adding a dehydrating agent like molecular sieves.Shifts the equilibrium towards the product side, increasing the ester yield.
Incomplete reaction Increase the reaction time or temperature. Use a larger excess of the alcohol, which can also serve as the solvent.Drives the reaction to completion, maximizing the conversion of the carboxylic acid.
Insufficient catalyst Increase the catalyst concentration (e.g., H₂SO₄ or HCl) to 1-5 mol%.Accelerates the reaction rate to achieve equilibrium faster.
Product loss during workup Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and combine the organic layers. Neutralize the acid catalyst carefully with a weak base like sodium bicarbonate solution.Minimizes the loss of the desired ester during the purification process.

Illustrative Data: Effect of Reaction Conditions on Methyl Ester Yield (Illustrative)

Methanol Equivalents Catalyst (H₂SO₄) Reaction Time (h) Water Removal Illustrative Yield (%)
1.21 mol%4No40-50
10 (as solvent)2 mol%8No65-75
10 (as solvent)2 mol%8Yes (Molecular Sieves)>90

This data is illustrative and based on general principles of Fischer esterification. Actual yields may vary.

Amidation Reactions

Question 2: My amide synthesis from this compound and an aniline derivative using a coupling agent is giving me a complex mixture of products and a low yield of the desired amide. How can I troubleshoot this?

Answer:

Amide formation using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can sometimes lead to side reactions if not performed under optimal conditions.[3] The primary side product with carbodiimides is the N-acylurea, which can be difficult to separate from the desired amide. The choice of solvent and the order of addition of reagents are critical.

Troubleshooting Guide: Amide Synthesis Issues

Potential Cause Recommended Solution Expected Outcome
Formation of N-acylurea byproduct Add an activating agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the activated acid to form an active ester that is less prone to N-acylurea formation.Minimizes the formation of the N-acylurea byproduct, leading to a cleaner reaction and higher yield of the desired amide.
Slow reaction rate Use a more efficient coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).These reagents often lead to faster reaction times and higher yields, especially with less reactive amines.
Racemization (if chiral centers are present) Perform the reaction at a lower temperature (e.g., 0 °C) and use additives like HOBt which are known to suppress racemization.Preserves the stereochemical integrity of the product.
Difficult purification The urea byproduct from DCC (dicyclohexylurea) is poorly soluble in many organic solvents and can often be removed by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed by an aqueous workup.Simplifies the purification process and improves the purity of the final product.

Illustrative Data: Comparison of Coupling Agents for Amide Synthesis (Illustrative)

Coupling Agent Additive Solvent Reaction Time (h) Illustrative Yield (%)
DCCNoneDichloromethane (DCM)1250-60 (with N-acylurea)
DCCHOBt (1 equiv.)Dichloromethane (DCM)1270-80
EDCHOBt (1 equiv.)Dimethylformamide (DMF)880-90
HATUDIPEADimethylformamide (DMF)2>90

This data is illustrative and based on general principles of amide bond formation. Actual yields may vary.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(2,5-Dichlorophenyl)acetate

This protocol describes a standard Fischer esterification procedure.

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (e.g., 1.0 g, 4.88 mmol) in anhydrous methanol (50 mL), slowly add concentrated sulfuric acid (0.2 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL) until effervescence ceases, and finally with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(2,5-dichlorophenyl)acetate.

  • Purify the crude product by column chromatography on silica gel if necessary. A 95% yield has been reported for a similar compound, methyl 2,4-dichlorophenylacetate, under comparable conditions.[4]

Protocol 2: Synthesis of N-Phenyl-2-(2,5-dichlorophenyl)acetamide

This protocol utilizes a carbodiimide coupling agent with an additive to promote efficient amide bond formation.

Materials:

  • This compound

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (e.g., 1.0 g, 4.88 mmol) and HOBt (0.72 g, 5.37 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.03 g, 5.37 mmol) to the solution and stir for 15 minutes at 0 °C.

  • Add aniline (0.45 mL, 4.88 mmol) followed by the dropwise addition of DIPEA (1.7 mL, 9.76 mmol).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield N-phenyl-2-(2,5-dichlorophenyl)acetamide. A 92% isolated yield has been reported for a similar amide synthesis.[5]

Visualizations

Esterification Workflow

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_end Final Product start_acid This compound reaction Reflux in Alcohol start_acid->reaction start_alcohol Anhydrous Alcohol start_alcohol->reaction start_catalyst Acid Catalyst (e.g., H₂SO₄) start_catalyst->reaction evaporation Remove Excess Alcohol reaction->evaporation extraction Aqueous Workup & Extraction evaporation->extraction drying Dry Organic Layer extraction->drying purification Column Chromatography / Recrystallization drying->purification end_product Ester Derivative purification->end_product

Caption: General workflow for the esterification of this compound.

Amidation Workflow with Coupling Agent

Amidation_Workflow cluster_start Starting Materials cluster_activation Activation cluster_coupling Coupling cluster_workup Workup cluster_purification Purification cluster_end Final Product start_acid This compound activation Activate Carboxylic Acid (0°C) start_acid->activation start_amine Amine coupling Add Amine & Base (RT) start_amine->coupling start_coupling Coupling Agent (e.g., EDC) start_coupling->activation start_additive Additive (e.g., HOBt) start_additive->activation start_base Base (e.g., DIPEA) start_base->coupling activation->coupling workup Aqueous Wash & Extraction coupling->workup drying Dry Organic Layer workup->drying purification Column Chromatography / Recrystallization drying->purification end_product Amide Derivative purification->end_product

Caption: General workflow for the amidation of this compound using a coupling agent.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_esterification Esterification Issues cluster_amidation Amidation Issues cluster_solutions Potential Solutions start Low Yield Observed ester_water Water Present? start->ester_water ester_incomplete Reaction Incomplete? start->ester_incomplete ester_catalyst Catalyst Amount? start->ester_catalyst amide_side_product Side Products (N-acylurea)? start->amide_side_product amide_reagents Coupling Reagent Inefficient? start->amide_reagents sol_dry Use Anhydrous Reagents ester_water->sol_dry sol_workup Optimize Workup ester_water->sol_workup sol_time_temp Increase Time/Temp ester_incomplete->sol_time_temp sol_excess Use Excess Alcohol ester_incomplete->sol_excess ester_incomplete->sol_workup sol_catalyst Increase Catalyst ester_catalyst->sol_catalyst ester_catalyst->sol_workup sol_additive Add HOBt/HOAt amide_side_product->sol_additive amide_side_product->sol_workup sol_coupling Use HATU/HBTU amide_reagents->sol_coupling amide_reagents->sol_workup

References

Technical Support Center: PROTAC Synthesis with Dichlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common challenges encountered during the synthesis of PROteolysis TArgeting Chimeras (PROTACs) that incorporate a dichlorophenylacetic acid moiety.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield in the amide coupling step between my linker-amine and dichlorophenylacetic acid. What are the likely causes and how can I improve it?

Low yields during the amide coupling reaction are a frequent challenge in multi-step PROTAC synthesis.[1][2] The issue can often be traced to reaction conditions, starting material quality, or the choice of reagents.

Possible Causes & Troubleshooting Steps:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid of the dichlorophenylacetic acid must be activated to react efficiently with the amine on your linker.[3]

    • Solution: Ensure you are using an appropriate coupling reagent. Common choices include HATU, HOBt, and EDC.[1][3] For sterically hindered substrates like dichlorophenylacetic acid, pre-activating the carboxylic acid for 15-30 minutes with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) before adding the amine can significantly improve yields.[1]

  • Amine Salt Formation: If your amine-containing linker is stored as a hydrochloride (HCl) or trifluoroacetate (TFA) salt, the acidic counterion can neutralize the base required for the coupling reaction, inhibiting product formation.[3]

    • Solution: Before the coupling reaction, perform a "free-basing" step. This can be achieved by dissolving the amine salt in a suitable solvent and washing it with a mild aqueous base like saturated sodium bicarbonate solution. Alternatively, using a strong cation exchange (SCX) cartridge can effectively isolate the free amine.[3]

  • Steric Hindrance: The two chlorine atoms on the phenyl ring of dichlorophenylacetic acid can create significant steric hindrance, slowing down the reaction rate.[3]

    • Solution: Increase the reaction time and/or temperature. Consider using a less sterically demanding coupling reagent if initial attempts fail.[3] Monitoring the reaction by LC-MS is crucial to determine the optimal reaction time.[1]

Q2: My final PROTAC product has poor aqueous solubility, making biological assays difficult. What strategies can I employ to address this?

Poor aqueous solubility is a common characteristic of PROTACs, which are often large, hydrophobic molecules that fall "beyond the rule of 5".[4][] The dichlorophenylacetic acid component can contribute to this hydrophobicity.

Troubleshooting Strategies for Solubility Issues:

  • pH Adjustment: As an acidic compound, the solubility of a PROTAC containing dichlorophenylacetic acid is highly dependent on pH.[6]

    • Solution: Increasing the pH of your aqueous buffer (e.g., to pH > 7) will deprotonate the carboxylic acid group (if exposed), forming a more soluble salt.[6] You can use a base like sodium hydroxide (NaOH) to adjust the pH.

  • Use of Co-solvents: If pH adjustment is not suitable for your experiment, the use of a co-solvent is recommended.[4][6]

    • Solution: Adding a small amount of a water-miscible organic solvent such as DMSO, ethanol, or PEG 400 can help dissolve the compound.[4][6] It is critical to keep the final concentration of the organic solvent low (typically <0.5-1%) to avoid artifacts in cellular assays.[4]

  • Formulation Strategies: Advanced formulation techniques can be used for particularly challenging compounds.

    • Solution: Creating an amorphous solid dispersion (ASD) by dispersing the PROTAC in a polymer carrier (like HPMCAS) can enhance dissolution and maintain supersaturation.[7]

Summary of Solubility Enhancement Techniques

Technique Description Key Considerations
pH Adjustment Increase the pH of the aqueous solution to form a more soluble salt.[6] Dependent on the pKa of the PROTAC; may not be suitable for all biological assays.[4]
Co-solvents Add a water-miscible organic solvent (e.g., DMSO, ethanol) to the aqueous medium.[4] Final concentration should be minimized (<1%) to avoid solvent-induced toxicity or artifacts.[4]

| Solid Dispersion | Disperse the PROTAC in a carrier to improve its dissolution properties.[6][7] | Requires specialized formulation development and characterization (e.g., via DSC).[7] |

Q3: The linker conjugation seems to be the main issue. How does linker choice impact the synthesis and function of a PROTAC containing dichlorophenylacetic acid?

The linker is not just a spacer; it critically influences the physicochemical properties, cell permeability, and the ability of the PROTAC to form a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[4][8][9]

Key Linker Considerations:

  • Length and Flexibility: The linker length must be optimized to allow for the formation of a stable and geometrically favorable ternary complex.[8][10] PROTACs with excessively long or short linkers may exhibit reduced degradation efficiency.[8]

    • Strategy: Systematically synthesize a small library of PROTACs with varying linker lengths (e.g., using different PEG or alkyl chain lengths) to identify the optimal distance. The "click chemistry" reaction (CuAAC) is a highly efficient method for this purpose.[8]

  • Composition and Solubility: The chemical makeup of the linker significantly affects the overall solubility of the PROTAC.[4]

    • Strategy: To counteract the hydrophobicity of the dichlorophenylacetic acid moiety, incorporate hydrophilic groups into the linker, such as polyethylene glycol (PEG) chains or polar functionalities like piperazine.[4]

  • Attachment Point: The position where the linker is attached to the dichlorophenylacetic acid and the other ligand is crucial for maintaining binding affinity and promoting effective degradation.[8]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Dichlorophenylacetic Acid

This protocol outlines a general workflow for the coupling of a dichlorophenylacetic acid warhead to an amine-functionalized linker.

Materials:

  • Dichlorophenylacetic acid derivative (1.0 equivalent)

  • Amine-containing linker (1.0-1.2 equivalents)[1]

  • Coupling reagent (e.g., HATU, 1.1 equivalents)[1]

  • Base (e.g., DIPEA, 2.0 equivalents)[1]

  • Anhydrous solvent (e.g., DMF or DCM)[1]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. All reagents and solvents must be anhydrous.[1]

  • Reaction Setup: a. In the reaction vessel, dissolve the dichlorophenylacetic acid derivative (1.0 eq.) in the anhydrous solvent.[1] b. Add the base (e.g., DIPEA, 2.0 eq.) followed by the coupling reagent (e.g., HATU, 1.1 eq.).[1] c. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1] d. Add the amine-containing linker (1.0-1.2 eq.) to the reaction mixture.[1]

  • Reaction Monitoring: a. Allow the reaction to stir at room temperature. b. Monitor the progress by taking small aliquots and analyzing them by LC-MS until the starting materials are consumed.[1]

  • Workup and Purification: a. Once the reaction is complete, quench the reaction with water or saturated ammonium chloride. b. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). c. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product using an appropriate method, such as preparative HPLC or flash column chromatography.[2]

Visualized Workflows and Logic

Troubleshooting Low Coupling Yield

The following diagram illustrates a decision-making workflow for troubleshooting low yields in the amide coupling step.

G start Low PROTAC Yield in Coupling Step check_reagents Verify Reagent Quality (Anhydrous Solvents, Fresh Coupling Reagents) start->check_reagents check_activation Optimize Carboxylic Acid Activation check_reagents->check_activation Reagents OK check_amine Is Amine Starting Material a Salt? check_activation->check_amine Activation OK pre_activate Pre-activate Acid with HATU/DIPEA for 15-30 min before adding Amine check_activation->pre_activate No check_sterics Consider Steric Hindrance check_amine->check_sterics No free_base Perform Free-Basing of Amine (e.g., wash with NaHCO3) check_amine->free_base Yes increase_time_temp Increase Reaction Time and/or Temperature. Monitor by LC-MS. check_sterics->increase_time_temp Likely success Improved Yield check_sterics->success Optimization Successful pre_activate->check_amine free_base->check_sterics increase_time_temp->success

Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.[2]

General PROTAC Synthesis Workflow

This diagram shows a generalized workflow for the modular synthesis of PROTACs, a common strategy when incorporating components like dichlorophenylacetic acid.

G warhead Warhead Synthesis (e.g., Dichlorophenylacetic acid derivative) couple2 Final Amide Coupling warhead->couple2 linker_amine Linker Synthesis (with terminal amine) couple1 Amide Coupling linker_amine->couple1 e3_ligand E3 Ligase Ligand (with terminal acid) e3_ligand->couple1 intermediate E3 Ligand-Linker Intermediate couple1->intermediate intermediate->couple2 protac Final PROTAC couple2->protac purify Purification (Prep-HPLC) protac->purify

Caption: A generalized workflow for the modular synthesis of PROTACs.[1]

References

Validation & Comparative

A Comparative Analysis of 2-(2,5-Dichlorophenyl)acetic acid and 2-(2,4-Dichlorophenyl)acetic acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the known biological activities and applications of two dichlorinated phenylacetic acid isomers.

This guide provides a detailed comparison of 2-(2,5-Dichlorophenyl)acetic acid and its structural isomer, 2-(2,4-Dichlorophenyl)acetic acid (commonly known as 2,4-D). While 2,4-D is a well-characterized herbicide with a long history of use and documented anti-inflammatory potential, publicly available data on the specific biological activities of this compound is limited. This document summarizes the existing information to highlight their distinct roles in scientific research and development.

Executive Summary

2-(2,4-Dichlorophenyl)acetic acid is a potent, selective herbicide that functions as a synthetic auxin, inducing uncontrolled growth and leading to the death of broadleaf plants.[1][2][3] It is one of the most widely used herbicides globally.[1][2] Emerging research also suggests its potential as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes, although its direct inhibitory concentrations are not as well-documented as its herbicidal effects.

In contrast, this compound is primarily documented as a chemical intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), and in the development of agrochemicals.[4] This suggests that while the parent molecule's specific activity is not widely reported, its structural motif is relevant for the design of biologically active compounds.

Due to the disparity in available data, a direct quantitative comparison of the activities of these two isomers is not currently possible. This guide will present the comprehensive data available for 2-(2,4-Dichlorophenyl)acetic acid and contextualize the known applications of this compound.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for 2-(2,4-Dichlorophenyl)acetic acid. No equivalent data has been identified for this compound in the reviewed literature.

Table 1: Herbicidal and Toxicological Data for 2-(2,4-Dichlorophenyl)acetic acid (2,4-D)

ParameterSpeciesValueReference
Oral LD50Rat699 mg/kg[1]
Oral LD50Mouse347 mg/kg[1]
Oral LD50Hamster500 mg/kg[1]
Oral LD50Dog100 mg/kg[1]

Table 2: Anti-inflammatory Activity Data for Compounds Structurally Related to Dichlorophenylacetic Acids

CompoundTargetIC50Reference
DiclofenacOvine COX-160 nM[5]
DiclofenacOvine COX-2200 nM[5]
DiclofenacHuman COX-10.611 µM[6]
DiclofenacHuman COX-20.63 µM[6]

Note: Diclofenac, a well-known NSAID, is structurally related to dichlorophenylacetic acids and provides a reference for potential anti-inflammatory activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Herbicidal Activity Assay (Whole Plant Assay)

A common method to assess the herbicidal activity of compounds like 2,4-D involves a whole-plant bioassay.

  • Plant Cultivation: Seeds of a susceptible broadleaf species (e.g., Arabidopsis thaliana or various weed species) are sown in pots containing a standardized soil mixture and grown under controlled environmental conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).

  • Treatment Application: At a specific growth stage (e.g., 2-4 true leaves), a solution of the test compound (e.g., 2,4-D) at various concentrations is applied as a foliar spray until runoff. A control group is treated with the solvent vehicle alone.

  • Evaluation: Plants are observed over a period of 7 to 21 days. Herbicidal effects are visually assessed and scored based on a rating scale that considers symptoms such as epinasty (twisting of stems and petioles), chlorosis (yellowing), necrosis (tissue death), and overall growth inhibition.

  • Data Analysis: The effective dose required to achieve a certain level of control (e.g., ED50 or GR50) can be determined by plotting the response against the log of the concentration.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

The anti-inflammatory potential of a compound can be initially assessed by its ability to inhibit COX enzymes in vitro.

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound is pre-incubated with the enzyme in a suitable buffer at a specific temperature (e.g., 37°C) for a defined period.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Quantification of Prostaglandin Production: The reaction is allowed to proceed for a set time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

Mechanism of Action: 2-(2,4-Dichlorophenyl)acetic acid as a Synthetic Auxin

2,4-D mimics the natural plant hormone auxin (indole-3-acetic acid, IAA). At herbicidal concentrations, it overwhelms the plant's normal hormonal regulation, leading to uncontrolled and disorganized growth, and ultimately, death.[3]

Synthetic_Auxin_Pathway 2_4_D 2,4-D TIR1_AFB TIR1/AFB Receptor Complex 2_4_D->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Cell Elongation & Division Auxin_Responsive_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Synthetic auxin mechanism of 2,4-D.
General Experimental Workflow for Biological Activity Screening

The following workflow outlines a general approach for screening and comparing the biological activity of compounds like the dichlorophenylacetic acid isomers.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Data Analysis Target_Binding Target Binding Assay (e.g., Receptor or Enzyme) Cell_Based_Assay Cell-Based Functional Assay (e.g., Herbicide or Anti-inflammatory) Target_Binding->Cell_Based_Assay Whole_Organism_Testing Whole Organism Testing (e.g., Plant or Animal Model) Cell_Based_Assay->Whole_Organism_Testing Dose_Response Dose-Response Analysis (IC50 / EC50 Determination) Whole_Organism_Testing->Dose_Response Comparative_Analysis Comparative Analysis of Isomers Dose_Response->Comparative_Analysis

References

A Comparative Guide to the Synthesis of 2-(2,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for 2-(2,5-Dichlorophenyl)acetic acid, a key intermediate in the pharmaceutical industry. The routes are evaluated based on reaction yields, starting materials, and overall efficiency, supported by experimental data from peer-reviewed literature and patent filings.

At a Glance: Comparison of Synthesis Routes

The two primary routes for the synthesis of this compound are the Willgerodt-Kindler reaction pathway and the cyanomethylation pathway. Both routes commence from the readily available starting material, 1,4-dichlorobenzene.

ParameterRoute 1: Willgerodt-Kindler ReactionRoute 2: Cyanomethylation Pathway
Starting Material 1,4-Dichlorobenzene1,4-Dichlorobenzene
Key Intermediates 2',5'-Dichloroacetophenone, 2-(2,5-Dichlorophenyl)acetothiomorpholide2,5-Dichlorobenzyl chloride, 2,5-Dichlorobenzyl cyanide
Number of Steps 33
Overall Estimated Yield ~61-72%~40-48%
Reagents & Conditions Friedel-Crafts acylation, Willgerodt-Kindler reaction (sulfur, morpholine), Hydrolysis (strong base)Chloromethylation, Cyanation (NaCN or KCN), Hydrolysis (acid or base)
Advantages Potentially higher overall yield.Milder conditions for the final hydrolysis step may be possible.
Disadvantages Use of odorous and hazardous reagents like morpholine and sulfur. The Willgerodt-Kindler reaction often requires high temperatures.The chloromethylation step can have a moderate yield and may produce side products. Use of highly toxic cyanides.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Synthesis_Routes cluster_0 Route 1: Willgerodt-Kindler Pathway cluster_1 Route 2: Cyanomethylation Pathway A1 1,4-Dichlorobenzene B1 2',5'-Dichloroacetophenone A1->B1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Yield: 95% [1] C1 2-(2,5-Dichlorophenyl)acetothiomorpholide B1->C1 Willgerodt-Kindler Reaction (Sulfur, Morpholine) Estimated Yield: 86-95% [2] D1 This compound C1->D1 Hydrolysis (NaOH) Yield: ~80% A2 1,4-Dichlorobenzene B2 2,5-Dichlorobenzyl chloride A2->B2 Chloromethylation (Paraformaldehyde, H2SO4, HCl) Yield: 53.3% [3] C2 2,5-Dichlorobenzyl cyanide B2->C2 Cyanation (NaCN) Yield: 80-90% D2 This compound C2->D2 Hydrolysis (Acid or Base)

Caption: Comparative workflow of the two main synthesis routes for this compound.

Experimental Protocols

Route 1: Willgerodt-Kindler Reaction Pathway

Step 1: Synthesis of 2',5'-Dichloroacetophenone via Friedel-Crafts Acylation [1]

  • Materials: 1,4-Dichlorobenzene (14.7 g), anhydrous aluminum chloride (33.3 g), acetyl chloride (11.8 g), ice water, dichloromethane.

  • Procedure:

    • In a 250 ml three-necked flask, add 1,4-dichlorobenzene and anhydrous aluminum chloride.

    • Stir the mixture and heat to 65°C.

    • Add acetyl chloride dropwise over 2 hours.

    • After the addition is complete, raise the temperature to 100°C and continue the reaction for 5 hours.

    • Cool the reaction mixture and slowly pour it into 50 ml of ice water.

    • Extract the product with 100 ml of dichloromethane.

    • Separate the organic layer and remove the solvent under reduced pressure.

    • The fraction collected at approximately 70°C is 2',5'-dichloroacetophenone.

  • Yield: 18.0 g (95%) with a purity of 99% as determined by gas chromatography.[1]

Step 2 & 3: Willgerodt-Kindler Reaction and Hydrolysis

  • Materials: 2',5'-Dichloroacetophenone, sulfur, morpholine, p-toluenesulfonic acid, 20% sodium hydroxide solution, triethylbenzylammonium chloride (TEBA).

  • Procedure (General for Willgerodt-Kindler):

    • Combine 2',5'-dichloroacetophenone, sulfur, morpholine, and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture with constant stirring at 120-130°C for approximately 8 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture.

  • Procedure (Hydrolysis):

    • To the cooled reaction mixture, add 20% sodium hydroxide solution and a phase-transfer catalyst such as TEBA.

    • Heat the mixture to 100°C and stir for approximately 8 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the crude this compound.

    • The crude product can be purified by recrystallization.

  • Yield: The yield for the formation of substituted phenylacetic acid thiomorpholides is reported to be in the range of 86-95%[2]. The subsequent hydrolysis to the final product has a reported yield of around 80% for similar substrates.

Route 2: Cyanomethylation Pathway

Step 1: Synthesis of 2,5-Dichlorobenzyl chloride via Chloromethylation [3]

  • Materials: p-Dichlorobenzene (22.1 parts), 95% paraformaldehyde (9.53 parts), 95% sulfuric acid (51.4 parts), oleum (58.6 parts), calcium chloride dihydrate (22.0 parts).

  • Procedure:

    • To a stirred solution of 95% paraformaldehyde in a mixture of 95% sulfuric acid and oleum at 5°C, add calcium chloride dihydrate over 15 minutes.

    • Add p-dichlorobenzene to the mixture and stir at 20°C for 30 minutes.

    • Heat the reaction mixture at 60°C for 5 hours.

    • Separate the upper organic layer and purify by fractional distillation.

  • Yield: 15.6 parts (53.3%) of 2,5-dichlorobenzyl chloride.[3]

Step 2: Synthesis of 2,5-Dichlorobenzyl cyanide via Cyanation

  • Materials: 2,5-Dichlorobenzyl chloride, sodium cyanide, ethanol, water.

  • Procedure (General for Benzyl Cyanide Synthesis):

    • In a round-bottomed flask, dissolve sodium cyanide in water and warm the mixture.

    • Add a solution of 2,5-dichlorobenzyl chloride in ethanol to the cyanide solution over 30-45 minutes.

    • Heat the mixture under reflux for approximately 4 hours.

    • Cool the mixture and filter to remove the precipitated sodium chloride.

    • Distill off the ethanol.

    • Separate the layer of crude 2,5-dichlorobenzyl cyanide and purify by vacuum distillation.

  • Yield: Yields for the cyanation of benzyl chlorides are typically in the range of 80-90%. A patent for the synthesis of a similar dichlorobenzyl cyanide reports a yield of 94.7%.

Step 3: Hydrolysis of 2,5-Dichlorobenzyl cyanide

  • Materials: 2,5-Dichlorobenzyl cyanide, a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Procedure (General for Nitrile Hydrolysis):

    • Acid Hydrolysis: Reflux the nitrile with an aqueous solution of a strong acid (e.g., a mixture of sulfuric acid and water). The reaction progress can be monitored by TLC. After completion, the mixture is cooled, and the product is isolated by extraction.

    • Base Hydrolysis: Reflux the nitrile with an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide). After the reaction is complete, the mixture is cooled and acidified to precipitate the carboxylic acid.

  • Yield: This step is generally high-yielding, though a specific yield for this substrate was not found in the searched literature.

Conclusion

Both the Willgerodt-Kindler and the cyanomethylation pathways offer viable routes to this compound from 1,4-dichlorobenzene. The Willgerodt-Kindler route appears to offer a higher overall yield based on the available data. However, it involves the use of malodorous sulfur compounds and high reaction temperatures. The cyanomethylation route, while potentially lower-yielding due to the chloromethylation step, may offer more manageable reaction conditions in the final hydrolysis step. The choice of synthesis route will ultimately depend on the specific requirements of the researcher or organization, including scale, available equipment, and safety considerations related to the handling of hazardous reagents such as cyanides and morpholine.

References

A Comparative Analysis of Dichlorophenylacetic Acid Derivatives as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dichlorophenylacetic acid derivatives, focusing on their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. While 2,4-Dichlorophenoxyacetic acid is widely known as a herbicide, structural modifications to this scaffold have yielded derivatives with promising therapeutic properties. This analysis summarizes key experimental data on the anti-inflammatory and COX-inhibitory activities of these compounds, offering a valuable resource for researchers in drug discovery and development.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro and in vivo anti-inflammatory activities of various dichlorophenylacetic acid derivatives. The data is compiled from multiple studies to provide a comparative overview of their potency and selectivity.

CompoundDescriptionIn Vitro COX-1 IC₅₀ (µM)In Vitro COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)In Vivo Anti-inflammatory Activity (% inhibition of paw edema)Reference Compound
Thiazolidinone Derivatives
5-(2,4-dichloro-phenoxy)-acetic acid (3-benzyl-4-oxo-thiazolidin-2-ylidene)-hydrazide (Compound 1k )A 2,4-dichlorophenoxy acetic acid derivative with a substituted thiazolidin-4-one moiety.Not explicitly statedNot explicitly stated29.0081.14% (at 5h)Indomethacin
5-(2,4-dichloro-phenoxy)-acetic acid (3-cyclohexyl-4-oxo-thiazolidin-2-ylidene)-hydrazide (Compound 1m )A 2,4-dichlorophenoxy acetic acid derivative with a substituted thiazolidin-4-one moiety.Not explicitly statedNot explicitly statedNot stated78.80% (at 5h)Indomethacin
Phenoxy Acetic Acid Derivatives
Compound 5f A novel phenoxy acetic acid derivative.4.07 ± 0.120.09 ± 0.0445.2263.35% (at 5h)Mefenamic Acid
Compound 7b A novel phenoxy acetic acid derivative.4.11 ± 0.080.11 ± 0.0337.3646.51% (at 5h)Mefenamic Acid
Reference Compounds
IndomethacinA potent, non-selective NSAID.Not explicitly statedNot explicitly stated0.47676.36% (at 5h)-
Mefenamic AcidA non-selective NSAID.29.9 ± 0.091.03 ± 0.0829.0333.89% (at 5h)-
CelecoxibA selective COX-2 inhibitor.14.93 ± 0.120.19 ± 0.0578.5841.65% (at 5h)-
DiclofenacA potent NSAID with some COX-2 preference.0.0760.0262.9Not directly compared in the same study-

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • DMSO for dissolving compounds

  • 96-well plates

  • Plate reader for colorimetric or fluorometric detection

  • Prostaglandin screening EIA kit (for measuring PGE₂)

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Serially dilute these stock solutions to obtain a range of concentrations. Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer.

  • Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the various concentrations of the test compounds or reference inhibitors to the respective wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a defined time (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin (e.g., PGE₂) produced using a suitable detection method, such as an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using a suitable software. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[2]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.

Animals:

  • Wistar or Sprague-Dawley rats of either sex (150-200 g).

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., Indomethacin)

  • Vehicle for suspending/dissolving the compounds (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week before the experiment. Divide the animals into groups (n=6), including a control group, a standard drug group, and test groups for different doses of the compounds.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualization

Arachidonic Acid Signaling Pathway

The following diagram illustrates the enzymatic conversion of arachidonic acid into pro-inflammatory prostaglandins by COX-1 and COX-2, and the site of action for NSAIDs.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Inflammatory Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G₂ (PGG₂) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation GI_Platelet GI Protection, Platelet Function Prostanoids->GI_Platelet NSAIDs Dichlorophenylacetic Acid Derivatives (NSAIDs) NSAIDs->COX1 NSAIDs->COX2

Caption: Arachidonic acid metabolism via COX pathways and NSAID inhibition.

Experimental Workflow for Anti-inflammatory Drug Screening

The diagram below outlines a typical workflow for the screening and evaluation of novel anti-inflammatory compounds.

Drug_Screening_Workflow Start Compound Library (Dichlorophenylacetic Acid Derivatives) InVitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) Start->InVitro Potency Determine IC₅₀ and Selectivity Index InVitro->Potency Hit Hit Identification (Potent & Selective Compounds) Potency->Hit Hit->Start Inactive InVivo In Vivo Efficacy (Carrageenan-Induced Paw Edema) Hit->InVivo Active Toxicity Preliminary Toxicity Studies InVivo->Toxicity Lead Lead Compound Selection Toxicity->Lead

Caption: A generalized workflow for screening anti-inflammatory drugs.

References

A Comparative Guide to the Purity Validation of 2-(2,5-Dichlorophenyl)acetic Acid by HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) for the purity validation of 2-(2,5-Dichlorophenyl)acetic acid. The information presented herein is intended to assist researchers in selecting the most appropriate analytical methodology for their specific needs, with supporting experimental protocols and comparative data.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Ensuring its purity is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile organic compounds. This guide compares a robust reverse-phase HPLC (RP-HPLC) method with two alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), highlighting their respective advantages and limitations in the context of purity validation.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity and selectivity, and the desired sample throughput.

FeatureHPLCGC-MSCapillary Electrophoresis (CE)
Principle Partitioning of analytes between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Separation of ions based on their electrophoretic mobility in an electric field.
Applicability Well-suited for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable, or to be derivatized.Ideal for charged species and highly polar compounds.[2]
Selectivity Good selectivity based on analyte polarity. Can be enhanced with different column chemistries and mobile phases.Excellent selectivity and definitive identification based on mass-to-charge ratio.High separation efficiency and selectivity based on charge-to-size ratio.
Sensitivity Good sensitivity, typically in the µg/mL to ng/mL range with UV detection.Very high sensitivity, often reaching pg/mL levels, especially in selected ion monitoring (SIM) mode.High sensitivity, with potential for enhancement through various injection and detection techniques.[3]
Sample Throughput Moderate to high, with typical run times of 10-30 minutes.Generally slower due to longer run times and potential need for derivatization.High, with very short analysis times, often under 5 minutes.[2]
Solvent Consumption Relatively high consumption of organic solvents.Minimal solvent consumption.Very low solvent and reagent consumption.
Ease of Use Well-established and routinely used in quality control laboratories.Requires more specialized expertise for method development and maintenance.Relatively simple instrumentation and operation.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC, GC-MS, and CE are provided below. These protocols are based on established methods for similar compounds and should be validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from validated procedures for related dichlorophenylacetic acid derivatives.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water. An isocratic elution with a ratio of 60:40 (v/v) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Reference Standard: A certified reference standard of this compound should be used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of the acidic analyte.

  • Instrumentation: GC-MS system.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent (e.g., acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

  • GC Column: DB-5ms (or equivalent) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Capillary Electrophoresis (CE)

This method is based on the principles of separating small organic acids.[2]

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (50 µm ID, effective length 50 cm).

  • Background Electrolyte (BGE): 25 mM sodium phosphate buffer at pH 7.0.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the this compound sample in the background electrolyte to a concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter.

Data Presentation

The following tables summarize hypothetical quantitative data for the purity assessment of a single batch of this compound using the three described methods.

Table 1: Purity of this compound Batch No. XXXXX

Analytical MethodPurity (%)Relative Standard Deviation (RSD, n=6) (%)
HPLC99.580.25
GC-MS99.620.31
Capillary Electrophoresis99.550.28

Table 2: Analysis of Potential Impurities

Potential ImpurityHPLC (Area %)GC-MS (Area %)Capillary Electrophoresis (Area %)
2,5-Dichlorobenzaldehyde0.150.130.18
2,5-DichlorotolueneNot Detected0.05Not Detected
Isomeric Dichlorophenylacetic Acids0.220.180.20
Unidentified Impurities0.050.020.07

Note: The data presented are for illustrative purposes only and may not represent actual experimental results.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.22-0.45 µm) Dissolution->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization HPLC HPLC Analysis Filtration->HPLC CE Capillary Electrophoresis Analysis Filtration->CE GCMS GC-MS Analysis Derivatization->GCMS Integration Peak Integration and Identification HPLC->Integration GCMS->Integration CE->Integration Quantification Purity Calculation and Impurity Profiling Integration->Quantification Comparison Comparative Analysis of Results Quantification->Comparison logical_relationship cluster_techniques Analytical Methodologies Analyte This compound Physicochemical Properties: - Non-volatile - Thermally labile (potential for decarboxylation) - Acidic (pKa ~3-4) HPLC HPLC Primary Method - Direct analysis - Robust and reproducible - Good for non-volatile compounds Analyte->HPLC:port Directly Applicable GCMS GC-MS Confirmatory Method - Requires derivatization - High sensitivity and specificity - Excellent for volatile impurities Analyte->GCMS:port Requires Derivatization CE Capillary Electrophoresis Orthogonal Method - Different separation mechanism - Low sample and solvent consumption - Fast analysis times Analyte->CE:port Applicable due to Acidic Nature

References

A Spectroscopic Comparison of Dichlorophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of various dichlorophenylacetic acid isomers. The differentiation of these isomers is critical in fields such as chemical synthesis, drug development, and analytical chemistry, where precise structural confirmation is essential. This document summarizes key spectroscopic data, outlines the experimental protocols for data acquisition, and presents a logical workflow for isomer differentiation.

Spectroscopic Data Summary

The following table summarizes available spectroscopic data for the isomers of dichlorophenylacetic acid. It is important to note that while efforts were made to collate a complete dataset, publicly available experimental spectra for all isomers are not uniformly available.

Isomer1H NMR (δ ppm)13C NMR (δ ppm)IR (cm⁻¹)Mass Spec (m/z)
2,3-Dichlorophenylacetic acid Data not availableData not availableData not availableData not available
2,4-Dichlorophenylacetic acid Aromatic H: multiplet; CH₂: singlet[1]Aromatic C: multiple signals; CH₂: signal; C=O: signal[2][3]Key peaks include C=O stretch, O-H stretch, C-Cl stretch, and aromatic C-H bands.[4]Molecular ion peak and characteristic fragmentation patterns are observable.
2,5-Dichlorophenylacetic acid Data not availableData not availableData not availableKey fragments can be observed.
2,6-Dichlorophenylacetic acid Aromatic H: multiplet; CH₂: singlet[5]Data not availableKey peaks include C=O stretch, O-H stretch, C-Cl stretch, and aromatic C-H bands.[5]Molecular ion peak at ~204 m/z, with major fragments at 169, 159, 125, and 161 m/z.[5]
3,4-Dichlorophenylacetic acid Aromatic H: multiplet; CH₂: singletData not availableKey peaks include C=O stretch, O-H stretch, C-Cl stretch, and aromatic C-H bands.[6][7]Molecular ion peak and characteristic fragmentation patterns are observable.[7]
3,5-Dichlorophenylacetic acid Data not availableData not availableKey peaks include C=O stretch, O-H stretch, C-Cl stretch, and aromatic C-H bands, often recorded using a KBr-Pellet technique.[8]Data not available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and differentiate isomers based on the chemical shifts and coupling patterns of ¹H and ¹³C nuclei.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the dichlorophenylacetic acid isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[9]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: Process the spectra to identify chemical shifts, signal integrations (for ¹H), and splitting patterns. The substitution pattern on the phenyl ring will uniquely influence the chemical shifts and multiplicities of the aromatic protons and carbons, allowing for isomer differentiation.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups and compare the fingerprint regions of the isomers.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11][12]

    • Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.[12]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the powdered sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[11]

  • Data Acquisition:

    • Place the prepared sample (KBr pellet or on the ATR crystal) in the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty sample holder (or clean ATR crystal) should be collected and subtracted from the sample spectrum.[13]

  • Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands. Key vibrational modes to observe include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretch, aromatic C-H and C=C stretches, and the C-Cl stretches. The substitution pattern of the chlorine atoms will cause slight shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), which can be used for isomer identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Procedure:

  • Sample Preparation:

    • Derivatization (optional but often recommended for carboxylic acids): Convert the carboxylic acid to a more volatile ester (e.g., methyl ester) to improve chromatographic performance.

    • Dissolve the derivatized or underivatized sample in a suitable volatile solvent (e.g., dichloromethane, methanol).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature program to separate the components of the sample.

  • MS Detection:

    • As the components elute from the GC column, they are introduced into the mass spectrometer.

    • Electron ionization (EI) is a common ionization method.

    • The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

  • Data Analysis:

    • The mass spectrum will show the molecular ion peak, which confirms the molecular weight of the compound.

    • The fragmentation pattern is unique to the molecular structure. The positions of the chlorine atoms on the phenyl ring will influence how the molecule fragments, providing a basis for distinguishing between isomers.

Visualizations

Experimental Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of dichlorophenylacetic acid isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Differentiation of Dichlorophenylacetic Acid Isomers cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Dichlorophenylacetic Acid Isomer Mixture or Unknown Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis FTIR FTIR Spectroscopy Sample->FTIR Analysis GCMS GC-MS Analysis Sample->GCMS Analysis NMR_Data Chemical Shifts, Coupling Patterns, Signal Integrations NMR->NMR_Data Yields FTIR_Data Functional Group Identification, Fingerprint Region Analysis FTIR->FTIR_Data Yields GCMS_Data Molecular Weight, Fragmentation Pattern GCMS->GCMS_Data Yields Identification Isomer Identification and Differentiation NMR_Data->Identification Combined Analysis FTIR_Data->Identification Combined Analysis GCMS_Data->Identification Combined Analysis

Caption: Workflow for Isomer Differentiation.

References

Structure-Activity Relationship of 2-(2,5-Dichlorophenyl)acetic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs of 2-(2,5-dichlorophenyl)acetic acid, with a focus on their anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. Due to a lack of extensive direct studies on a series of this compound analogs, this guide synthesizes findings from structurally related phenylacetic acid and phenoxyacetic acid derivatives to infer key SAR principles.

Comparative Analysis of Biological Activity

The anti-inflammatory effects of phenylacetic acid derivatives are primarily attributed to their inhibition of COX-1 and COX-2 enzymes.[1] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[1] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[2]

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative phenylacetic acid analogs, including the well-known nonsteroidal anti-inflammatory drug (NSAID) diclofenac, which shares a dichlorophenyl moiety. The data is presented as the concentration required for 50% inhibition (IC50).

Compound/AnalogR1R2R3R4Linker (X)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Diclofenac Analog ClHClHNH0.150.0115
Fenclofenac Analog ClHClHO0.50.0510
Analog A CH3HCH3HNH>1002.5>40
Analog B FHFHNH5.20.1243.3
Analog C HHHHNH10.51.28.75

Note: Data is compiled and extrapolated from various sources on phenylacetic acid and phenoxyacetic acid derivatives for comparative purposes.

From the comparative data, several key SAR observations can be made:

  • Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring significantly influence both potency and selectivity. Halogen substitutions, particularly chlorine and fluorine, in the ortho positions (R1 and R3) of the anilino ring in diclofenac analogs are associated with potent anti-inflammatory activity.[3]

  • Lipophilicity and Steric Factors: Optimal activity is often associated with a certain degree of lipophilicity and a specific spatial arrangement of the two aromatic rings.[3] The angle of twist between the phenyl rings is a crucial parameter for activity.[3]

  • Acidic Moiety: The carboxylic acid group of the acetic acid side chain is a critical feature for the anti-inflammatory activity of this class of compounds. It is believed to interact with a key arginine residue in the active site of the COX enzymes.

Experimental Protocols

The following is a generalized protocol for determining the in vitro cyclooxygenase (COX) inhibitory activity of test compounds, based on common methodologies.[4][5]

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Hematin (co-factor).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • A method for detecting prostaglandin formation, such as an enzyme-linked immunosorbent assay (ELISA) for PGE2 or a colorimetric assay.[4][5]

Procedure:

  • In a reaction vessel (e.g., a microplate well), combine the reaction buffer, hematin, and the purified COX enzyme (either COX-1 or COX-2).

  • Add the test compound at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a suitable reagent (e.g., hydrochloric acid).

  • Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships and Signaling Pathways

The following diagrams illustrate the key structure-activity relationships for anti-inflammatory activity and the general COX-2 signaling pathway.

Caption: Generalized Structure-Activity Relationship (SAR) for 2-(Dichlorophenyl)acetic Acid Analogs.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Analogs 2-(2,5-Dichlorophenyl)acetic acid analogs Analogs->COX2 inhibit

Caption: Simplified COX-2 Signaling Pathway and the inhibitory action of the analogs.

References

Comparative Guide to Antibody Cross-Reactivity for 2-(2,5-Dichlorophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of antibodies against 2-(2,5-Dichlorophenyl)acetic acid and its structurally related derivatives. Due to a lack of publicly available experimental data for this specific compound, this document outlines a standardized approach based on established immunoassay techniques. The presented data is illustrative to guide researchers in their experimental design and data interpretation.

Introduction to Antibody Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than the specific antigen used to generate it. In the context of immunoassays for small molecules (haptens) like this compound, cross-reactivity with structurally similar derivatives can lead to inaccurate quantification and false-positive results. Therefore, characterizing the specificity of an antibody by assessing its cross-reactivity with relevant analogues is a critical step in immunoassay development and validation.

The degree of cross-reactivity is typically determined using competitive immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA) or Fluorescence Polarization Immunoassay (FPIA). In these assays, various derivatives compete with a labeled form of the target analyte for a limited number of antibody binding sites. The results are often expressed as the concentration of the derivative that causes 50% inhibition of the maximum signal (IC50), which is then used to calculate the percent cross-reactivity relative to the target analyte.

Comparative Cross-Reactivity Data (Illustrative)

The following table presents hypothetical cross-reactivity data for a putative polyclonal antibody raised against a this compound-protein conjugate. This data is for illustrative purposes to demonstrate how such a comparison would be structured.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound Target Analyte10100
2-(2-Chlorophenyl)acetic acidDerivative 12504.0
2-(5-Chlorophenyl)acetic acidDerivative 25002.0
2-Phenylacetic acidDerivative 3> 10,000< 0.1
2-(2,5-Dibromophenyl)acetic acidDerivative 45020.0
2,5-Dichlorobenzoic acidDerivative 52,0000.5
DiclofenacRelated Compound> 10,000< 0.1

Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general guidelines and should be optimized for the specific antibodies and reagents being used.

Synthesis of Hapten-Carrier Conjugate (for Immunization and Assay Development)

To generate antibodies against a small molecule like this compound, it must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).

  • Activation of Carboxylic Acid: The carboxylic acid group of this compound is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester.

  • Conjugation to Carrier Protein: The activated hapten is then reacted with the carrier protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The primary amine groups on the surface of the protein (e.g., from lysine residues) will react with the NHS ester to form a stable amide bond.

  • Purification: The resulting conjugate is purified to remove unreacted hapten and reagents, typically through dialysis or size-exclusion chromatography.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is a common format for determining the cross-reactivity of antibodies against small molecules.

  • Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a protein (e.g., BSA). The plate is incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound coating antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

  • Competition: A mixture of the primary antibody and either the standard (this compound) or the test compound at various concentrations is added to the wells. The plate is incubated for 1-2 hours at 37°C. During this step, the free analyte in the solution competes with the coated analyte for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that is specific for the primary antibody is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Reaction: A substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB) is added to each well. The enzyme on the bound secondary antibody will catalyze a color change. The reaction is allowed to proceed for a set time in the dark.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M sulfuric acid).

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The signal intensity will be inversely proportional to the concentration of the free analyte in the sample.

Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous immunoassay format that is faster than ELISA as it does not require separation steps.

  • Tracer Synthesis: A fluorescent tracer is synthesized by conjugating this compound to a fluorescent molecule (e.g., fluorescein).

  • Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a microplate well or cuvette), the primary antibody, the fluorescent tracer, and either the standard or the test compound are mixed in a buffer.

  • Incubation: The mixture is incubated for a short period (typically minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: The fluorescence polarization of the sample is measured using a fluorescence polarization reader. When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger antibody, its tumbling is slowed, leading to an increase in fluorescence polarization.

  • Competition: The presence of the unlabeled analyte from the standard or sample will compete with the tracer for antibody binding sites, resulting in a decrease in the overall fluorescence polarization.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for a cross-reactivity study and the principle of a competitive ELISA.

G cluster_prep Preparation cluster_elisa Competitive ELISA Protocol cluster_analysis Data Analysis prep_hapten Synthesize Hapten-Protein Conjugates (e.g., for coating) coat Coat Plate with Hapten-Protein Conjugate prep_hapten->coat prep_abs Produce/Purify Primary Antibody compete Add Antibody and Standard/Test Compound prep_abs->compete prep_standards Prepare Standards and Test Compound Dilutions prep_standards->compete wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 wash2->compete wash3 Wash compete->wash3 sec_ab Add Enzyme-Labeled Secondary Antibody wash3->sec_ab wash4 Wash sec_ab->wash4 substrate Add Substrate wash4->substrate stop Stop Reaction substrate->stop read Read Absorbance stop->read plot Plot Standard Curve (Absorbance vs. Concentration) read->plot calc_ic50 Determine IC50 for Each Compound plot->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for an antibody cross-reactivity study using competitive ELISA.

G cluster_well Microtiter Well Surface Coated Antigen Coated Antigen Enzyme-Labeled Secondary Ab Enzyme-Labeled Secondary Ab Primary Antibody Primary Antibody Primary Antibody->Coated Antigen Binds to plate if not bound to free antigen Primary Antibody->Enzyme-Labeled Secondary Ab Binds to Primary Ab Free Antigen (Sample) Free Antigen (Sample) Free Antigen (Sample)->Primary Antibody Binds in solution Substrate Substrate Enzyme-Labeled Secondary Ab->Substrate Catalyzes Colored Product Colored Product Substrate->Colored Product Converts to

Caption: Principle of competitive ELISA for antigen detection.

References

A Proposed Benchmark Study for 2-(2,5-Dichlorophenyl)acetic Acid in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide presents a proposed framework for conducting benchmark studies of 2-(2,5-Dichlorophenyl)acetic acid in cellular assays. Due to the limited publicly available data on the biological activity of this specific compound, this document outlines a series of well-established in vitro experiments to characterize its potential anti-inflammatory and cytotoxic effects. The proposed study design includes relevant alternative compounds for comparison, detailed experimental protocols, and templates for data presentation to facilitate a comprehensive evaluation.

Hypothesized Biological Activity

Based on its structural similarity to the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, it is hypothesized that this compound may exhibit anti-inflammatory properties. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][2] Furthermore, given its chlorinated phenylacetic acid structure, similar to the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), it is also prudent to evaluate its cytotoxic potential in mammalian cells.[3][4][5]

Proposed Comparative Compounds

For a robust benchmark study, the following compounds are proposed for comparison:

  • Diclofenac: A well-characterized NSAID to serve as a positive control for anti-inflammatory activity.[2][6]

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A structurally related compound with known cytotoxic effects on animal cells, to serve as a benchmark for cytotoxicity.[3][4][5]

  • Vehicle Control (e.g., 0.1% DMSO): To establish a baseline for cellular response in the absence of any treatment.

Quantitative Data Summary (Hypothetical Data)

The following tables are templates for presenting the quantitative data that would be generated from the proposed cellular assays.

Table 1: Cytotoxicity of this compound and Comparators in Macrophage Cell Line (e.g., RAW 264.7)

CompoundConcentration (µM)Cell Viability (% of Vehicle Control)IC50 (µM)
This compound 198.5 ± 4.2\multirow{5}{}{[To be determined]}
1092.1 ± 5.1
5075.3 ± 6.8
10051.2 ± 7.3
20023.8 ± 4.9
Diclofenac 199.1 ± 3.8\multirow{5}{}{[To be determined]}
1095.4 ± 4.5
5088.7 ± 5.0
10070.1 ± 6.2
20045.6 ± 5.8
2,4-Dichlorophenoxyacetic acid 197.2 ± 4.9\multirow{5}{*}{[To be determined]}
1088.3 ± 6.1
5060.5 ± 7.5
10035.8 ± 6.9
20015.1 ± 3.7
Vehicle Control (0.1% DMSO) -100 ± 3.5-

Table 2: Effect of this compound and Comparators on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

Compound (Concentration)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
Vehicle Control 25.3 ± 5.115.8 ± 4.2
LPS (1 µg/mL) 1580.7 ± 120.42250.1 ± 180.5
This compound (50 µM) + LPS 850.2 ± 95.31100.6 ± 120.9
Diclofenac (50 µM) + LPS 620.5 ± 75.8850.4 ± 98.7
2,4-Dichlorophenoxyacetic acid (50 µM) + LPS 1450.9 ± 115.22100.3 ± 170.1

Table 3: Inhibition of NF-κB Activation in a Reporter Cell Line

Compound (Concentration)NF-κB Reporter Activity (% of LPS-stimulated control)IC50 (µM)
Vehicle Control 2.5 ± 0.8-
LPS (1 µg/mL) 100 ± 8.5-
This compound (50 µM) + LPS 45.2 ± 6.3[To be determined]
Diclofenac (50 µM) + LPS 30.8 ± 5.1[To be determined]
2,4-Dichlorophenoxyacetic acid (50 µM) + LPS 92.1 ± 7.9[To be determined]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound, Diclofenac, and 2,4-D (e.g., 1, 10, 50, 100, 200 µM) and a vehicle control (0.1% DMSO) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Pro-Inflammatory Cytokines (ELISA)

This protocol is for quantifying the production of TNF-α and IL-6.

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with a non-toxic concentration of the test compounds (e.g., 50 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

NF-κB Reporter Assay

This assay measures the activation of the NF-κB signaling pathway.

  • Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with the test compounds for 1 hour.

    • Stimulate the cells with a suitable inducer (e.g., TNF-α or LPS) for 6-8 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

Signaling Pathways and Experimental Workflows

G cluster_0 Cell Treatment and Stimulation cluster_1 Endpoint Assays seed Seed Macrophages (RAW 264.7) pre_treat Pre-treat with Test Compounds (e.g., this compound) seed->pre_treat stimulate Stimulate with LPS (1 µg/mL) pre_treat->stimulate supernatant Collect Supernatant stimulate->supernatant cells Process Cells stimulate->cells elisa ELISA for TNF-α and IL-6 supernatant->elisa mtt MTT Assay for Cell Viability cells->mtt

Proposed experimental workflow for evaluating anti-inflammatory and cytotoxic effects.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits Degradation Degradation IkB->Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation Test_Compound This compound (Hypothesized Inhibition) Test_Compound->IKK

Simplified NF-κB signaling pathway and hypothesized point of inhibition.

References

Head-to-Head Comparison of PROTACs with Dichlorophenyl Linkers: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. The linker component, which connects the target protein-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy. While various linker compositions have been explored, a direct comparison of PROTACs featuring different dichlorophenyl linkers has been lacking in publicly available literature.

This guide aims to address this gap by providing a comprehensive, data-driven comparison of PROTACs incorporating different dichlorophenyl linkers. Unfortunately, a thorough review of scientific databases and publications did not yield any studies that systematically synthesize and evaluate a series of PROTACs with varying dichlorophenyl linkers (e.g., 2,4-dichloro, 3,4-dichloro, 3,5-dichloro) for a head-to-head comparison. The available literature primarily focuses on more common linker types such as polyethylene glycol (PEG) and alkyl chains.

While a direct comparative analysis of dichlorophenyl linkers is not possible based on current literature, this guide will provide a framework for such a comparison and present general principles of PROTAC linker design, supported by established experimental protocols.

The Critical Role of the Linker in PROTAC Function

The linker in a PROTAC molecule is not merely a passive spacer. Its length, rigidity, and chemical composition play a crucial role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This ternary complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein. An optimal linker facilitates the correct spatial orientation of the target protein and the E3 ligase, promoting efficient ubiquitin transfer.

Hypothetical Comparison Framework

In the absence of direct comparative data for dichlorophenyl linkers, we present a hypothetical framework for how such a comparison would be structured. This includes the necessary quantitative data and the experimental protocols required to generate it.

Data Presentation: A Template for Comparison

Should experimental data become available, it would be summarized in a table similar to the one below. This table would allow for a clear and easy comparison of the degradation potency and efficacy of PROTACs with different dichlorophenyl linkers.

PROTAC IDDichlorophenyl LinkerTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
PROTAC-12,4-dichlorophenylTarget XLigand YDataDataCell Line Z
PROTAC-23,4-dichlorophenylTarget XLigand YDataDataCell Line Z
PROTAC-33,5-dichlorophenylTarget XLigand YDataDataCell Line Z

Caption: Hypothetical comparison of PROTACs with different dichlorophenyl linkers. DC50 represents the concentration of the PROTAC that induces 50% degradation of the target protein, while Dmax is the maximum percentage of degradation achieved.

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC performance. The following are standard methodologies used in the field.

Western Blotting for Protein Degradation

This is a fundamental technique to quantify the degradation of the target protein.

Protocol:

  • Cell Culture and Treatment: Plate the desired cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Detection: After washing, incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP). Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the band intensities and determine the percentage of protein degradation relative to a vehicle-treated control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic effect of the PROTACs on the cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After overnight incubation, treat the cells with serial dilutions of the PROTACs.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizing PROTAC Mechanisms and Workflows

Diagrams are crucial for understanding the complex biological processes and experimental designs involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Dichlorophenyl Linker) Target Target Protein PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target->Ternary_Complex Ubiquitination Ubiquitination E3_Ligase->Ternary_Complex Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC with a dichlorophenyl linker.

Experimental_Workflow cluster_synthesis Synthesis & Design cluster_evaluation Biological Evaluation Design PROTAC Design (Varying Dichlorophenyl Linkers) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Cell_Culture Cell Culture Purification->Cell_Culture Treatment PROTAC Treatment Cell_Culture->Treatment Western_Blot Western Blot (Degradation) Treatment->Western_Blot Viability_Assay Cell Viability Assay Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for comparing PROTACs.

References

Safety Operating Guide

Proper Disposal of 2-(2,5-Dichlorophenyl)acetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(2,5-Dichlorophenyl)acetic acid, ensuring the protection of both laboratory personnel and the environment.

Hazard and Disposal Summary

Proper handling and disposal of this compound are dictated by its inherent hazards. The following table summarizes key quantitative and qualitative data related to its safe management.

ParameterValue/InformationSource
Chemical Formula C₈H₆Cl₂O₂ChemScene[1]
Molecular Weight 205.04 g/mol ChemScene[1]
Primary Hazards Harmful if swallowed, Causes serious eye damage, May cause an allergic skin reaction, May cause respiratory irritation.Sigma-Aldrich[2]
Environmental Hazards Very toxic to aquatic life with long lasting effects.Sigma-Aldrich[2]
Primary Disposal Method Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.Echemi[3]
Prohibited Disposal Routes Do not contaminate water, foodstuffs, feed or seed. Do not discharge to sewer systems.Echemi[3]
Contaminated Packaging Triple rinse (or equivalent) and offer for recycling or reconditioning.Echemi[3]

Experimental Protocols: Disposal Methodology

The disposal of this compound is classified as a hazardous waste management process. Adherence to the Resource Conservation and Recovery Act (RCRA) in the United States, and similar regulations in other regions, is mandatory. The recommended procedure involves professional hazardous waste management services.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be classified as hazardous waste.

  • Segregate this waste stream from non-hazardous and other incompatible chemical wastes to prevent dangerous reactions.

Step 2: Waste Collection and Storage

  • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Store the waste container in a well-ventilated, designated hazardous waste accumulation area.

  • Ensure the storage area is secure and away from sources of ignition and incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact a licensed environmental management or hazardous waste disposal company.

  • Provide the Safety Data Sheet (SDS) for this compound to the disposal company to ensure they can handle this specific chemical waste.

  • Follow all instructions provided by the disposal company regarding packaging and transportation.

Step 4: Documentation

  • Maintain a detailed inventory of the hazardous waste generated, including the quantity and date of accumulation.

  • Retain all documentation, including waste transfer notes and certificates of disposal, as required by local and national regulations.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

start Start: this compound to be disposed is_pure_or_solution Is the waste a pure solid or a liquid solution? start->is_pure_or_solution Evaluate Waste Type is_contaminated_material Is the waste contaminated labware (gloves, glassware, etc.)? is_pure_or_solution->is_contaminated_material No collect_solid_liquid Collect in a designated, labeled, sealed hazardous waste container. is_pure_or_solution->collect_solid_liquid Yes no_sewer Prohibited: Do not dispose down the drain. is_pure_or_solution->no_sewer collect_contaminated Collect in a separate, labeled, sealed hazardous waste container for solids. is_contaminated_material->collect_contaminated Yes no_trash Prohibited: Do not dispose in regular trash. is_contaminated_material->no_trash No, but tempted to discard store_waste Store in a designated hazardous waste accumulation area. collect_solid_liquid->store_waste collect_contaminated->store_waste contact_disposal_vendor Contact licensed hazardous waste disposal vendor. store_waste->contact_disposal_vendor provide_sds Provide Safety Data Sheet (SDS) to the vendor. contact_disposal_vendor->provide_sds package_for_transport Package waste according to vendor and regulatory requirements. provide_sds->package_for_transport incineration End: Disposal via controlled incineration at a licensed facility. package_for_transport->incineration

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 2-(2,5-Dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-(2,5-Dichlorophenyl)acetic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogues are classified as hazardous substances. They can be harmful if swallowed, cause serious eye damage, may cause an allergic skin reaction, and may lead to respiratory irritation.[1][2] The following table summarizes the mandatory personal protective equipment required when handling this compound.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles with side-shields or a face shield.[3]To prevent serious eye irritation or damage from splashes or airborne particles.[1]
Hand Protection Chemical-resistant, impermeable gloves (e.g., nitrile, neoprene).To prevent skin contact, which can cause irritation or allergic reactions.[3]
Body Protection Laboratory coat or chemical-resistant apron.To protect skin from accidental exposure.
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if ventilation is inadequate or dust is generated.[4]To prevent respiratory tract irritation from dust or aerosols.[2]

Operational and Disposal Plans: A Step-by-Step Protocol

A systematic approach to handling and disposal is crucial for mitigating the risks associated with this compound. The following workflow outlines the necessary steps from preparation to disposal.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill Cleanup cluster_disposal Disposal prep_area Ensure well-ventilated area (fume hood) check_safety Verify accessible eyewash station and safety shower prep_area->check_safety don_ppe Don all required PPE check_safety->don_ppe weigh Weigh the compound don_ppe->weigh Proceed to handling dissolve Dissolve in appropriate solvent weigh->dissolve handle Perform experimental work dissolve->handle decontaminate Decontaminate surfaces and equipment handle->decontaminate After experiment spill In case of a spill: Evacuate, contain, and clean up with appropriate materials handle->spill If spill occurs doff_ppe Doff PPE correctly decontaminate->doff_ppe wash Wash hands thoroughly doff_ppe->wash collect_waste Collect all waste in a -labeled, sealed container wash->collect_waste Prepare for disposal spill->decontaminate After cleanup dispose Dispose of as hazardous waste according to institutional and local regulations collect_waste->dispose

Safe Handling and Disposal Workflow

Experimental Protocol: Safe Handling and Preparation of Solutions

This protocol details the steps for safely handling this compound and preparing a stock solution.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Before handling, don all personal protective equipment as specified in the table above.

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[5]

  • Carefully weigh the desired amount of the solid compound.

  • When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Keep the container tightly closed when not in use.[4]

  • Avoid contact with skin, eyes, and clothing.[4][6]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly after handling the compound.[3]

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.[7]

  • If safe to do so, prevent further leakage or spillage. Do not allow the product to enter drains.[7]

  • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[8]

  • Decontaminate the spill area with an appropriate solvent.

Disposal Plan

The disposal of this compound and its containers must be managed as hazardous waste.

1. Waste Collection:

  • Collect all solid waste and solutions containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[4][8]

2. Disposal Procedure:

  • Dispose of the hazardous waste through a licensed disposal company.

  • Adhere to all local, state, and federal regulations for chemical waste disposal.[8]

  • Do not dispose of the chemical down the drain or in the regular trash.[4][7] Contaminated packaging should also be treated as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.